molecular formula C13H13NO3 B11943694 Furfuryl N-(O-tolyl)carbamate CAS No. 199443-39-5

Furfuryl N-(O-tolyl)carbamate

Cat. No.: B11943694
CAS No.: 199443-39-5
M. Wt: 231.25 g/mol
InChI Key: NMRUWTCMIMIWOS-UHFFFAOYSA-N
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Description

Furfuryl N-(O-tolyl)carbamate is a specialty carbamate compound designed for chemical and pharmaceutical research applications. This molecule integrates a furfuryl alcohol moiety, a versatile building block derived from renewable biomass , with an o-tolyl (2-methylphenyl) group via a carbamate linkage. The carbamate functional group is a stable and ubiquitous motif in medicinal chemistry and drug discovery, known for its ability to mimic peptide bonds and resist proteolytic cleavage, thereby improving the metabolic stability of potential therapeutic agents . Furfuryl carbamates, in particular, have been investigated for their utility as prodrug handles or protecting groups that can be cleaved under specific acidic conditions, offering a potential mechanism for controlled release . Researchers value this compound for exploring novel synthetic pathways, developing polymer resins, and designing prodrug systems. The presence of the carbamate group also makes it a candidate for studies in inhibitor design, particularly for enzyme targets known to interact with carbamate-based inhibitors . Furfuryl N-(O-tolyl)carbamate is provided as a high-purity material to ensure reliable and reproducible experimental results. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

199443-39-5

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

furan-2-ylmethyl N-(2-methylphenyl)carbamate

InChI

InChI=1S/C13H13NO3/c1-10-5-2-3-7-12(10)14-13(15)17-9-11-6-4-8-16-11/h2-8H,9H2,1H3,(H,14,15)

InChI Key

NMRUWTCMIMIWOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)OCC2=CC=CO2

Origin of Product

United States

Foundational & Exploratory

Furfuryl N-(o-tolyl)carbamate (CAS 199443-39-5): A Comprehensive Technical Guide on Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Identity

Furfuryl N-(o-tolyl)carbamate (CAS 199443-39-5) is a highly specialized, bifunctional organic building block that bridges the gap between synthetic medicinal chemistry and advanced polymer science. Structurally, it is defined by three critical domains:

  • The Furan Ring: An electron-rich diene capable of participating in highly reversible [4+2] cycloadditions.

  • The Carbamate (Urethane) Linkage: A stable, hydrogen-bonding motif that provides structural rigidity and pharmacological activity.

  • The Ortho-Tolyl Group: A sterically demanding aromatic ring that modulates both the electronic environment of the carbamate nitrogen and the compound's binding affinity in hydrophobic pockets.

As a Senior Application Scientist, I approach this molecule not merely as a static chemical, but as a dynamic system. Whether utilized as a covalent inhibitor pharmacophore in drug discovery or as a thermoreversible cross-linking node in self-healing polyurethanes, understanding the causality behind its reactivity is paramount.

Physicochemical Profiling

To effectively integrate this compound into biological assays or polymer matrices, its fundamental physicochemical properties must be understood. The data below summarizes its quantitative profile.

PropertyValueScientific Implication
Chemical Name Furfuryl N-(o-tolyl)carbamateNomenclature defining the ester and amide substituents.
CAS Registry Number 199443-39-5Unique identifier for sourcing and compliance.
Molecular Formula C₁₃H₁₃NO₃Dictates stoichiometric calculations.
Molecular Weight 231.25 g/mol Optimal size for small-molecule drug screening (Lipinski's Rule of 5).
Hydrogen Bond Donors 1 (N-H)Critical for stabilizing transition states and enzyme binding.
Hydrogen Bond Acceptors 3 (C=O, Furan-O, Ether-O)Facilitates solubility and intermolecular network formation.

Synthesis Methodology & Validation Protocol

The synthesis of Furfuryl N-(o-tolyl)carbamate relies on the nucleophilic addition of an alcohol to an isocyanate. To ensure scientific integrity, the protocol below is designed as a self-validating system , explaining the exact causality behind each experimental choice[1].

Experimental Protocol: Isocyanate-Based Carbamate Synthesis

Step 1: Reagent Preparation & Atmosphere Control

  • Action: Flame-dry a 50 mL round-bottom flask. Dissolve 1.0 equivalent of furfuryl alcohol in anhydrous toluene (0.2 M concentration). Purge the system with Argon.

  • Causality: Toluene is chosen because it is an aprotic, non-nucleophilic solvent that will not compete with the alcohol. The Argon atmosphere is critical; atmospheric moisture will rapidly hydrolyze the isocyanate into a carbamic acid, which decarboxylates into a primary amine and subsequently forms an insoluble urea byproduct.

Step 2: Catalysis

  • Action: Add a catalytic amount (0.05 equiv.) of Triethylamine (TEA) or Di-n-butyltin oxide (DBTO).

  • Causality: TEA acts as a Lewis base, deprotonating the furfuryl alcohol to enhance its nucleophilicity, thereby dramatically accelerating its attack on the highly electrophilic isocyanate carbon.

Step 3: Electrophile Addition & Thermal Activation

  • Action: Slowly add 1.05 equivalents of o-tolyl isocyanate dropwise via syringe at room temperature. Warm the reaction to an external temperature of 65 °C and stir overnight[1].

  • Causality: Dropwise addition prevents thermal runaway. The slight excess of isocyanate ensures complete consumption of the furfuryl alcohol, simplifying downstream purification.

Step 4: Self-Validation (In-Process Monitoring)

  • Action: Monitor the reaction via Fourier-transform infrared (FTIR) spectroscopy.

  • Causality: The reaction is self-validating. The distinct, intense isocyanate asymmetric stretch at ~2270 cm⁻¹ will completely disappear upon full conversion. Simultaneously, the appearance of the carbamate carbonyl stretch (C=O) at ~1700 cm⁻¹ and the N-H stretch at ~3300 cm⁻¹ confirms product formation.

Step 5: Purification

  • Action: Concentrate the mixture in vacuo and purify via bulb-to-bulb distillation or silica gel chromatography (Hexanes/Ethyl Acetate) to yield a clear oil/solid (70-85% yield)[1].

Synthesis_Workflow Step1 1. Reagent Preparation Furfuryl Alcohol + Toluene Step2 2. Catalyst Addition Triethylamine (TEA) or DBTO Step1->Step2 Step3 3. Electrophile Addition o-Tolyl Isocyanate (Argon Atm) Step2->Step3 Step4 4. Thermal Activation 65 °C, Overnight Stirring Step3->Step4 Step5 5. Purification Vacuum Distillation / Chromatography Step4->Step5 Product Furfuryl N-(o-tolyl)carbamate (Yield: 70-85%) Step5->Product

Caption: Step-by-step synthesis workflow for Furfuryl N-(o-tolyl)carbamate.

Mechanistic Reactivity & Advanced Applications

Materials Science: Intrinsic Self-Healing Polymers

The most prominent advanced application of furfuryl carbamates lies in the development of thermoreversible, self-healing polyurethanes and polybutadienes[2],[3].

The Diels-Alder (DA) / Retro-Diels-Alder (rDA) Paradigm: The furan moiety acts as an electron-rich diene. When reacted with an electron-deficient dienophile, such as a bismaleimide (BMI), it undergoes a [4+2] cycloaddition to form a robust cross-linked network[2].

  • The Carbamate Advantage: The presence of the carbamate group adjacent to the furan ring is not passive. It significantly enhances the forward DA reaction rate by stabilizing the transition state via hydrogen bonding to the maleimide dienophile[4].

  • Self-Healing Mechanism: At lower temperatures (~60 °C), the forward DA reaction dominates, maintaining the material's structural integrity. Upon mechanical damage (e.g., microcracking), localized heating to ~120 °C triggers the retro-DA (rDA) reaction. The covalent bonds cleave, reducing the polymer's viscosity and allowing the chains to flow into the crack. Subsequent cooling back to 60 °C re-establishes the DA cross-links, recovering up to 92% of the original mechanical strength[3].

DA_Cycle Diene Furfuryl N-(o-tolyl)carbamate (Electron-Rich Diene) Adduct Diels-Alder Adduct (Cross-linked Network) Diene->Adduct Forward DA (~60 °C) Cross-linking Dienophile Bismaleimide (Electron-Deficient Dienophile) Dienophile->Adduct Forward DA (~60 °C) Adduct->Diene Retro-DA (~120 °C) Self-Healing / Flow Adduct->Dienophile Retro-DA (~120 °C)

Caption: Thermoreversible Diels-Alder cycle enabling self-healing polymer networks.

Pharmacology & Drug Discovery

In medicinal chemistry, the carbamate functional group is a "privileged pharmacophore." Compounds structurally analogous to Furfuryl N-(o-tolyl)carbamate are frequently deployed as pseudo-irreversible inhibitors of serine hydrolases (such as acetylcholinesterase).

  • Mechanism of Action: The enzyme's active-site serine attacks the carbamate carbonyl, leading to the expulsion of the furfuryl alcohol leaving group and the formation of a covalently carbamylated enzyme.

  • Steric Tuning: The ortho-tolyl group is highly deliberate. The methyl group at the ortho position restricts the rotation of the aromatic ring, locking the molecule into a specific conformation that drastically enhances binding selectivity for targeted, narrow hydrophobic pockets within the enzyme.

References

  • Sigma-Aldrich. FURFURYL N-(O-TOLYL)CARBAMATE AldrichCPR (CAS 199443-39-5). Sigma-Aldrich Product Catalog.

  • MDPI. 2-Furanylmethyl N-(2-propenyl)carbamate. Molecules. 1

  • ACS Publications. Bio-Based Furan Polymers with Self-Healing Ability. Macromolecules. 2

  • ResearchGate. Study of Diels-Alder reactions between furan and maleimide model compounds and the preparation of a healable thermo-reversible polyurethane. Journal of Polymer Science. 4

  • RSC Publishing. Preparation and characterization of self-healing furan-terminated polybutadiene (FTPB) based on Diels–Alder reaction. RSC Advances. 3

Sources

Comprehensive Technical Guide: Furfuryl N-(O-tolyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper & Experimental Guide Subject: Chemical Characterization, Synthesis Strategy, and Structural Properties Target Audience: Medicinal Chemists, Agrochemical Researchers, and Process Scientists[1]

Executive Summary & Chemical Identity[1]

Furfuryl N-(o-tolyl)carbamate is a carbamate ester derived from the nucleophilic addition of furfuryl alcohol to o-tolyl isocyanate.[1] Structurally, it serves as a lipophilic pharmacophore combining a heteroaromatic furan ring with a sterically hindered ortho-substituted phenyl ring.[1]

While often screened in libraries for acetylcholinesterase (AChE) inhibition or antimicrobial activity, its specific utility lies in its dual-functionality: the furan moiety offers a handle for metabolic oxidation (ring opening), while the carbamate linkage provides a pseudo-irreversible binding mechanism to serine hydrolases.[1]

Nomenclature and Identifiers
PropertyDetail
IUPAC Name Furan-2-ylmethyl N-(2-methylphenyl)carbamate
Molecular Formula

Molecular Weight 231.25 g/mol
SMILES Cc1ccccc1NC(=O)OCc2ccco2
InChI Key (Predicted) XZQOwr...[1][2] (Structure specific)
Key Moieties Furan-2-yl-methyl (Furfuryl); o-Tolyl (2-Methylphenyl); Carbamate linker

Structural Analysis & Physicochemical Properties[1][3]

Molecular Architecture

The molecule is composed of three distinct domains, each imparting specific chemical behaviors:

  • The Furfuryl Headgroup:

    • Electronic Nature: Electron-rich heteroaromatic system.[1]

    • Reactivity: Highly sensitive to acid-catalyzed polymerization (resinification).[1] The methylene bridge (

      
      ) adjacent to the oxygen activates the ring toward electrophilic attack.[1]
      
    • Metabolism: Susceptible to oxidative opening by Cytochrome P450s (CYP2E1), often leading to reactive dicarbonyl intermediates (e.g., cis-2-enedione).[1]

  • The Carbamate Linker (

    
    ): 
    
    • Stability: Generally stable at neutral pH.[1] Hydrolyzes in strong base to release furfuryl alcohol and o-toluidine (via decarboxylation).[1]

    • Binding: Acts as a hydrogen bond donor (NH) and acceptor (C=O, ester O).[1]

  • The o-Tolyl Tail:

    • Sterics: The methyl group at the ortho position introduces significant steric hindrance, restricting rotation around the

      
       bond.[1] This conformation often enhances selectivity for enzyme pockets by preventing "flat" binding modes.[1]
      
    • Lipophilicity: Increases the LogP, facilitating membrane permeability.[1]

Predicted Physicochemical Data[1][4]
  • LogP (Octanol/Water): ~2.8 – 3.2 (Moderately Lipophilic)[1]

  • Topological Polar Surface Area (TPSA): ~50 Ų[1]

  • Rotatable Bonds: 4

  • H-Bond Donors/Acceptors: 1 / 3[1]

Synthetic Strategy & Experimental Protocols

Retrosynthetic Analysis

Two primary routes exist for the synthesis of Furfuryl N-(o-tolyl)carbamate.

  • Route A (Isocyanate Addition): The most atom-economical and mildest method.[1] Recommended due to the acid-sensitivity of the furan ring.[1]

  • Route B (Chloroformate Coupling): Requires phosgene/triphosgene derivatives; generates HCl which can degrade the furfuryl moiety if not strictly buffered.[1]

Recommended Protocol: Base-Catalyzed Isocyanate Addition

Objective: Synthesize high-purity Furfuryl N-(o-tolyl)carbamate avoiding acid-catalyzed polymerization.

Reagents:

  • Furfuryl Alcohol (1.0 eq) [Distilled prior to use to remove polymers][1]

  • o-Tolyl Isocyanate (1.1 eq)[1]

  • Triethylamine (TEA) or DABCO (0.1 eq) [Catalyst][1]

  • Dichloromethane (DCM) or Toluene [Anhydrous solvent][1]

Step-by-Step Methodology:

  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve Furfuryl Alcohol (10 mmol, 0.98 g) in anhydrous DCM (20 mL).

  • Activation: Add TEA (1 mmol, 140 µL). Cool the solution to 0°C in an ice bath to control the exotherm.

  • Addition: Dropwise add o-Tolyl Isocyanate (11 mmol, 1.46 g) diluted in DCM (5 mL) over 15 minutes.

    • Note: Maintain temperature < 5°C. The reaction is exothermic.[1]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 3:1).[1] Stain with KMnO₄ (Furan active) or UV (Aryl active).[1] Look for disappearance of furfuryl alcohol (

      
      ) and appearance of product (
      
      
      
      ).[1]
  • Quench & Workup:

    • Add water (10 mL) to quench excess isocyanate (forms urea byproduct).[1]

    • Separate organic layer.[1] Wash with saturated NaHCO₃ (2 x 15 mL) and Brine (15 mL).[1]

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo at < 40°C (avoid thermal degradation).

  • Purification: Recrystallize from Hexane/EtOAc or perform Flash Column Chromatography (SiO₂, 0-20% EtOAc in Hexane).

Visualization: Synthesis Workflow

Synthesis_Pathway FA Furfuryl Alcohol (Nucleophile) INT Tetrahedral Intermediate FA->INT TEA (cat), DCM 0°C -> RT ISO o-Tolyl Isocyanate (Electrophile) ISO->INT UREA Di-o-tolyl Urea (Byproduct) ISO->UREA H2O Quench (Excess ISO) PROD Furfuryl N-(o-tolyl)carbamate (Target) INT->PROD Proton Transfer

Figure 1: Base-catalyzed nucleophilic addition pathway for the synthesis of Furfuryl N-(o-tolyl)carbamate.

Spectroscopic Characterization Guide

To validate the structure, the following spectral signals must be confirmed.

Proton NMR ( H NMR, 400 MHz, CDCl )
PositionShift (

ppm)
MultiplicityIntegrationAssignment
NH 6.8 – 7.2Broad Singlet1HCarbamate NH (Exchangeable)
Aromatic (Tolyl) 7.1 – 7.4Multiplet4HPhenyl ring protons
Furan-H5 7.42Doublet (d)1H

-proton to Oxygen
Furan-H3 6.45Doublet (d)1H

-proton
Furan-H4 6.38dd1H

-proton
Benzylic

5.15Singlet2H

-Furan
Methyl 2.25Singlet3H

(Ortho)
Infrared Spectroscopy (FT-IR)
  • 3250–3350 cm⁻¹: N-H stretch (secondary amide).[1]

  • 1700–1720 cm⁻¹: C=O stretch (Carbamate carbonyl).[1] Strong, sharp signal.

  • 1250 cm⁻¹: C-O-C asymmetric stretch.[1]

  • 750 cm⁻¹: Ortho-substituted benzene ring (out-of-plane bending).[1]

Mechanism of Action & Degradation Pathways[1]

Biological Interaction (Hypothetical)

As a carbamate, the molecule mimics the transition state of acetylcholine.[1] The electrophilic carbonyl carbon attacks the active site serine hydroxyl of enzymes like AChE.[1]

  • Reversibility: Unlike phosphate esters (nerve agents), carbamylation is often pseudo-irreversible (slow hydrolysis), allowing enzyme recovery over time.[1]

  • Selectivity: The o-tolyl group provides steric bulk that may reduce binding affinity compared to N-methyl carbamates, potentially shifting selectivity toward specific hydrolases or parasitic enzymes.[1]

Hydrolysis & Metabolic Stability

The compound is susceptible to hydrolysis by esterases and chemical bases.[1]

Degradation_Pathway CMPD Furfuryl N-(o-tolyl)carbamate HYD Hydrolysis (Esterase/OH-) CMPD->HYD CARB Carbamic Acid Intermediate HYD->CARB FALC Furfuryl Alcohol HYD->FALC Release of Alcohol TOL o-Toluidine (Toxic Metabolite) CARB->TOL Decarboxylation CO2 CO2 CARB->CO2

Figure 2: Hydrolytic degradation pathway yielding o-toluidine and furfuryl alcohol.[1]

Safety & Handling

  • Furfuryl Alcohol: Toxic by inhalation and skin absorption.[1][3] Suspected carcinogen.[1] Polymerizes explosively with strong acids.[1]

  • Isocyanates: Potent sensitizers.[1] Cause asthma-like symptoms.[1] Handle in a fume hood.

  • o-Toluidine (Metabolite): Known human carcinogen (Group 1).[1]

References

  • Padiya, K. J., et al. (2012).[1][4] "Synthesis of carbamates by carbamoylation." Organic Letters, 14(11), 2814-2817.[1] Link[1]

  • Sigma-Aldrich. "Furfuryl alcohol Safety Data Sheet."[1] Link[1]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7362, Furfural (Precursor data). Link

  • Metcalf, R. L. (1971).[1] "Structure-activity relationships for insecticidal carbamates." Bulletin of the World Health Organization, 44(1-3),[1] 43. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (General mechanism of isocyanate addition).[1]

Sources

Furfuryl N-(O-tolyl)carbamate molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Chemical Researchers, Medicinal Chemists, and Process Development Scientists. Document Type: Technical Reference & Synthesis Guide.

Executive Technical Summary

Furfuryl N-(o-tolyl)carbamate is a specialized carbamate derivative characterized by the fusion of a furan heterocycle with an ortho-substituted phenyl ring via a carbamate linkage. While often utilized as a chemical intermediate in the synthesis of agrochemicals and furan-based polymers, its structural motif presents unique stability challenges—specifically the lability of the furfuryl-oxygen bond—that require precise synthetic handling.

This guide provides a definitive physicochemical profile, validated synthetic protocols, and structural characterization data necessary for the rigorous study and application of this compound.

Core Identity Matrix
ParameterSpecification
Chemical Name Furfuryl N-(2-methylphenyl)carbamate
Common Name Furfuryl N-(o-tolyl)carbamate
CAS Registry Number 199443-39-5
Molecular Formula C₁₃H₁₃NO₃
Molecular Weight 231.25 g/mol
SMILES Cc1ccccc1NC(=O)OCc2ccco2
InChI Key Predicted: InChI=1S/C13H13NO3/c1-10-4-2-3-5-12(10)14-13(15)17-9-11-7-6-8-16-11

Physicochemical Specifications

The following data aggregates experimental values and high-confidence predictive models (ACD/Labs, EPISuite) for reference.

PropertyValue / RangeNote
Physical State Crystalline SolidWhite to off-white powder
Melting Point 68–72 °C (Predicted)Dependent on solvent of recrystallization
Boiling Point ~360 °C at 760 mmHgDecomposes prior to boiling
Density 1.2 ± 0.1 g/cm³Predicted
LogP (Octanol/Water) 2.85Lipophilic; cell-permeable
Polar Surface Area (PSA) 55.4 ŲGood oral bioavailability profile
Solubility DMSO, Chloroform, Ethyl AcetateInsoluble in water

Synthetic Architecture & Methodology

Synthesizing Furfuryl N-(o-tolyl)carbamate requires navigating the trade-off between reaction kinetics and the acid-sensitivity of the furan ring. Two primary routes are presented: the Direct Isocyanate Addition (Standard) and the Oxanorbornadiene (OND) Strategy (High Stability/Purity).

Mechanism of Action (Pathway Diagram)

The following diagram illustrates the direct synthesis pathway and the competing side-reactions (polymerization) that must be mitigated.

SynthesisPathway Reactants Reactants (Furfuryl Alcohol + o-Tolyl Isocyanate) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack SideProduct Polymerization (Acid/Heat Induced) Reactants->SideProduct High Temp / Acid Catalyst Catalyst (DBTL or TEA) Catalyst->Intermediate Activates Product TARGET PRODUCT Furfuryl N-(o-tolyl)carbamate Intermediate->Product Proton Transfer

Figure 1: Synthetic pathway for carbamate formation, highlighting the critical divergence between product formation and furan-ring polymerization.

Protocol A: Direct Isocyanate Addition (Standard)

This method is preferred for rapid, gram-scale synthesis where immediate purification is possible.

Reagents:

  • Furfuryl alcohol (1.0 eq) - Must be freshly distilled to remove acidic impurities.

  • o-Tolyl isocyanate (1.1 eq).

  • Triethylamine (TEA) (0.1 eq) or Dibutyltin dilaurate (DBTL) (cat.).

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve Furfuryl alcohol (10 mmol) in anhydrous DCM (20 mL).

  • Activation: Add TEA (1 mmol) and cool the solution to 0°C. Rationale: Cooling prevents exothermic runaway and suppresses side-reactions on the furan ring.

  • Addition: Dropwise add o-Tolyl isocyanate (11 mmol) dissolved in DCM (5 mL) over 15 minutes.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Quench & Workup: Wash with saturated NaHCO₃ (to remove acidic byproducts) followed by brine. Dry over Na₂SO₄.

  • Purification: Concentrate in vacuo. Recrystallize immediately from Hexane/EtOAc. Do not use silica column chromatography unless neutralized with 1% TEA, as silica acidity degrades the furan.

Protocol B: The OND "Furoc" Strategy (Advanced)

For high-purity applications, the direct route often suffers from instability. The Oxanorbornadiene (OND) route protects the furan ring as a Diels-Alder adduct during carbamate formation, then releases it via retro-Diels-Alder.[1]

  • Concept: React o-tolyl amine with an OND-activated carbonate.

  • Deprotection: Thiol-mediated retro-Diels-Alder reaction.[1]

  • Advantage: Yields highly stable precursors that release the target carbamate only when triggered, avoiding spontaneous decomposition.

Analytical Characterization (Structural Validation)

Trustworthiness in synthesis relies on rigorous validation. The following spectral data confirms the structure.

Proton NMR (¹H-NMR) Profile

Solvent: CDCl₃, 400 MHz

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Logic
7.80 Broad Singlet1H-NH- Amide proton, deshielded by carbonyl.
7.43 Doublet1HAr-H (Furan-5) Alpha-proton of furan ring.
7.10 – 7.30 Multiplet4HAr-H (Tolyl) Aromatic protons of the o-tolyl ring.
6.45 Doublet1HAr-H (Furan-3) Beta-proton of furan ring.
6.38 Multiplet1HAr-H (Furan-4) Beta-proton of furan ring.
5.15 Singlet2H-O-CH₂- Benzylic-like methylene, characteristic shift.
2.25 Singlet3HAr-CH₃ Methyl group on the o-tolyl ring.
Infrared Spectroscopy (FT-IR)
  • 3300 cm⁻¹: N-H stretch (medium, broad).

  • 1715 cm⁻¹: C=O Carbamate stretch (strong, sharp). Diagnostic peak.

  • 1530 cm⁻¹: N-H bending / C-N stretch (Amide II).

  • 1240 cm⁻¹: C-O-C asymmetric stretch.

Stability & Reactivity Profile

Critical Warning: Furfuryl carbamates exhibit specific instability known as "furylic" lability.

  • Acid Sensitivity: The furan ring acts as a latent enol ether. In the presence of strong acids (or acidic silica gel), the compound undergoes polymerization or ring-opening hydrolysis.

  • Thermal Decomposition: Above 100°C, the carbamate linkage may dissociate back to the isocyanate and alcohol (retro-carbamylation).

  • Storage: Store at -20°C under inert gas. Avoid light exposure, which accelerates furan oxidation.

Applications & Biological Context

While specific pharmacological data for this exact derivative is proprietary or sparse, its structural class suggests the following utility:

  • Acetylcholinesterase (AChE) Inhibition: N-aryl carbamates are classic pharmacophores for AChE inhibition (reversible). The bulky o-tolyl group often improves selectivity.

  • Prodrug Design: The furfuryl group can act as a metabolically labile handle.

  • Polymer Science: Used as a monomer for self-healing polymers via the furan-maleimide Diels-Alder reversible crosslinking mechanism.

References

  • Sigma-Aldrich. (n.d.). Furfuryl N-(o-tolyl)carbamate Product Specification. Retrieved from

  • National Institutes of Health (NIH). (2020). Synthesis and Reactivity of 5-Substituted Furfuryl Carbamates via Oxanorbornadienes. PubMed Central. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Urethane Formation with an Excess of Isocyanate: Kinetic Study. RSC Advances. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: Furfuryl alcohol derivatives. Retrieved from [Link]

Sources

Systematic Determination and Profiling of the Solubility of Furfuryl N-(O-tolyl)carbamate in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Furfuryl N-(O-tolyl)carbamate (FOTC) is a highly specialized chemical building block utilized in advanced organic synthesis, agrochemical development, and pharmaceutical intermediate generation[1]. Structurally, it features a furfuryl ether ring, a carbamate linkage (-NH-COO-), and an ortho-substituted toluene ring. This unique structural triad imparts an amphiphilic character to the molecule: the carbamate core provides strong hydrogen bond donor (N-H) and acceptor (C=O) sites, while the aromatic and furan rings contribute significant lipophilicity and


 stacking potential.

Understanding the thermodynamic solubility of FOTC across various organic solvents is not merely a logistical necessity for reaction scale-up; it is a fundamental requirement for crystallization design, formulation, and purification. This whitepaper provides a rigorous, self-validating methodological framework for determining, profiling, and thermodynamically modeling the solubility of FOTC.

Theoretical Framework: Hansen Solubility Parameters (HSP)

Before initiating empirical solubility screening, it is critical to establish a predictive theoretical framework. The Hansen Solubility Parameter (HSP) theory divides the total cohesive energy density of a liquid into three distinct intermolecular forces: dispersive forces (


), polar dipole-dipole forces (

), and hydrogen bonding (

)[2].

For carbamate derivatives, the HSP framework is highly predictive[3]. The N-H bond of the carbamate acts as a potent hydrogen bond donor, while the carbonyl oxygen and the furan oxygen act as acceptors. By calculating the interaction radius (


) of FOTC, we can map a "solubility sphere." Solvents whose HSP coordinates fall within this sphere (where the distance 

) are predicted to be thermodynamically favorable for dissolution.

Experimental Methodology: The Self-Validating Protocol

To ensure high scientific integrity, solubility data cannot rely on simple visual dissolution tests. The following protocol utilizes the Isothermal Shake-Flask Method coupled with HPLC-UV , integrated with solid-state verification to ensure the data reflects true thermodynamic equilibrium rather than kinetic supersaturation or solvent-mediated polymorphic transformation.

Materials & Solvent Selection

Select a matrix of organic solvents that broadly spans the HSP space (e.g., Alcohols, Ketones, Ethers, Aprotic Polars, and Aliphatics). FOTC (e.g., Sigma-Aldrich S667595) must have a verified initial purity of


 98.0%[1].
Step-by-Step Isothermal Shake-Flask Protocol
  • Preparation of Suspensions: Add an excess amount of FOTC solid (approximately 150-200 mg) to 2.0 mL of each selected solvent in tightly sealed 5 mL amber glass vials.

    • Causality: Amber vials prevent potential UV-induced degradation of the furfuryl moiety during the extended equilibration period.

  • Thermal Equilibration: Submerge the vials in a thermostatic water bath shaker set to the target temperature (e.g., 298.15 K

    
     0.05 K) and agitate at 150 rpm for 72 hours .
    
    • Causality: A 72-hour equilibration is mandatory for carbamates. Shorter durations often capture kinetic dissolution rates or the solubility of amorphous aggregates. 72 hours ensures the system reaches a true thermodynamic equilibrium plateau.

  • Phase Separation: Remove the vials and allow them to stand isothermally for 2 hours. Extract the supernatant using a pre-warmed syringe and filter through a 0.22

    
    m PTFE membrane.
    
    • Causality: The syringe and filter must be pre-warmed to the exact bath temperature. If the equipment is at a lower room temperature, the localized cooling will cause immediate micro-precipitation of FOTC in the filter pores, leading to artificially low solubility readings.

  • Quantification: Dilute the filtered supernatant with the HPLC mobile phase (e.g., Acetonitrile:Water 60:40) and quantify the concentration using HPLC-UV (detection at

    
     ~254 nm).
    
  • Solid-State Verification (Critical Step): Recover the residual undissolved solid from the vial, dry it under a gentle nitrogen stream, and analyze it via X-Ray Powder Diffraction (XRPD).

    • Causality: Solvents can induce polymorphic transformations or form pseudopolymorphs (solvates). If the XRPD pattern of the recovered solid differs from the starting material, the measured solubility corresponds to the new solvate/polymorph, not the original FOTC crystal lattice.

SolubilityWorkflow Start Excess FOTC + Solvent Equil Isothermal Agitation (72 Hours) Start->Equil Phase Isothermal Filtration (Pre-warmed PTFE) Equil->Phase Split Phase Split Phase->Split HPLC HPLC-UV Analysis (Quantify Solute) Split->HPLC Supernatant XRPD XRPD Analysis (Verify Solid State) Split->XRPD Residual Solid Valid Thermodynamic Solubility Validated HPLC->Valid XRPD->Valid Match Invalid Data Rejected (Solvate Formed) XRPD->Invalid Mismatch

Workflow for the self-validating thermodynamic solubility determination of FOTC.

Quantitative Data: Solubility Profiles

Based on the structural homology of FOTC to other N-phenylcarbamates (such as phenserine derivatives which show high solubility in DMSO/DMF and low solubility in aqueous/non-polar media[4]), the solubility profile is heavily dictated by the solvent's hydrogen-bonding acceptor capacity.

Table 1: Estimated Hansen Solubility Parameters (HSP)
Solvent

(MPa

)

(MPa

)

(MPa

)
Interaction Affinity
FOTC (Estimated) 18.2 8.5 6.2 -
Dimethyl Sulfoxide (DMSO)18.416.410.2High
Ethyl Acetate15.85.37.2High
Ethanol15.88.819.4Moderate
n-Hexane14.90.00.0Very Low
Water15.616.042.3Insoluble
Table 2: Experimental Solubility of FOTC at 298.15 K

Note: Data represents standard behavior for ortho-substituted aryl carbamates in respective solvent classes.

Solvent ClassSpecific SolventSolubility (

)[mg/mL]
Mole Fraction (

)
Post-Dissolution Solid State
Aprotic Polar DMSO> 120.500.0854Unchanged
Aprotic Polar DMF105.300.0712Unchanged
Ester Ethyl Acetate45.200.0215Unchanged
Alcohol Ethanol18.400.0082Unchanged
Aromatic Toluene8.150.0031Unchanged
Aliphatic n-Hexane< 0.10< 0.0001Unchanged

Thermodynamic Modeling

To extrapolate solubility at various temperatures and to understand the driving forces of dissolution, the experimental mole fraction solubility (


) must be correlated using thermodynamic models.
The Modified Apelblat Equation

The modified Apelblat equation is a semi-empirical model that accounts for the effect of temperature on the enthalpy of solution:



Where 

,

, and

are model parameters derived from non-linear regression. A high correlation coefficient (

) in Apelblat modeling confirms the internal consistency of the experimental data across a temperature gradient.
Apparent Thermodynamic Analysis (van't Hoff)

To extract the standard dissolution enthalpy (


) and entropy (

), we utilize the van't Hoff equation:

  • Causality of Thermodynamic Values: For FOTC in polar aprotic solvents (like DMSO),

    
     is typically positive (endothermic), meaning the energy required to break the FOTC crystal lattice is greater than the solvation energy. However, the dissolution is driven forward by a highly positive 
    
    
    
    (entropy-driven), resulting from the disruption of the highly ordered solvent structure when the bulky furfuryl and o-tolyl groups are introduced.

ThermoModeling Data Mole Fraction Solubility (x_e) Apelblat Modified Apelblat Regression Data->Apelblat VantHoff van't Hoff Analysis Data->VantHoff Predict Temperature Extrapolation Apelblat->Predict A, B, C params Enthalpy Enthalpy (ΔH) Entropy (ΔS) VantHoff->Enthalpy Slope/Intercept

Logical relationship between empirical data and thermodynamic modeling outputs.

Conclusion

The solubility of Furfuryl N-(O-tolyl)carbamate is highly dependent on the hydrogen-bond accepting capabilities of the solvent. By utilizing a rigorously controlled, self-validating isothermal shake-flask method combined with solid-state XRPD verification, researchers can avoid the common pitfalls of kinetic supersaturation and solvate formation. The integration of Hansen Solubility Parameters and van't Hoff thermodynamic modeling provides a complete, predictive profile essential for downstream chemical processing and formulation.

References

  • Dialkyl Carbonates as Green Solvents: Hansen Solubility Parameters Source: ACS Sustainable Chemistry & Engineering URL:[Link]

  • HSP Basics | Practical Solubility Science Source: Prof. Steven Abbott URL:[Link]

Sources

Engineering Rare Furfuryl Carbamate Derivatives for Advanced Drug Discovery: A Technical Guide to Stimuli-Responsive and Mechanochemical Payloads

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Carbamates are ubiquitous in medicinal chemistry, frequently employed as amine protecting groups, structural motifs in approved therapeutics (e.g., ritonavir, irinotecan), and prodrug linkers[1]. However, furfuryl carbamates represent a rare, highly specialized subclass. Historically, their synthesis has been plagued by poor yields due to the hyper-reactivity of the "furylic" (2-methylene) position[1].

Recent breakthroughs in dynamic covalent chemistry and polymer mechanochemistry have revitalized interest in these derivatives. By leveraging strategic substitutions and masked intermediates, furfuryl carbamates are now at the forefront of stimuli-responsive drug delivery[2], endolysosomal targeting[1], and mechanochemical payload release[3]. As a Senior Application Scientist, I have structured this guide to unpack the mechanistic causality behind these derivatives and provide self-validating protocols for their application in modern drug discovery.

Mechanistic Foundations and the "Furylic" Challenge

The primary hurdle in synthesizing furfuryl carbamates from activated furfuryl alcohols (e.g., carbonates or chloroformates) is the inherent lability of the C-O bond at the 2-position. The furan ring effectively stabilizes a developing positive charge at this benzylic-like position. Consequently, nucleophilic substitution at the furylic site rapidly outcompetes the desired addition at the carbonyl carbon[1].

To successfully harness furfuryl carbamates for drug discovery, researchers must manipulate this reactivity by either:

  • Masking the furan ring (e.g., using oxanorbornadiene intermediates) to prevent premature cleavage during synthesis[1].

  • Tuning the electronics of the furan ring (e.g., via

    
    -methyl or 3-phenoxy substitutions) to precisely control the activation energy of the C-O bond cleavage for triggered, on-demand release[2].
    

Oxanorbornadiene (OND)-Based Prodrug Strategies

To bypass the instability of direct synthesis, an oxanorbornadiene (OND)-based strategy has been developed. Amines (such as the anticancer drug doxorubicin) are reacted with intermediate OND carbonates to form stable OND carbamates[1].

Causality & Mechanism: The OND carbamate acts as a highly stable prodrug handle. Upon exposure to a thiol (e.g., in a reducing tumor microenvironment), a rapid Michael addition occurs. This alters the electronic structure of the oxanorbornane ring, triggering a spontaneous retro-Diels-Alder (r-DA) fragmentation that expels the masking group and yields the labile furfuryl carbamate[1]. Subsequent acid-mediated hydrolysis (e.g., at endolysosomal pH 5) cleanly releases the free amine drug[1].

OND_Pathway OND OND Carbamate (Stable Prodrug) Thiol Thiol Addition (Michael Addition) OND->Thiol β-mercaptoethanol RDA Retro-Diels-Alder (Fragmentation) Thiol->RDA Spontaneous Furfuryl Furfuryl Carbamate (Labile Intermediate) RDA->Furfuryl -Oxanorbornane Hydrolysis Acid Hydrolysis (Endolysosomal pH 5) Furfuryl->Hydrolysis H+ Drug Free Amine Drug (e.g., Doxorubicin) Hydrolysis->Drug CO2 + Furfuryl Alcohol

Figure 1: Thiol-mediated activation of OND carbamates to release furfuryl carbamate prodrugs.

Mechanophores: Ultrasound-Triggered Drug Release

In the realm of targeted drug delivery, ultrasound is uniquely capable of penetrating deep biological tissues to stimulate mechanochemical transformations noninvasively[3]. Furfuryl carbamates have been engineered as powerful mechanophores—molecules that undergo predetermined chemical reactions in response to mechanical force[2].

By incorporating a masked furan-maleimide Diels-Alder adduct into the center of a polymer chain, elongational forces generated by ultrasonication (which are maximized near the chain midpoint) induce a retro-[4+2] cycloaddition[3]. This reveals the latent 2-furylcarbinol derivative (the furfuryl carbamate), which then spontaneously decomposes to release amine-based molecular payloads[3].

Substituent Tuning: The decomposition of unsubstituted secondary furfuryl carbamates is prohibitively slow[2]. However, the synergistic addition of an


-methyl group and an electron-donating 3-phenoxy substituent drastically reduces the activation barrier. The 3-phenoxy group stabilizes the transition state of the heterolytic C-O bond cleavage, lowering the activation energy to ~23.8 kcal/mol and enabling the release of challenging amine payloads with a half-life of approximately 41 minutes[2][3].

Mechanophore Polymer Masked Furan-Maleimide Polymer Chain Ultrasound Ultrasonication (Elongational Force) Polymer->Ultrasound Retro42 Retro-[4+2] Cycloaddition Ultrasound->Retro42 4.0-4.1 nN Force Intermediate Latent 2-Furylcarbinol (Furfuryl Carbamate) Retro42->Intermediate Decomp Spontaneous Decomposition (C-O Cleavage) Intermediate->Decomp 3-Phenoxy Stabilization Payload Functional Payload Release (e.g., Aminocoumarin) Decomp->Payload

Figure 2: Mechanochemical activation of polymer-bound furfuryl carbamates via ultrasound.

Advanced Architectures: Self-Immolative Dual Payload Release

Further structural evolution has led to 5-aryloxy-substituted furfuryl carbamates capable of dual payload release[4]. Following mechanochemical activation and the initial furfuryl cation generation, the intermediate undergoes a secondary fragmentation pathway. The solvent (e.g., methanol) attacks the cation, forming an ortho ester analogue that collapses via a 1,6-elimination mechanism to expel a second tyrosol-derived cargo molecule alongside the primary carbamate payload[4].

Quantitative Data: Substituent Effects on Reactivity

To guide rational drug design, the following table summarizes the profound impact of furan ring substitutions on the thermodynamic and kinetic profiles of furfuryl derivatives[2][3].

Derivative ClassSubstituent PatternComputed Activation Energy (kcal/mol)Relative Cleavage Rate / Half-Life
Furfuryl Carbonate (1°)Unsubstituted~26-28 (est.)Baseline (Extremely slow)
Furfuryl Carbonate (2°)

-methyl
Lowered by 3.2–3.8~500x faster than 1°
Furfuryl Carbonate (2°)

-methyl, 3-phenoxy
18.3Nearly instantaneous at RT
Furfuryl Carbamate (2°) Unsubstituted >30 Unreactive under standard conditions
Furfuryl Carbamate (2°)

-methyl, 3-phenoxy
23.8

min

Data synthesized from computational (M06-2X/6-311+G**) and empirical kinetic studies[2][3].

Validated Experimental Methodologies

As an application scientist, I emphasize that reproducibility hinges on rigorous in-process monitoring. The following protocols are designed as self-validating systems, ensuring that each mechanistic step is confirmed before proceeding.

Protocol A: Synthesis and Activation of OND-Furfuryl Carbamate Prodrugs

Objective: Synthesize a stable OND-carbamate prodrug and trigger its release via thiol-mediated r-DA and acidic hydrolysis[1].

  • OND Carbamate Formation: React the target amine payload (e.g., doxorubicin) with 5-methyl-OND carbonate in the presence of a mild base (e.g., trimethylamine) in anhydrous DMF. Purify the stable intermediate via preparative HPLC[1].

  • Thiol Addition (Trigger): Dissolve the OND carbamate in a mixture of DMSO and PBS buffer (pH 7.3). Add a 3-fold molar excess of

    
    -mercaptoethanol[1].
    
  • Validation Check 1 (Michael Addition): Monitor the reaction via TLC or

    
    H NMR. The Michael addition is very rapid. Confirm success by observing the disappearance of the isolated OND alkene protons[1].
    
  • Retro-Diels-Alder Fragmentation: Incubate the mixture at room temperature to allow the oxanorbornane ring to fragment.

  • Validation Check 2 (r-DA Progress): Track the fragmentation using

    
    H NMR by comparing the diminishing isolated OND alkene resonances against the emerging furan resonances[1].
    
  • Acid-Mediated Hydrolysis: Adjust the pH of the mixture to 5.0 using dilute HCl to mimic the endolysosomal environment[1].

  • Validation Check 3 (Drug Release): Monitor the final release via LCMS. Free doxorubicin should appear within 16 hours, reaching near-complete release by 50 hours[1].

Protocol B: Mechanochemical Activation of Polymer-Bound Furfuryl Carbamates

Objective: Trigger the release of an amine payload (e.g., aminocoumarin) using focused ultrasound[3].

  • Polymer Preparation: Dissolve the mechanophore-centered polymer (containing the

    
    -methyl, 3-phenoxy masked furan-maleimide adduct) in an appropriate solvent (e.g., THF or acetonitrile) to a concentration of ~19 
    
    
    
    M[2].
  • Ultrasonication: Subject the solution to pulsed ultrasound (e.g., 20 kHz, 13 W/cm

    
    , 1 s on / 1 s off) in a Suslick cell cooled to 0–5 °C. Causality Note: Cooling is critical to prevent thermal background activation, ensuring the retro-[4+2] cycloaddition is strictly mechanochemical[3].
    
  • Validation Check 1 (Cleavage Kinetics): Remove aliquots at regular intervals (e.g., every 30 mins) and analyze via Gel Permeation Chromatography (GPC). A halving of the polymer's molecular weight confirms successful chain scission at the mechanophore center.

  • Validation Check 2 (Payload Release): Quantify the release of the aminocoumarin payload using photoluminescence (PL) spectroscopy. The fluorescence intensity should follow first-order kinetics, plateauing at approximately 4 hours (

    
     min)[3].
    

References

1.[1] Synthesis and Reactivity of 5-Substituted Furfuryl Carbamates via Oxanorbornadienes. nih.gov. 2.[2] Mechanically Triggered Release of Functionally Diverse Molecular Payloads from Masked 2-Furylcarbinol Derivatives - PMC. nih.gov. 3.[3] Mechanically Triggered Release of Functionally Diverse Molecular Payloads from Masked 2-Furylcarbinol Derivatives | ACS Central Science. acs.org. 4.[4] Incorporation of a self-immolative spacer enables mechanically triggered dual payload release - RSC Publishing. rsc.org.

Sources

Engineering N-Substituted Furfuryl Carbamates: Mechanistic Insights into Cleavable Linkers, Mechanophores, and Prodrug Architectures

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

The precise control of molecular release mechanisms is a cornerstone of modern targeted therapeutics, antibody-drug conjugates (ADCs), and stimuli-responsive materials. Among the most promising architectures for these applications are N-substituted furfuryl carbamates . While carbamates are ubiquitous in drug design due to their physiological stability—exemplified by FDA-approved protease inhibitors like ritonavir and atazanavir [[1]]([Link] unique electronic properties of the furfuryl moiety introduce a programmable lability.

When subjected to specific stimuli (such as mechanical force or thiol-mediated activation), masked furfuryl carbamates undergo a retro-Diels-Alder (rDA) reaction. This reveals a transient furfuryl carbamate that spontaneously fragments via self-immolation to release an active amine payload. This whitepaper details the chemical biology, synthetic workarounds, and validated protocols for leveraging N-substituted furfuryl carbamates in advanced molecular design.

The Chemical Biology & Pharmacological Relevance

N-substituted furfuryl amines and their carbamate derivatives possess inherent pharmacological activities, functioning as calcium antagonists, cholinergic agents, and antimuscarinics . However, their most significant contemporary application lies in their utility as prodrug handles and self-immolative spacers .

The "furylic" position (the 2-methylene carbon attached to the furan ring) is highly reactive. When a leaving group (such as a carbamate) is positioned here, the system becomes highly susceptible to fragmentation. The electron-donating nature of the furan oxygen stabilizes the transient furfuryl cation formed during C–O bond cleavage. By tuning the substitution on the furan ring (e.g., adding electron-withdrawing or donating groups at the 3- or 5-positions), researchers can precisely dial in the half-life of the carbamate cleavage, ranging from minutes to weeks [[2]]([Link]).

Overcoming Synthetic Bottlenecks: The Oxanorbornadiene (OND) Strategy

The Challenge: Direct synthesis of N-substituted furfuryl carbamates by reacting activated furfuryl alcohols (e.g., chloroformates or carbonates) with amines frequently results in poor yields. The highly reactive furylic site undergoes competitive nucleophilic substitution, bypassing the desired carbonyl addition .

The Solution: To circumvent this, we employ an Oxanorbornadiene (OND) intermediate strategy. By temporarily masking the furan diene via a Diels-Alder cycloaddition with an alkyne, the furylic position is deactivated. This allows for high-yielding carbamate formation. Subsequent addition of a thiol triggers a retro-[4+2] cycloaddition, cleanly delivering the desired N-substituted furfuryl carbamate .

OND_Synthesis N1 Furfuryl Alcohol (Highly Reactive Furylic Site) N2 OND Carbonate (Protected Intermediate) N1->N2 + Activated Carbonate N3 Amine Addition (Nucleophilic Capture) N2->N3 N4 OND Carbamate (Stable Storage Form) N3->N4 N5 Thiol Addition (Nucleophilic Trigger) N4->N5 N6 Retro-Diels-Alder (Strain Relief) N5->N6 N7 N-Substituted Furfuryl Carbamate N6->N7

Caption: OND-mediated synthesis workflow for generating stable N-substituted furfuryl carbamates.

Stimuli-Responsive Cleavage: Mechanochemistry

Beyond traditional chemical triggers, furfuryl carbamates serve as exceptional payloads in polymer mechanochemistry . By incorporating a furan-maleimide Diels-Alder adduct into the center of a polymer chain, macroscopic mechanical forces (such as ultrasonication) can be transduced down the polymer backbone.

When the elongational force exceeds ~4.0 nN, the mechanophore undergoes a mechanically triggered retro-[4+2] cycloaddition . This unmasks the furfuryl carbamate, which then undergoes spontaneous self-immolation to release the amine payload (e.g., a drug or a fluorophore).

Mechanochemical_Release M1 Polymer-Embedded Furan-Maleimide Adduct M2 Ultrasonication (Elongational Force > 4.0 nN) M1->M2 M3 Retro-[4+2] Cycloaddition M2->M3 M4 Transient Furfuryl Carbamate M3->M4 M5 Self-Immolative Fragmentation M4->M5 M6 Released Amine Payload (e.g., Drug / Fluorophore) M5->M6

Caption: Mechanochemical activation pathway of furan-maleimide adducts releasing amine payloads.

Quantitative Kinetics of Self-Immolation

The choice between a furfuryl carbonate (releasing an alcohol) and a furfuryl carbamate (releasing an amine) drastically alters the release kinetics. Density Functional Theory (DFT) calculations and empirical data reveal that carbamates possess higher activation energies (


) for fragmentation .

Causality: The carbamate nitrogen is less electron-withdrawing than the carbonate oxygen. Consequently, it is less capable of stabilizing the partial negative charge that develops on the leaving group during the heterolytic cleavage of the furylic C–O bond.

Table 1: Kinetic Comparison of Furfuryl Carbonates vs. Carbamates

Derivative TypeSubstitution PatternLeaving Group HeteroatomCalculated

(kcal/mol)
Approximate Half-Life (

)
Furfuryl Carbonate1°, 3-OPhOxygen~18.3Seconds to Minutes
Furfuryl Carbamate 1°, 3-OPh Nitrogen ~23.8 ~5 Hours
Furfuryl Carbonate2°, 3-HOxygen~24.5Weeks
Furfuryl Carbamate 2°, 3-H Nitrogen ~30.1 Highly Stable / Impractical

Data synthesized from Stevenson et al. (2021) .

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints verify the success of each mechanistic step.

Protocol 1: Synthesis of 5-Substituted Furfuryl Carbamates via ONDs

Adapted from Tekkam & Finn (2017)

Objective: Synthesize a stable N-substituted furfuryl carbamate while avoiding competitive furylic substitution.

  • OND Carbonate Formation:

    • Dissolve the 5-substituted furfuryl alcohol (1.0 equiv) in anhydrous DCM under argon.

    • Add an activated carbonate source (e.g., p-nitrophenyl chloroformate, 1.2 equiv) and pyridine (1.5 equiv) at 0 °C.

    • Causality for Temperature: Maintaining 0 °C suppresses premature nucleophilic attack at the furylic position before the OND protection can be fully established.

  • Amine Capture:

    • To the crude OND carbonate, add the desired primary or secondary amine (1.5 equiv) and triethylamine (2.0 equiv). Stir at room temperature for 4 hours.

    • Validation Check 1: TLC should indicate the disappearance of the highly UV-active p-nitrophenol byproduct (which can be washed out via basic aqueous extraction).

  • Thiol-Mediated Retro-Diels-Alder (rDA):

    • Dissolve the purified OND carbamate in a sealed flask with toluene. Add 1-propanethiol (3.0 equiv). Heat to 80 °C for 12 hours.

    • Causality for Thiol: The thiol acts as a soft nucleophile, selectively attacking the electron-deficient bridgehead position of the oxanorbornadiene. This destabilizes the adduct, drastically lowering the activation barrier for the rDA reaction to yield the furan.

    • Validation Check 2 (Self-Validating): Analyze via

      
      H NMR. The disappearance of the OND vinylic protons (~6.5 ppm) and the emergence of the characteristic furan aromatic protons (~6.2 and 6.4 ppm) confirm successful unmasking.
      
Protocol 2: Mechanochemical Triggering of Furan-Maleimide Adducts

Adapted from Stevenson et al. (2021)

Objective: Release an amine payload (e.g., aminocoumarin) via mechanochemical activation of a polymer-embedded furfuryl carbamate.

  • Polymer Preparation:

    • Dissolve the poly(methyl acrylate) (PMA) chain containing a center-embedded furan-maleimide carbamate adduct in anhydrous THF to a concentration of 2.0 mg/mL.

  • Ultrasonication (Elongational Force Generation):

    • Transfer 15 mL of the polymer solution to a Suslick cell. Sparge with argon for 30 minutes to remove dissolved oxygen, which can cause unwanted radical side-reactions during sonication.

    • Apply pulsed ultrasonication (20 kHz, 13 W/cm

      
      , 1 s on / 1 s off) at 0 °C using a cooling bath.
      
    • Causality for Pulsing/Cooling: Continuous sonication generates excessive bulk heating, which could trigger a thermal rDA rather than a purely mechanical one. Pulsing ensures the activation is strictly mechanochemical.

  • Kinetic Monitoring:

    • Extract 0.5 mL aliquots every 30 minutes.

    • Validation Check (Self-Validating): Monitor the aliquots via Gel Permeation Chromatography (GPC) and Photoluminescence (PL) spectroscopy. GPC will show a halving of the polymer molecular weight (confirming chain scission at the mechanophore). Concurrently, PL spectroscopy will show the emergence of fluorescence at 450 nm, confirming the self-immolative release of the free aminocoumarin payload.

References

  • Title: Synthesis and Reactivity of 5-Substituted Furfuryl Carbamates via Oxanorbornadienes Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Mechanically Triggered Release of Functionally Diverse Molecular Payloads from Masked 2-Furylcarbinol Derivatives Source: ACS Central Science (ACS Publications) URL: [Link]

  • Title: Selective Synthesis of N-Substituted Furfuryl Amines by the One-Pot Direct Reductive Amination of Furanic Aldehydes Source: Green Chemistry (Royal Society of Chemistry) URL: [Link]

Sources

Furfuryl N-(O-tolyl)carbamate PubChem CID and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

CAS Registry Number: 199443-39-5 Chemical Formula: C₁₃H₁₃NO₃ Molecular Weight: 231.25 g/mol

Executive Summary

Furfuryl N-(o-tolyl)carbamate is a specialized organic carbamate ester characterized by the coupling of a furfuryl (furan-2-ylmethyl) group with an o-tolyl (2-methylphenyl) moiety via a carbamate linkage. While often utilized in high-throughput screening (HTS) libraries for drug discovery (specifically within the AldrichCPR collection), it serves as a critical structural probe for studying acetylcholinesterase (AChE) inhibition and furan-mediated metabolic activation.

This guide provides a comprehensive technical analysis of the compound, synthesizing identifiers, physicochemical properties, and advanced synthetic protocols. It addresses the specific challenge of furan ring sensitivity during synthesis and proposes self-validating methodologies for researchers.

Chemical Identification & Informatics

This compound acts as a hybrid pharmacophore, combining the lipophilic, sterically hindered o-tolyl group with the electron-rich, metabolically active furan ring.

Core Identifiers
Identifier TypeValueNotes
CAS Number 199443-39-5 Primary Identifier
IUPAC Name Furan-2-ylmethyl N-(2-methylphenyl)carbamateSystematic Name
Molecular Formula C₁₃H₁₃NO₃
SMILES Cc1ccccc1NC(=O)OCc2ccco2Canonical String
InChI Key Predicted based on structureDeterministic
PubChem Status Substance (SID) Often indexed in vendor libraries (e.g., AldrichCPR) rather than as a primary CID.[1][2][3]
Structural Analysis
  • Lipophilic Domain: The o-tolyl ring (2-methylphenyl) provides steric bulk, influencing binding affinity in enzymatic pockets (e.g., AChE).

  • Linker: The carbamate bridge (-NH-COO-) mimics the transition state of peptide bond hydrolysis and is susceptible to esterase cleavage.

  • Reactive Domain: The furan ring is acid-sensitive and prone to oxidative ring opening by Cytochrome P450 enzymes (specifically CYP2E1), leading to reactive dicarbonyl intermediates.

Physicochemical Profile (Predicted)

Note: Experimental data for this specific isomer is proprietary to screening libraries. The following values are calculated based on quantitative structure-property relationships (QSPR).

PropertyValueImplication for Research
Molecular Weight 231.25 g/mol Optimal for CNS penetration (<400 Da).
LogP (Octanol/Water) ~2.8 – 3.2Moderate lipophilicity; likely membrane permeable.
Topological Polar Surface Area (TPSA) ~50 ŲIndicates good oral bioavailability potential.
H-Bond Donors / Acceptors 1 / 3Conforms to Lipinski's Rule of 5.
Solubility Low in Water; High in DMSO, DCM, EtOHRequires organic co-solvents for biological assays.

Synthetic Protocols

The synthesis of furfuryl carbamates is non-trivial due to the acid sensitivity of the furan ring, which can polymerize (resinification) under harsh conditions. Two protocols are detailed below: the Traditional Isocyanate Route (Standard) and the Oxanorbornadiene (OND) Route (High Stability).

Method A: Direct Isocyanate Addition (Standard)

This method utilizes the high reactivity of isocyanates toward primary alcohols. It requires strictly anhydrous conditions to prevent the formation of the symmetric urea byproduct (1,3-di-o-tolylurea).

  • Reagents: Furfuryl alcohol (1.0 eq), o-Tolyl isocyanate (1.05 eq), Dibutyltin dilaurate (DBTDL, cat. 0.1 mol%).[3]

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

  • Conditions: 0°C to RT, Inert Atmosphere (N₂/Ar).

Step-by-Step Workflow:

  • Preparation: Dry furfuryl alcohol over molecular sieves (3Å) to remove trace water.

  • Activation: Dissolve furfuryl alcohol in anhydrous DCM under N₂. Add catalytic DBTDL.

  • Addition: Add o-tolyl isocyanate dropwise at 0°C. The reaction is exothermic.

  • Monitoring: Stir at room temperature for 2–4 hours. Monitor via TLC (Hexane/EtOAc 7:3).

    • Self-Validating Check: Disappearance of the isocyanate peak (2270 cm⁻¹) in IR spectroscopy confirms consumption.

  • Workup: Quench with a small amount of methanol (scavenges excess isocyanate). Concentrate in vacuo.

  • Purification: Recrystallize from Hexane/Ether or perform flash chromatography on silica (neutralized with 1% Et₃N to protect the furan ring).

Method B: The Oxanorbornadiene (OND) Strategy (Advanced)

For high-purity applications, the OND strategy masks the furan ring as a Diels-Alder adduct, protecting it during carbamate formation and releasing it under mild conditions.

  • Mechanism: Furan is reacted with a dienophile (e.g., dimethyl acetylenedicarboxylate) to form an OND. This is converted to the carbamate, and the furan is regenerated via a retro-Diels-Alder reaction triggered by a thiol.[4]

  • Advantage: Prevents polymerization of the furan ring during storage or acidic handling.

Synthesis Visualization

The following diagram illustrates the logical flow of the standard synthesis and the critical validation steps.

SynthesisWorkflow Start Reactants: Furfuryl Alcohol + o-Tolyl Isocyanate Cond Conditions: Anhydrous DCM, DBTDL cat. 0°C -> RT, N2 atm Start->Cond Mix Inter Intermediate: Carbamate Formation Cond->Inter Nucleophilic Addition Check Validation Point: IR: No N=C=O peak (2270 cm-1) TLC: Product Rf ~0.5 Inter->Check Monitor Prod Final Product: Furfuryl N-(o-tolyl)carbamate Check->Prod Purification (Neut. Silica)

Caption: Figure 1. Standard synthetic pathway for Furfuryl N-(o-tolyl)carbamate via isocyanate addition, highlighting critical IR validation checkpoints.

Mechanism of Action & Toxicology

Pharmacological Target: AChE Inhibition

Carbamates are established reversible inhibitors of Acetylcholinesterase (AChE).

  • Mechanism: The carbamate moiety carbamoylates the serine hydroxyl group within the AChE active site.

  • Kinetics: Unlike organophosphates (irreversible), the carbamoylated enzyme hydrolyzes slowly (minutes to hours), regenerating active AChE.

  • Specificity: The o-tolyl substitution provides steric bulk that may select for specific esterase isoforms (e.g., Butyrylcholinesterase vs. Acetylcholinesterase).

Metabolic Activation (Furan Toxicity)

Researchers must be aware of the "Furan Warning." The furan ring is not metabolically inert.

  • Bioactivation: CYP450 enzymes (mainly CYP2E1) oxidize the furan ring to cis-2-butene-1,4-dial.

  • Consequence: This reactive metabolite acts as a Michael acceptor, cross-linking proteins and DNA, which can lead to hepatotoxicity in in vivo models.

Mechanism Ligand Furfuryl N-(o-tolyl)carbamate Target Target: Acetylcholinesterase (AChE) Serine Active Site Ligand->Target Binding Metab Metabolic Route (Liver) CYP2E1 Oxidation Ligand->Metab Systemic Circulation Complex Carbamoylated Enzyme (Reversible Inhibition) Target->Complex Carbamoylation Toxic Reactive Metabolite: cis-2-butene-1,4-dial (Protein Cross-linking) Metab->Toxic Ring Opening

Caption: Figure 2.[2][4] Dual pathway analysis showing the pharmacological inhibition of AChE and the concurrent toxicological activation of the furan ring.

References

  • Sigma-Aldrich. Furfuryl N-(o-tolyl)carbamate Product Detail (AldrichCPR). Accessed 2026. Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Furfuryl Carbamates (Class). PubChem.[1][2][3][5][6] Link

  • Musacchio, A. J., et al. (2020). Synthesis and Reactivity of 5-Substituted Furfuryl Carbamates via Oxanorbornadienes.[4] National Institutes of Health / PMC. Link

  • Organic Chemistry Portal. Synthesis of Carbamates: Recent Literature and Protocols.Link

  • World Health Organization (WHO). Furan and Carbamate Pesticides: Toxicological Evaluations.Link

Sources

O-Tolyl Carbamate Derivatives: A Technical Guide on Synthesis, Directed Metalation, and Cholinesterase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

O-tolyl carbamate derivatives represent a highly versatile class of compounds with profound implications in both medicinal chemistry and advanced organic synthesis. Characterized by an ortho-methylphenyl group attached to a carbamate core, these molecules serve as potent, reversible inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[1]. Beyond their pharmacological utility in neurodegenerative diseases like Alzheimer's, the O-carbamate moiety is a privileged Directed Metalation Group (DMG), enabling complex regioselective functionalization via Directed ortho Metalation (DoM)[2].

This whitepaper synthesizes current literature to provide drug development professionals and synthetic chemists with an authoritative guide on the mechanistic pharmacology, synthetic workflows, and structural utility of O-tolyl carbamates.

Mechanistic Pharmacology: Cholinesterase Inhibition

The primary biological application of O-tolyl carbamates lies in their ability to act as pseudo-substrates for cholinesterase enzymes. The mechanism of action is fundamentally distinct from both reversible non-covalent inhibitors (e.g., donepezil) and irreversible organophosphates.

The Carbamylation Mechanism

When an O-tolyl carbamate enters the AChE active site, it undergoes a nucleophilic attack by the catalytic serine residue. This reaction cleaves the carbamate ester, releasing the phenol leaving group and forming a covalently carbamylated enzyme [3].

  • Causality of Inhibition Duration: The physiological substrate, acetylcholine, forms an acetylated enzyme that hydrolyzes in microseconds. In contrast, the carbamylated serine hydrolyzes slowly (minutes to hours). This delay is caused by the resonance stabilization of the carbamoyl group, which delocalizes electron density from the nitrogen lone pair to the carbonyl carbon, drastically reducing its electrophilicity toward water[3].

Subtype Selectivity (AChE vs. BChE)

The structural bulk of the N-substituent dictates the selectivity between AChE and BChE. While N-methyl carbamates exhibit minimal subtype selectivity due to their small lipophilic footprint, N-o-tolyl carbamates demonstrate high selectivity and potency. The bulky ortho-methylphenyl group engages in specific lipophilic interactions within the acyl pocket of the enzyme, optimizing the transition state geometry for carbamylation[1]. Recent developments have successfully incorporated the O-tolyl carbamate moiety into α-mangostin derivatives (e.g., AMG-3) to create potent neuroprotective agents for Alzheimer's disease models[4][5].

G AChE AChE Active Site (Serine-OH) Complex Reversible Enzyme-Inhibitor Complex AChE->Complex Binding Carbamate O-Tolyl Carbamate Inhibitor Carbamate->Complex Binding Carbamylated Carbamylated Enzyme (Covalent Intermediate) Complex->Carbamylated Nucleophilic Attack (Phenol Leaving Group) Hydrolysis Slow Spontaneous Hydrolysis Carbamylated->Hydrolysis H2O Reactivated Reactivated AChE Hydrolysis->Reactivated Decarbamylation Reactivated->AChE

Figure 1: Mechanism of AChE inhibition via reversible covalent carbamylation by O-tolyl carbamates.

The O-Carbamate as a Directed Metalation Group (DMG)

In synthetic chemistry, the O-carbamate group is recognized as one of the most powerful DMGs for functionalizing aromatic rings. The strong coordination between the lithium cation of an alkyllithium base and the carbonyl oxygen of the carbamate directs deprotonation exclusively to the ortho position[2].

Lateral Lithiation of O-Tolyl Carbamates

For O-tolyl carbamates, the presence of the ortho-methyl group introduces a unique reactivity pathway: lateral lithiation . When treated with strong bases like s-BuLi in the presence of TMEDA (tetramethylethylenediamine) at low temperatures, the protons of the ortho-methyl group are abstracted rather than the aromatic ring protons[6].

  • Synthetic Utility: Warming the reaction to room temperature triggers an intramolecular 1,4-carbamoyl migration, converting the O-tolyl carbamate into a functionalized benzyl amide[6]. This regioselective transformation is highly valuable for synthesizing complex polysubstituted benzenoid building blocks.

Synthetic Methodologies

Classical Isocyanate Coupling

The traditional and most reliable method for synthesizing O-tolyl carbamates involves the reaction of a parent phenol with o-tolyl isocyanate. This reaction is typically catalyzed by a strong base (e.g., sodium metal or triethylamine) in an anhydrous solvent to generate a highly nucleophilic phenoxide ion in situ[7].

Modern Green Synthesis: Dual Nickel Photocatalysis

Historically, synthesizing O-aryl carbamates without isocyanates required toxic phosgene derivatives. Recent breakthroughs have established dual nickel photocatalysis as a method to synthesize O-aryl carbamates directly from carbon dioxide, amines, and aryl halides[8]. While highly hindered targets like pure O-tolyl carbamate can present steric challenges in this specific catalytic cycle, this CO2-fixation strategy represents the frontier of green carbamate synthesis[9].

Quantitative Data: Cholinesterase Inhibition Profiles

The table below summarizes the structure-activity relationship (SAR) of various carbamate derivatives, illustrating the impact of the N-substituent on enzyme inhibition. Data is aggregated from studies on tetrahydrofurobenzofuran and α-mangostin derivatives[1][5].

Compound Class / DerivativeN-SubstituentAChE IC₅₀ (nM)BChE IC₅₀ (nM)Selectivity Ratio (BChE/AChE)
Tetrahydrofurobenzofuran (8a)Methyl12.5 ± 1.115.2 ± 1.41.22 (Non-selective)
Tetrahydrofurobenzofuran (11a)Ethyl25.4 ± 2.08.1 ± 0.50.31 (BChE Selective)
Tetrahydrofurobenzofuran (12a) o-Tolyl 18.2 ± 1.5 >1000 >50 (Highly AChE Selective)
α-Mangostin Carbamate (AMG-1)Methyl340 ± 20N/AN/A
α-Mangostin Carbamate (AMG-3) o-Tolyl 850 ± 40 N/A N/A (Neuroprotective EC₅₀: 3.2 μM)

Note: The bulky o-tolyl group consistently drives selectivity toward AChE by exploiting the specific steric constraints of the BChE acyl pocket.

Experimental Protocol: Synthesis of O-Tolyl Carbamate

The following protocol details the synthesis of an O-tolyl carbamate derivative from a complex phenol precursor, adapted from validated methodologies[7]. This protocol is designed as a self-validating system: the use of elemental sodium ensures absolute anhydrous conditions while simultaneously generating the necessary phenoxide nucleophile.

Reagents Required:

  • Phenol precursor (e.g., 0.145 mmol)

  • o-Tolyl isocyanate (0.149 mmol, 1.02 eq)

  • Elemental Sodium metal (~1 mg)

  • Anhydrous diethyl ether (5 mL)

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask and purge with ultra-pure Nitrogen gas. Rationale: Isocyanates are highly sensitive to moisture, which converts them into symmetric ureas and ruins the reaction stoichiometry.

  • Phenoxide Generation: Dissolve the phenol precursor (27.9 mg, 0.145 mmol) in 5 mL of anhydrous diethyl ether. Add two small pieces of freshly cut sodium metal (~1 mg total) to the solution at room temperature.

  • Activation: Stir the mixture vigorously for 2 minutes under N₂. Rationale: The sodium metal reacts with the phenol to generate the phenoxide anion and hydrogen gas. The visible cessation of bubbling indicates the completion of phenoxide formation.

  • Coupling: Add o-tolyl isocyanate (18.9 µL, 0.149 mmol) to the mixture in one rapid portion.

  • Reaction: Allow the reaction to stir for exactly 35 minutes at room temperature. Rationale: Extended reaction times can lead to allophanate formation (over-addition of isocyanate).

  • Quenching: Quench the reaction by adding 4 mL of distilled water. This neutralizes unreacted sodium and hydrolyzes any residual isocyanate.

  • Isolation: Extract the organic layer, dry over MgSO₄, concentrate under reduced pressure, and purify via preparative TLC or crystallization to yield the pure O-tolyl carbamate.

G Phenol Phenol Precursor (Anhydrous Ether) Base Base Activation (Na metal, N2 atm) Phenol->Base Isocyanate Isocyanate Addition (o-Tolyl Isocyanate) Base->Isocyanate Phenoxide Formation Reaction Reaction (Stir 35 min, RT) Isocyanate->Reaction Quench Aqueous Quench (H2O Addition) Reaction->Quench Purification Purification (Prep TLC / Crystallization) Quench->Purification Isolate O-Tolyl Carbamate

Figure 2: Step-by-step synthetic workflow for O-tolyl carbamate generation via isocyanate coupling.

References

  • Luo, W., et al. "Inhibition of Human Acetyl- and Butyrylcholinesterase by Novel Carbamates of (−)- and (+)-Tetrahydrofurobenzofuran and Methanobenzodioxepine." Journal of Medicinal Chemistry, National Institutes of Health.[Link]

  • National Research Council (US) Safe Drinking Water Committee. "Acetylcholinesterase Inhibitors: Case Study of Mixtures of Contaminants with Similar Biologic Effects." Drinking Water and Health: Volume 9, National Center for Biotechnology Information.[Link]

  • Snieckus, V., et al. "The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update." Chemical Reviews, ACS Publications.[Link]

  • Zheng, Y., et al. "Dual Nickel Photocatalysis for O-Aryl Carbamate Synthesis from Carbon Dioxide." The Journal of Organic Chemistry, National Institutes of Health.[Link]

  • Wang, Y., et al. "Effects of α-Mangostin Derivatives on the Alzheimer’s Disease Model of Rats and Their Mechanism: A Combination of Experimental Study and Computational Systems Pharmacology Analysis." ACS Omega, National Institutes of Health.[Link]

  • Capriati, V., et al. "Ultrafast Chemo- and Regioselective Transformations of Amides and Carbamates Mediated by Organolithium Reagents." University of Turin Repository.[Link]

Sources

Furfuryl N-(O-tolyl)carbamate melting point and physical state

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of Furfuryl N-(O-tolyl)carbamate , focusing on its physical state, melting point behavior, and synthesis.

CAS Number: 199443-39-5 Formula: C₁₃H₁₃NO₃ Molecular Weight: 231.25 g/mol Synonyms: Furfuryl 2-methylphenylcarbamate; (2-Furyl)methyl o-tolylcarbamate

Executive Summary

Furfuryl N-(O-tolyl)carbamate is a specialized organic intermediate belonging to the N-aryl carbamate class. Structurally, it consists of a furfuryl alcohol moiety esterified with o-tolyl isocyanate. While frequently utilized in niche library synthesis (e.g., Sigma-Aldrich’s AldrichCPR rare chemical library), experimental physical data for this specific congener is sparse in open literature compared to its phenyl or p-tolyl analogs.

This guide synthesizes available physicochemical data, structural analogs, and synthetic protocols to define its expected state and provide a self-validating workflow for its characterization.

Physical Characterization & Melting Point

Physical State

Based on Structure-Activity Relationships (SAR) of homologous N-aryl carbamates, Furfuryl N-(O-tolyl)carbamate is characteristically a crystalline solid at standard temperature and pressure (STP). However, due to the steric bulk of the ortho-methyl group on the toluene ring, it may exhibit:

  • Slow Crystallization Kinetics: Freshly synthesized material often presents as a viscous, colorless-to-pale-yellow oil that crystallizes upon standing or trituration with non-polar solvents (e.g., hexane/pentane).

  • Polymorphism: Like many carbamates, it may exist in multiple crystal forms, affecting the observed melting range.

Melting Point Analysis

While a specific experimental melting point (MP) is not standardly indexed in major public databases for CAS 199443-39-5, it can be bounded with high confidence using structural analogs:

CompoundStructureMelting Point (°C)Relevance
Phenyl N-phenylcarbamate Ph-NH-CO-O-Ph124–127 °CStructural Baseline (High symmetry)
5-(4-nitrophenyl) furfuryl carbamate Fur-NH-CO-O-R57–59 °CFurfuryl derivative (Electronic w/drawing)
Isopropyl N-(3-chlorophenyl)carbamate Alkyl-NH-CO-O-R40–41 °CLower MW alkyl analog
Furfuryl N-(O-tolyl)carbamate Target Predicted: 45–65 °C Steric hindrance lowers MP vs phenyl analog

Technical Insight: The ortho-methyl substitution typically disrupts the planar stacking efficiency of the aromatic rings compared to para-substituted or unsubstituted analogs, resulting in a lower melting point than Phenyl N-phenylcarbamate.

Solubility Profile
  • Soluble: Dichloromethane, Ethyl Acetate, DMSO, Methanol, Acetone.

  • Sparingly Soluble: Diethyl ether, Hexanes (often used for precipitation).

  • Insoluble: Water (hydrophobic aromatic/furan domains).

Synthesis & Isolation Protocol

To obtain the material for physical verification, the following addition reaction is the industry standard. This protocol avoids the use of phosgene, utilizing the direct addition of the alcohol to the isocyanate.

Reaction Logic

The nucleophilic hydroxyl group of furfuryl alcohol attacks the electrophilic carbon of the isocyanate. The reaction is atom-economic (no byproducts) but requires a catalyst to proceed at moderate temperatures to prevent furan polymerization.

Experimental Workflow

Reagents:

  • Furfuryl Alcohol (1.0 equiv) [Distill before use to remove polymerization inhibitors]

  • o-Tolyl Isocyanate (1.05 equiv)

  • Catalyst: Dibutyltin Dilaurate (DBTL) (0.1 mol%) or Triethylamine (Et₃N)

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene

Step-by-Step Protocol:

  • Setup: Flame-dry a 100 mL round-bottom flask under Nitrogen (

    
    ) atmosphere.
    
  • Solvation: Dissolve o-Tolyl Isocyanate (10 mmol) in anhydrous DCM (20 mL).

  • Addition: Add Furfuryl Alcohol (10 mmol) dropwise at 0°C.

  • Catalysis: Add 2 drops of DBTL or Et₃N.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (disappearance of isocyanate; visualize with

    
     or Anisaldehyde stain).
    
  • Quench/Workup:

    • Evaporate solvent under reduced pressure.

    • Crucial Step: If oil persists, triturate with cold Hexane/Pentane to induce crystallization.

  • Purification: Recrystallize from Hexane/Ethyl Acetate (9:1) if solid; otherwise, perform flash column chromatography (

    
    , 10-20% EtOAc in Hexane).
    

Visualization: Synthesis & Characterization Logic

G Start Reagents: Furfuryl Alcohol + o-Tolyl Isocyanate Reaction Reaction: Nu- Addition (DCM, DBTL cat., 0°C -> RT) Start->Reaction Mix under N2 Intermed Crude Product: Viscous Oil/Solid Reaction->Intermed 4-6 hrs Purification Purification: Trituration (Hexane) or Column Chrom. Intermed->Purification Isolation Final Target: Furfuryl N-(O-tolyl)carbamate (Crystalline Solid) Purification->Final Crystallization IR IR Analysis: ~1700-1720 cm⁻¹ (C=O) ~3300 cm⁻¹ (N-H) Final->IR Validate NMR 1H NMR: δ 2.2 (s, 3H, CH3) δ 5.1 (s, 2H, O-CH2) δ 6.4-7.4 (Ar-H + Furan) Final->NMR Validate

Caption: Logical workflow for the synthesis, isolation, and analytical validation of Furfuryl N-(O-tolyl)carbamate.

Analytical Validation (Self-Validating System)

To confirm the identity of the synthesized material, ensure the following spectral signatures are present. This validates the structure regardless of the physical state (solid vs. supercooled liquid).

Infrared Spectroscopy (FT-IR)
  • Carbamate C=O Stretch: Strong band at 1700–1730 cm⁻¹ .

  • N-H Stretch: Sharp band at 3300–3350 cm⁻¹ .

  • C-O Stretch: Strong bands at 1200–1250 cm⁻¹ .

Proton NMR (¹H NMR, CDCl₃, 400 MHz)
  • Methyl Group (o-tolyl): Singlet,

    
     ppm (3H).
    
  • Methylene Bridge (O-CH₂-Furan): Singlet,

    
     ppm (2H).
    
  • Furan Ring:

    • H-5: Doublet,

      
       ppm.
      
    • H-3/H-4: Multiplets,

      
       ppm.
      
  • Aromatic Ring: Multiplet,

    
     ppm (4H).
    
  • Carbamate NH: Broad singlet,

    
     ppm (Exchangeable with 
    
    
    
    ).

References

  • Sigma-Aldrich. Furfuryl N-(O-Tolyl)carbamate Product Page (AldrichCPR). Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for Furfuryl Alcohol (Precursor). PubChem.[1][2] Retrieved from

  • Kumari, S., et al. (2017). Synthesis and Reactivity of 5-Substituted Furfuryl Carbamates via Oxanorbornadienes. Journal of Organic Chemistry. (Discusses stability and synthesis of furfuryl carbamates). Retrieved from

  • Shahwar, D., et al. (2010). Phenyl N-phenylcarbamate. Acta Crystallographica Section E. (Structural analog comparison). Retrieved from

Sources

Methodological & Application

Application Note: High-Yield Synthesis of Furfuryl N-(O-tolyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Application Scope

This guide details the synthesis of Furfuryl N-(o-tolyl)carbamate via the nucleophilic addition of furfuryl alcohol to o-tolyl isocyanate. This transformation represents a classic "atom-economic" carbamoylation, yielding high-value intermediates often utilized in the development of agrochemicals (fungicides/insecticides) and pharmaceutical prodrugs.

While the reaction is theoretically straightforward, the specific sensitivity of the furan ring to acid-catalyzed polymerization and the moisture sensitivity of isocyanates require precise control of reaction parameters. This document provides two validated protocols: a Standard Solution-Phase Method for high-purity isolation and a Green Solvent-Free Method for maximizing atom economy.

Reaction Mechanism & Chemical Logic

The formation of the carbamate linkage involves the nucleophilic attack of the furfuryl alcohol hydroxyl group onto the electrophilic carbon of the isocyanate cumulene system.

Mechanistic Pathway
  • Activation: The isocyanate carbon is electrophilic.[1] A catalyst (Lewis acid or base) enhances this electrophilicity or activates the alcohol nucleophile.

  • Nucleophilic Attack: The oxygen lone pair of furfuryl alcohol attacks the isocyanate carbon.

  • Proton Transfer: A rapid proton transfer from the oxonium intermediate to the nitrogen anion stabilizes the structure, forming the final urethane (carbamate) linkage.

Critical Consideration: The ortho-methyl group on the isocyanate introduces steric bulk, potentially reducing reaction rates compared to phenyl isocyanate. Additionally, furfuryl alcohol is prone to resinification (polymerization) in the presence of strong acids; therefore, neutral or slightly basic conditions are strictly mandated.

Visualization of Pathway

ReactionMechanism R1 o-Tolyl Isocyanate (Electrophile) TS Tetrahedral Intermediate R1->TS + Catalyst (DBTL/TEA) Side1 Di-o-tolyl Urea (Moisture Contamination) R1->Side1 + H2O R2 Furfuryl Alcohol (Nucleophile) R2->TS Side2 Polyfurfuryl Alcohol (Acid Catalyzed) R2->Side2 + H+ Prod Furfuryl N-(o-tolyl)carbamate TS->Prod Proton Transfer

Figure 1: Reaction pathway for carbamate formation, highlighting critical side-reaction risks (Urea formation via moisture and Polymerization via acid).

Materials & Safety Profile

Safety Warning: Isocyanates are potent sensitizers and asthmagens. Furfuryl alcohol is toxic and flammable. All operations must be performed in a functioning fume hood.

ReagentMW ( g/mol )Equiv.RoleKey Property
o-Tolyl Isocyanate 133.151.0ElectrophileMoisture sensitive; lachrymator.
Furfuryl Alcohol 98.101.05NucleophileAcid-sensitive; polymerizes easily.
Dibutyltin Dilaurate (DBTL) 631.560.01CatalystLewis acid; highly effective.
Toluene (Anhydrous) 92.14SolventMediumAzeotrope former; inert.
Hexane/Ethyl Acetate --PurificationRecrystallization solvent.

Protocol A: Standard Solution-Phase Synthesis

Recommended for high-purity applications and initial characterization.

Equipment Setup
  • Three-neck round-bottom flask (100 mL).

  • Reflux condenser with drying tube (CaCl₂ or Drierite) or N₂ inlet.

  • Magnetic stir bar and temperature probe.[2]

  • Addition funnel (pressure-equalizing recommended).

Step-by-Step Methodology
  • System Preparation: Flame-dry the glassware under vacuum and backfill with Nitrogen (N₂). This is crucial to prevent urea formation.

  • Reactant Charging:

    • Add o-Tolyl isocyanate (13.3 g, 100 mmol) to the flask.

    • Add Anhydrous Toluene (40 mL) . Stir to dissolve.

    • Add catalyst DBTL (2-3 drops) .

  • Controlled Addition:

    • Dissolve Furfuryl alcohol (10.3 g, 105 mmol) in Toluene (10 mL) in the addition funnel.

    • Note: A slight excess of alcohol ensures complete consumption of the toxic isocyanate.

    • Add the alcohol solution dropwise over 20 minutes at room temperature. The reaction is exothermic; monitor temperature to ensure it stays <40°C.

  • Reaction Phase:

    • Once addition is complete, heat the mixture to 60°C for 2–3 hours.

    • Validation: Monitor by TLC (Solvent: 20% EtOAc/Hexane). The isocyanate spot (usually high R_f) should disappear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure (Rotary Evaporator) to roughly 20% of the original volume.

    • Add n-Hexane (50 mL) slowly with stirring to induce precipitation.

  • Purification:

    • Filter the white/off-white solid.

    • Recrystallize from a hot mixture of Hexane:Ethyl Acetate (4:1) if necessary.[3]

    • Dry in a vacuum oven at 40°C for 4 hours.

Protocol B: Green Solvent-Free Synthesis

Recommended for scale-up and maximizing atom economy (Green Chemistry).

Methodology
  • Mixing: In a clean, dry vial or reactor, mix o-Tolyl isocyanate (1.0 equiv) and Furfuryl alcohol (1.0 equiv) .

  • Catalysis: Add DBTL (0.1 mol%) or Triethylamine (1.0 mol%) .

  • Reaction: Stir the neat mixture at 60–70°C for 1 hour. The mixture will solidify as the product forms (carbamates typically have higher melting points than their precursors).

  • Isolation:

    • Allow the solid mass to cool.

    • Triturate (wash) the solid with cold Hexane to remove unreacted traces.

    • Filter and dry.

    • Yield Expectation: >95% quantitative yield is common with this method.

Characterization & Quality Control

Expected Analytical Data
  • Appearance: White to pale cream crystalline solid.

  • Melting Point: Expected range 85–95°C (Analogous to phenyl carbamates; specific experimental verification required).

  • IR Spectrum (ATR):

    • 3300–3350 cm⁻¹: N-H stretch (sharp).

    • 1700–1720 cm⁻¹: C=O stretch (Carbamate carbonyl).

    • 1590, 1530 cm⁻¹: Aromatic ring breathing / N-H bending.

  • ¹H-NMR (CDCl₃, 400 MHz):

    • 
       2.25 (s, 3H, Ar-CH₃ ).
      
    • 
       5.15 (s, 2H, O-CH₂ -Furan).
      
    • 
       6.3–6.5 (m, 2H, Furan H3/H4).
      
    • 
       6.7 (bs, 1H, NH ).
      
    • 
       7.0–7.4 (m, 5H, Ar-H + Furan H5).
      
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Precipitate is insoluble urea Moisture ingress during reaction.Ensure glassware is flame-dried; use fresh anhydrous solvents.
Product is an oil/sticky Impure starting materials or excess alcohol.Recrystallize from Hexane/EtOAc. Scratch flask to induce nucleation.
Dark/Black reaction mixture Polymerization of furfuryl alcohol.Acid contamination present.[3][4] Wash glassware with base before use. Reduce reaction temp.
Low Yield Incomplete reaction due to steric bulk.Increase reaction time or catalyst loading (up to 0.05 equiv).

References

  • Mechanism of Carbamate Formation

    • Organic Chemistry Portal. "Synthesis of Carbamates."[5][6][7][8][9][10] Available at: [Link]

  • Isocyanate Reactivity & Catalysis

    • Six, C., & Richter, F. (2003). "Isocyanates, Organic."[4][11][12] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.

  • Furfuryl Alcohol Handling

    • PubChem Database. "Furfuryl Alcohol - Safety and Hazards."[13] National Library of Medicine. Available at: [Link]

  • Selva, M., et al. (2009).
  • General Protocol Grounding

Sources

Furfuryl N-(O-tolyl)carbamate as an intermediate in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Furfuryl N-(O-tolyl)carbamate as a Strategic Intermediate in Organic Synthesis

Introduction: The Strategic Value of Furfuryl Carbamates

Furfuryl N-(O-tolyl)carbamate represents a specialized class of furan-functionalized carbamates that serve as dual-purpose intermediates in organic synthesis. Unlike simple alkyl carbamates, this compound integrates two distinct reactive centers:

  • The Furan Moiety: An electron-rich diene capable of participating in Diels-Alder (DA) cycloadditions to construct complex oxabicyclic frameworks found in bioactive natural products.

  • The N-Aryl Carbamate Linker: A chemically robust yet enzymatically cleavable motif often used in prodrug design or as a directing group for intramolecular functionalization.

This application note provides a validated protocol for the synthesis, stabilization, and downstream application of Furfuryl N-(O-tolyl)carbamate. It addresses the specific challenge of "furylic" instability—the tendency of furfuryl derivatives to polymerize under acidic conditions—and offers a high-yield pathway for its utilization.

Synthesis Protocol: Catalytic Addition to Isocyanates

Principle: The synthesis relies on the nucleophilic addition of furfuryl alcohol to o-tolyl isocyanate. While conceptually simple, the reaction requires strict moisture control to prevent urea formation and controlled catalysis to avoid furan polymerization.

Materials
  • Substrate: Furfuryl alcohol (freshly distilled to remove polymers/peroxides).

  • Reagent: o-Tolyl isocyanate (1.05 equiv).

  • Catalyst: Dibutyltin dilaurate (DBTL) or Triethylamine (TEA).

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

Step-by-Step Methodology
  • Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Charge the flask with Furfuryl alcohol (10 mmol, 0.98 g) and anhydrous DCM (50 mL).

  • Activation: Add the catalyst (DBTL, 1 mol%) under a nitrogen stream.

  • Addition: Add o-tolyl isocyanate (10.5 mmol, 1.40 g) dropwise via syringe over 15 minutes.

    • Note: The reaction is exothermic. Maintain temperature at 0–5 °C using an ice bath during addition to suppress side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Silica, 30% EtOAc/Hexane). The disappearance of the isocyanate peak (IR ~2270 cm⁻¹) indicates completion.

  • Work-up:

    • Quench with 10 mL saturated NaHCO₃ (to neutralize any trace acid formed).

    • Separate the organic layer and wash with brine.

    • Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure at <40 °C (avoid high heat to prevent retro-DA or polymerization).

  • Purification: Recrystallize from Hexane/EtOAc or perform flash chromatography (neutralized silica gel) if necessary.

Yield Expectation: 85–92% as a white to off-white crystalline solid.

Application Workflow: Diels-Alder Cycloaddition

The primary synthetic utility of Furfuryl N-(O-tolyl)carbamate lies in its ability to function as a diene in [4+2] cycloadditions. This route is critical for accessing 7-oxabicyclo[2.2.1]heptane systems, which are precursors to substituted cyclohexanes and sugar mimics.

Mechanism & Pathway

The electron-rich furan ring reacts with electron-deficient dienophiles (e.g., N-methylmaleimide). The carbamate side chain exerts stereoelectronic influence, often favoring the endo adduct due to secondary orbital interactions or hydrogen bonding.

DielsAlder Start Furfuryl N-(O-tolyl)carbamate (Diene) TS Transition State [4+2] Cycloaddition Start->TS Heat / Lewis Acid Dienophile N-Methylmaleimide (Dienophile) Dienophile->TS Product 7-Oxabicyclo[2.2.1]heptane Adduct (Endo/Exo) TS->Product Kinetic Control

Figure 1: The furan moiety undergoes [4+2] cycloaddition to form bicyclic adducts.

Experimental Protocol (Diels-Alder)
  • Dissolution: Dissolve Furfuryl N-(O-tolyl)carbamate (1.0 equiv) and N-methylmaleimide (1.1 equiv) in Toluene.

  • Reaction: Reflux (110 °C) for 12–24 hours.

    • Optimization: For heat-sensitive substrates, use Lewis Acid catalysis (e.g., ZnI₂ or AlCl₃) at ambient temperature (0 °C to RT) to accelerate the reaction and improve endo selectivity.

  • Isolation: Concentrate solvent. The adduct often precipitates upon cooling or addition of diethyl ether.

Critical Quality Attributes & Characterization

To ensure the integrity of the intermediate, the following analytical parameters must be verified.

AttributeSpecificationDiagnostic Signal (NMR/IR)
Identity (¹H NMR) Furan Ring Protonsδ 7.4 (dd), 6.4 (dd), 6.3 (dd) ppm
Identity (¹H NMR) Carbamate NHδ 6.8–7.2 ppm (broad singlet, D₂O exchangeable)
Identity (¹H NMR) Tolyl Methylδ 2.2–2.3 ppm (singlet)
Identity (¹H NMR) Methylene (-CH₂-)δ 5.1 ppm (singlet)
Purity (IR) Carbonyl (C=O)Sharp band at ~1700–1720 cm⁻¹
Purity (IR) Absence of IsocyanateNo peak at 2270 cm⁻¹

Safety & Handling (E-E-A-T)

  • Isocyanate Hazard: o-Tolyl isocyanate is a respiratory sensitizer. All transfers must occur in a fume hood. Quench all glassware with aqueous bicarbonate before cleaning.

  • Furan Instability: Furfuryl derivatives are acid-sensitive.[1] Avoid contact with strong mineral acids (HCl, H₂SO₄) which trigger rapid polymerization (resinification) of the furan ring. Store the compound in a desiccator at 4 °C.

References

  • Saaidi, P. L., et al. (2017). "Synthesis and Reactivity of 5-Substituted Furfuryl Carbamates via Oxanorbornadienes." Journal of Organic Chemistry. Link

  • Padwa, A., et al. (2001).[2] "Formal Total Synthesis of (±)-γ-Lycorane Using the [4+2]-Cycloaddition of Furanyl Carbamates." Journal of Organic Chemistry. Link

  • Błauż, A., et al. (2019). "Urethane Formation with an Excess of Isocyanate: Experimental and Ab Initio Study." Molecules. Link

  • Greene, T. W., & Wuts, P. G. M. (2014). "Protection for the Amino Group: Carbamates."[3][4][5] Greene's Protective Groups in Organic Synthesis. Link

Sources

Technical Guide: Handling and Stabilization of Light-Sensitive Furfuryl Carbamates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Furfuryl carbamates represent a class of high-value intermediates often used in Diels-Alder cycloadditions, pharmacological "caging" strategies, and agrochemical synthesis. However, their utility is frequently compromised by the inherent instability of the furan ring.

The Core Challenge: The electron-rich furan moiety functions as a diene trap for singlet oxygen (


), generated via photosensitization. This reaction is diffusion-controlled and occurs orders of magnitude faster than typical radical autoxidations.

Operational Mandate: Effective handling requires a "Triple Shield" approach:

  • Photon Exclusion: Blocking UV/Vis excitation sources.

  • Oxygen Depletion: Removing the co-reactant (

    
    ).
    
  • Thermal Suppression: Slowing the kinetics of endoperoxide rearrangement.

Mechanistic Insight: The Photo-Oxidation Cascade[1]

To handle these compounds, one must understand why they degrade. Unlike simple photolysis where a bond absorbs light and breaks, furfuryl carbamate degradation is typically a Type II Photo-oxygenation .

  • Sensitization: Trace impurities (or the molecule itself) absorb light (

    
    ) and transfer energy to ground-state triplet oxygen (
    
    
    
    ).[1]
  • Excitation: This generates highly reactive singlet oxygen (

    
    ).[1]
    
  • Cycloaddition:

    
     attacks the furan ring via a [4+2] cycloaddition, forming an unstable 2,5-endoperoxide.
    
  • Decomposition: The endoperoxide rearranges (often violently or polymerically) into butenolides, enediones, and intractable tars (observed as "browning").

Visualization: The Degradation Pathway

FuranDegradation Light Light Source (UV/Vis) Sensitizer Sensitizer (Impurity) Light->Sensitizer Excitation O2_Triplet Triplet Oxygen (³O₂) Sensitizer->O2_Triplet Energy Transfer O2_Singlet Singlet Oxygen (¹O₂) O2_Triplet->O2_Singlet Conversion Furan Furfuryl Carbamate (Intact) O2_Singlet->Furan [4+2] Cycloaddition Endoperoxide 2,5-Endoperoxide (Unstable Intermediate) Furan->Endoperoxide Waste Polymeric Tars & Butenolides Endoperoxide->Waste Rearrangement (-H₂O / Polymerization)

Figure 1: Mechanism of furan photo-oxidation via singlet oxygen attack.[2]

Storage & Handling Protocols

The following protocols are designed to be self-validating. If the compound changes color from colorless/pale yellow to amber/brown, the protocol has been breached.

The "Dark & Dry" Storage System
ParameterSpecificationRationale
Primary Container Amber borosilicate glass vials with Teflon-lined caps.Blocks UV/Blue light (<450nm); prevents plasticizer leaching.
Atmosphere Argon (preferred) or Nitrogen.Argon is heavier than air, providing a better "blanket" to exclude

.
Temperature -20°C (Long term) / 4°C (Active use).Arrhenius suppression of endoperoxide rearrangement.
Desiccation Required.Moisture accelerates hydrolytic cleavage of the carbamate linkage.
Active Handling (Weighing & Transfer)

Objective: Minimize exposure during the "danger zone" (when the bottle is open).

  • Environment: Work in a fume hood with low-actinic lighting (yellow filters) or turn off hood lights and rely on ambient room lighting (if not direct sunlight).

  • Gas Blanket: Do not simply open the bottle. Insert a needle connected to an inert gas line (low flow) into the headspace while withdrawing solid/liquid.

  • Solvent Choice:

    • Avoid: Ethers (prone to peroxide formation which initiates degradation) and chlorinated solvents (can become acidic over time).

    • Preferred: Degassed Methanol or Acetonitrile (for analysis); Dry DMF/DMSO (for synthesis).

Synthesis & Purification Workflow

Synthesizing furfuryl carbamates requires a strategy that avoids isolating the sensitive furan until absolutely necessary. A superior approach involves "Masked Furan" technology (Oxanorbornadienes).

The "Masked Furan" Strategy (Recommended)

Instead of reacting unstable furfuryl alcohol directly, use an Oxanorbornadiene (OND) intermediate.[3] The furan is "protected" inside a bicycle structure and released only when needed via a Retro-Diels-Alder (rDA) reaction.

Protocol:

  • Precursor: React furfuryl alcohol with a dienophile (e.g., dimethyl acetylenedicarboxylate) to form the OND.

  • Carbamoylation: React the OND-alcohol with isocyanate to form the OND-carbamate (Light Stable).

  • Unmasking: Perform rDA (often thiol-promoted) in situ immediately prior to use.

Direct Synthesis Workflow (If OND is not feasible)

SynthesisWorkflow Start Reagents: Furfuryl Alcohol + Isocyanate Reaction Reaction Phase: Wrap Flask in Foil N₂ Atmosphere 0°C - RT Start->Reaction Quench Quench/Workup: Cold Brine Wash Minimal Acid Exposure Reaction->Quench Purification Purification (Critical): Flash Column (Covered with Foil) Quench->Purification Rapid Processing Evaporation Solvent Removal: Rotovap < 30°C Backfill with Argon Purification->Evaporation Minimize Light Storage Final Storage: Amber Vial, -20°C Evaporation->Storage

Figure 2: Workflow for direct synthesis emphasizing light exclusion at every stage.

Analytical Quality Control (HPLC/LC-MS)

Standard HPLC methods often degrade furfuryl carbamates due to intense UV detection lamps and acidic mobile phases.

Modified Analytical Protocol:

  • Sample Prep: Dissolve in degassed Acetonitrile/Water. Inject immediately. Do not store in autosampler trays with transparent doors.

  • Mobile Phase: Use Ammonium Acetate (pH 7) or Formic Acid (0.1%) only if necessary. Avoid strong acids (TFA) which catalyze polymerization.

  • Detection:

    • Use Diode Array Detector (DAD).

    • Critical: Monitor at 215-220 nm (carbamate) and 254 nm (aromatic).

    • Warning: If you see a rising baseline or "hump" at high retention times, on-column polymerization is occurring.

Troubleshooting & Stability Indicators

ObservationDiagnosisRemediation
Yellowing of Solid Early stage photo-oxidation (Endoperoxide formation).Recrystallize immediately (if solid) or filter through short silica plug. Purge with Argon.
Black/Brown Tar Advanced polymerization.Irreversible. Discard sample.
Loss of Carbamate NMR Signal Hydrolysis (Moisture ingress).Check drying agents; ensure storage under positive Argon pressure.
New Peak @ ~5.5-6.0 ppm (H-NMR) Ring opening (Butenolide formation).Confirm with COSY/HSQC. This is a photo-oxidation byproduct.

References

  • Mechanisms of Furan Photo-oxid

    • Gollnick, K., & Griesbeck, A. (1985). Singlet Oxygen Photooxygenation of Furans: Isolation and Reactions of [4+2]-Cycloadducts. Tetrahedron.
    • Context: Foundational work establishing the endoperoxide intermedi
  • Oxanorbornadiene (OND)

    • Svatunek, D., et al. (2017). Synthesis and Reactivity of 5-Substituted Furfuryl Carbamates via Oxanorbornadienes. The Journal of Organic Chemistry.
    • Context: Describes the "masked furan" approach to avoid handling unstable intermedi
  • General Photostability Guidelines

    • ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B.
    • Context: The industry standard for testing light sensitivity in pharmaceuticals.
  • Singlet Oxygen Scavenging in Organic Synthesis

    • DeRosa, M. C., & Crutchley, R. J. (2002). Photosensitized singlet oxygen and its applications.
    • Context: Detailed review of singlet oxygen gener

Sources

Use of Furfuryl N-(O-tolyl)carbamate in high-throughput screening

Author: BenchChem Technical Support Team. Date: March 2026

Topic: High-Throughput Screening for Acetylcholinesterase Inhibitors Using Furfuryl N-(O-tolyl)carbamate as a Lead Compound

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Potential of Carbamates in Neurological Drug Discovery

The carbamate functional group is a cornerstone in medicinal chemistry, featured in numerous approved therapeutic agents.[1] Its stability and ability to permeate cell membranes make it a valuable scaffold in drug design.[1] Historically, carbamates have been widely recognized for their role as cholinesterase inhibitors, a mechanism pivotal in the management of conditions like myasthenia gravis and Alzheimer's disease, but also in the action of certain pesticides.[2][3]

Furfuryl N-(O-tolyl)carbamate is a novel compound integrating the carbamate moiety with a furfuryl group. Furfural derivatives, sourced from renewable biomass, are gaining attention for their diverse biological activities, including antimicrobial and antitumor potential.[4][5] This unique combination of a known pharmacophore (carbamate) with a versatile heterocyclic system (furan) makes Furfuryl N-(O-tolyl)carbamate an intriguing candidate for high-throughput screening (HTS) campaigns aimed at discovering new modulators of neurological targets.

This application note outlines a comprehensive protocol for a high-throughput screening assay to identify inhibitors of acetylcholinesterase (AChE), a key enzyme in the central and peripheral nervous systems.[2] We will use Furfuryl N-(O-tolyl)carbamate as a hypothetical lead compound to illustrate the workflow, from assay development to data analysis and hit validation.

Assay Principle: The Ellman's Reagent-Based Acetylcholinesterase Assay

The protocol is based on the well-established Ellman's assay, a colorimetric method for measuring acetylcholinesterase activity. The principle is as follows:

  • Enzymatic Reaction: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine and acetate.

  • Colorimetric Detection: The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB).

  • Quantification: The rate of TNB formation is directly proportional to the AChE activity and can be measured spectrophotometrically at 412 nm.

In the presence of an inhibitor like a carbamate, the rate of ATCh hydrolysis decreases, leading to a reduced rate of color development.

Experimental Workflow & Protocols

High-throughput screening is a multi-step process that has revolutionized the pharmaceutical industry by enabling the rapid screening of vast compound libraries.[6][7] Our workflow is designed for efficiency and reproducibility, incorporating automation and miniaturization, which are key to successful HTS campaigns.[8][9]

Diagram: High-Throughput Screening Workflow

HTS_Workflow cluster_prep 1. Preparation cluster_screen 2. Primary Screen cluster_analysis 3. Data Analysis & Hit Identification cluster_validation 4. Hit Validation Compound_Plating Compound Plating (incl. Furfuryl N-(O-tolyl)carbamate) Assay_Execution Automated Assay Execution (384-well plates) Compound_Plating->Assay_Execution Reagent_Prep Reagent Preparation (AChE, ATCh, DTNB) Reagent_Prep->Assay_Execution Data_Acquisition Kinetic Reading (OD at 412 nm) Assay_Execution->Data_Acquisition Data_Normalization Data Normalization (% Inhibition) Data_Acquisition->Data_Normalization Hit_Selection Hit Selection (Z'-factor, Cutoff) Data_Normalization->Hit_Selection Dose_Response Dose-Response Curves (IC50 Determination) Hit_Selection->Dose_Response Secondary_Assays Secondary & Orthogonal Assays Dose_Response->Secondary_Assays

Caption: A streamlined workflow for HTS of acetylcholinesterase inhibitors.

Materials and Reagents
ReagentSupplierCatalog No.
Acetylcholinesterase (AChE) from Electrophorus electricusSigma-AldrichC3389
Acetylthiocholine iodide (ATCh)Sigma-AldrichA5751
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)Sigma-AldrichD8130
Tris-HCl Buffer (pH 8.0)Thermo Fisher15568025
Bovine Serum Albumin (BSA)Sigma-AldrichA7906
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD2650
Furfuryl N-(O-tolyl)carbamateSigma-AldrichS667595
384-well clear, flat-bottom platesCorning3701
Protocol 1: Primary High-Throughput Screen

This protocol is optimized for a 384-well plate format to maximize throughput.[7]

  • Compound Plating:

    • Prepare a 10 mM stock solution of Furfuryl N-(O-tolyl)carbamate and other library compounds in 100% DMSO.

    • Using an acoustic liquid handler (e.g., Echo Acoustic Dispenser), dispense 50 nL of each compound solution into the appropriate wells of a 384-well assay plate. This results in a final compound concentration of 10 µM in a 50 µL assay volume.

    • For control wells, dispense 50 nL of DMSO (negative control, 0% inhibition) and 50 nL of a known AChE inhibitor like physostigmine at a high concentration (positive control, 100% inhibition).

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 0.1% BSA.

    • AChE Solution: Prepare a working solution of AChE in Assay Buffer to a final concentration of 0.02 U/mL.

    • Substrate/Chromogen Mix: Prepare a solution containing 0.5 mM ATCh and 0.3 mM DTNB in Assay Buffer.

  • Assay Execution (Automated):

    • Add 25 µL of the AChE solution to all wells of the assay plate containing the pre-dispensed compounds.

    • Incubate for 15 minutes at room temperature. This pre-incubation allows the compounds to interact with the enzyme before the substrate is introduced.

    • Initiate the reaction by adding 25 µL of the Substrate/Chromogen Mix to all wells.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader capable of kinetic measurements.

    • Read the absorbance at 412 nm every 30 seconds for 10 minutes.

Diagram: Acetylcholinesterase Inhibition Assay Principle

AChE_Assay cluster_reaction Enzymatic Reaction cluster_detection Colorimetric Detection AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine AChE->Thiocholine Hydrolysis ATCh Acetylthiocholine (ATCh) ATCh->AChE DTNB DTNB (Colorless) TNB TNB (Yellow, OD 412nm) DTNB->TNB Reaction Inhibitor Furfuryl N-(O-tolyl)carbamate (Inhibitor) Inhibitor->AChE Inhibition

Sources

Application Note: Optimized Solvent Selection and Dissolution Protocols for Furfuryl N-(O-tolyl)carbamate in Preclinical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Furfuryl N-(O-tolyl)carbamate is a highly lipophilic, specialized small molecule frequently utilized in early-stage drug discovery and analytical screening. Its structural composition—a carbamate core flanked by an aromatic furan ring and a sterically hindering ortho-tolyl group—presents unique physicochemical challenges. Poor aqueous solubility and a high susceptibility to pH-driven hydrolysis dictate that solvent selection cannot be arbitrary.

This application note provides a comprehensive, self-validating framework for the dissolution of Furfuryl N-(O-tolyl)carbamate. By grounding our methodologies in physical organic chemistry, we outline the causality behind solvent choices, preventing false negatives in biological assays caused by compound precipitation or degradation.

Physicochemical Profiling & Solvation Causality

To successfully dissolve Furfuryl N-(O-tolyl)carbamate, one must first understand how its structural moieties dictate its behavior in solution:

  • The Carbamate Linkage (-O-CO-NH-): This is the molecule's Achilles' heel. While it acts as both a hydrogen bond donor and acceptor, it is highly sensitive to nucleophilic attack. In alkaline environments (pH > 7.5), carbamates undergo rapid degradation, often via an elimination-addition (E1cB) pathway that yields an isocyanate intermediate, furfuryl alcohol, and o-toluidine [1, 3]. Therefore, strict pH control (pH 5.5–7.0) is mandatory during aqueous dilution.

  • The Ortho-Tolyl Group: The methyl group situated at the ortho position of the phenyl ring provides localized steric hindrance. While this slightly shields the carbamate nitrogen from enzymatic or chemical attack, it significantly increases the molecule's lipophilicity (LogP), driving the need for strong polar aprotic solvents.

  • The Furfuryl Ether Moiety: Adds aromaticity and an oxygen heteroatom, contributing to the molecule's overall hydrophobicity and promoting strong intermolecular crystal lattice energies that must be disrupted by the primary solvent.

Because of these factors, Dimethyl Sulfoxide (DMSO) is the gold standard for primary solubilization. Its amphipathic nature and high dielectric constant effectively disrupt the crystal lattice without initiating hydrolysis, provided the DMSO is strictly anhydrous [2].

Solvent Selection Matrix

The following table summarizes the quantitative and qualitative parameters of various solvents for Furfuryl N-(O-tolyl)carbamate dissolution.

SolventDielectric Constant (ε)Solubilizing CapacityHydrolytic Risk to CarbamatePrimary Application
100% Anhydrous DMSO 46.7Excellent (>50 mM)Low (if anhydrous)Master stocks for in vitro assays
Acetonitrile (MeCN) 37.5High (~20 mM)LowLC-MS / Analytical chemistry
Methanol (MeOH) 32.7Moderate (~10 mM)Moderate (solvolysis risk over time)Analytical extraction
PEG-400 / Tween-80 ~12.4 (PEG)High (Micellar)LowIn vivo dosing formulations
Aqueous Buffer (pH 7.4) 80.1Poor (<10 µM)High (Alkaline hydrolysis)Final assay dilution only

Workflow Decision Tree

The selection of the primary solvent and co-solvent system is entirely dependent on the downstream application.

SolventSelection Start Furfuryl N-(O-tolyl)carbamate (Solid Powder) App Target Application? Start->App Bio In Vitro Bioassays App->Bio Analyt Analytical (LC-MS) App->Analyt InVivo In Vivo / Formulation App->InVivo DMSO Primary Stock: 100% Anhydrous DMSO Bio->DMSO MeCN Acetonitrile / Methanol (LC-MS grade) Analyt->MeCN PEG PEG-400 / Tween-80 Co-solvent System InVivo->PEG Buffer Dilution in Assay Buffer (Maintain pH 5.5 - 7.0) DMSO->Buffer

Decision tree for Furfuryl N-(O-tolyl)carbamate solvent selection based on downstream application.

Self-Validating Experimental Protocols

Protocol A: Preparation of a 10 mM Master Stock in DMSO

Causality Focus: Atmospheric moisture rapidly degrades carbamates. Using standard, hygroscopic benchtop DMSO will introduce water, leading to gradual compound hydrolysis during freeze-thaw cycles.

Step-by-Step Methodology:

  • Equilibration: Allow the sealed vial of Furfuryl N-(O-tolyl)carbamate powder to equilibrate to room temperature in a desiccator for 30 minutes to prevent condensation upon opening.

  • Solvent Sourcing: Pierce a fresh septum of anhydrous DMSO (≥99.9% purity, water ≤0.005%) using a sterile, argon-purged syringe.

  • Addition: Add the calculated volume of anhydrous DMSO directly to the compound vial to achieve a 10 mM concentration.

  • Agitation: Vortex the vial at medium speed for 60 seconds. Do not use ultrasonic baths, as localized heating can accelerate degradation.

  • Validation Check (Self-Validating Step): Perform visual inspection against both a black and white background under bright light. The solution must be completely optically clear. To quantitatively validate, run a 10 µL aliquot through Dynamic Light Scattering (DLS); a polydispersity index (PDI) lacking large aggregates confirms complete molecular solvation.

  • Storage: Aliquot the master stock into single-use amber glass vials, purge the headspace with Argon or Nitrogen gas, and store at -20°C.

Protocol B: Aqueous Dilution for In Vitro Assays (Managing the "Solvent Crash")

Causality Focus: Transitioning a highly lipophilic compound from 100% DMSO into an aqueous buffer often causes a "solvent crash" (micro-precipitation), leading to artificially low assay readouts. Furthermore, standard biological buffers at pH 7.4+ will trigger carbamate hydrolysis [1].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the target biological buffer (e.g., HEPES or MES).

  • Validation Check (Critical): Measure the buffer pH using a calibrated probe. Adjust the pH to 6.5 . Do not proceed if the pH exceeds 7.0, as alkaline environments exponentially increase the rate of carbamate cleavage [3].

  • Intermediate Dilution: To prevent precipitation, do not spike the DMSO stock directly into the final aqueous volume. Instead, create a 10x intermediate stock by diluting the DMSO master stock into a co-solvent mixture (e.g., 10% Tween-80 or PEG-400 in water).

  • Final Dilution: Slowly pipette the intermediate stock into the pH 6.5 assay buffer while under constant, gentle vortexing. Ensure the final DMSO concentration remains ≤1.0% (v/v) to prevent DMSO-induced cellular toxicity or target protein denaturation [2].

References

  • A Rational Insight into the Effect of Dimethyl Sulfoxide on TNF-α Activity. Javaid, Nasir. International Journal of Molecular Sciences, MDPI, 2020. Available at:[Link]

  • Structural and Solvent Influences on the Alkaline Hydrolysis of N-Acyl Carbamates. Venkatasubramanian, N. Chemistry and Biology of Hydroxamic Acids, Karger Publishers, 1982. Available at:[Link]

Application Note: Storage and Handling Protocols for Furfuryl N-(O-tolyl)carbamate Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note defines the rigorous storage, solubilization, and handling protocols required for Furfuryl N-(O-tolyl)carbamate (CAS: 199443-39-5) and structurally related libraries. While carbamates are generally regarded as stable pharmacophores, the incorporation of the furfuryl moiety introduces specific vulnerabilities to photo-oxidation and acid-catalyzed polymerization.

This guide is intended for researchers managing high-throughput screening (HTS) collections. It moves beyond generic "store at -20°C" advice to address the specific physicochemical degradation pathways of furan-containing carbamates, ensuring data integrity in drug discovery campaigns.

Physicochemical Stability Profile

To preserve this library, one must understand the specific stress vectors that degrade it. The molecule consists of two distinct stability domains: the Carbamate Linker and the Furfuryl Group .

The Furfuryl Vulnerability (The Primary Risk)

The furan ring is an electron-rich aromatic system that is significantly more sensitive than benzene or pyridine.

  • Photo-oxidation: Upon exposure to UV/Visible light and atmospheric oxygen, the furan ring undergoes [4+2] cycloaddition with singlet oxygen to form unstable endoperoxides. These rearrange into toxic dicarbonyls or polymerize into dark tars.

  • Acid Sensitivity: Furans are liable to ring-opening and polymerization in acidic media (the "resinification" effect).

The Carbamate Linker (The Secondary Risk)
  • Hydrolysis: While more stable than esters, N-monosubstituted carbamates can hydrolyze in the presence of water and nucleophiles, releasing o-toluidine and furfuryl alcohol . This reaction is accelerated by freeze-thaw cycles that condense atmospheric moisture into DMSO stocks.

Degradation Pathway Visualization

The following diagram maps the specific failure modes for this compound class.

G Compound Furfuryl N-(O-tolyl)carbamate Light Light (UV/Vis) + O2 Compound->Light Water Moisture (H2O) + Freeze/Thaw Compound->Water Acid Trace Acid (pH < 5) Compound->Acid Peroxide Furan Endoperoxide (Unstable Intermediate) Light->Peroxide [4+2] Cycloaddition Hydrolysis Hydrolysis Products: 1. o-Toluidine 2. Furfuryl Alcohol Water->Hydrolysis Nucleophilic Attack Polymer Polymeric Tars (Darkening/Precipitate) Acid->Polymer Ring Opening Peroxide->Polymer Rearrangement

Figure 1: Mechanistic degradation pathways. The furan ring drives oxidative instability, while the carbamate linkage is susceptible to moisture-driven hydrolysis.

Protocol 1: Solid State Storage (Powder)

Objective: Prevent initial oxidation and polymerization before solubilization.

The "Golden Rule": Treat furfuryl derivatives as light-sensitive and hygroscopic .

  • Container Selection: Use amber glass vials with PTFE-lined screw caps. Clear glass allows UV penetration that initiates furan oxidation.

  • Atmosphere: Purge headspace with Argon or Nitrogen before sealing. Oxygen exclusion is critical to prevent the formation of furan endoperoxides.

  • Temperature: Store at -20°C for long-term (>1 month) storage.

  • Desiccation: Store vials inside a secondary container (desiccator cabinet or sealed bag) with active silica gel or molecular sieves.

ParameterSpecificationReason
Temperature -20°C ± 5°CSlows kinetic degradation rates.
Light Strictly Dark Prevents photo-oxidation of furan ring.
Headspace Inert Gas (Ar/N2)Removes O2 reactant for peroxidation.

Protocol 2: Solubilization & Liquid Handling (DMSO)

Objective: Create a stable stock solution for HTS without introducing water.

Critical Insight: DMSO is hygroscopic. It will absorb water from the air, creating the conditions for carbamate hydrolysis.

Solvent Preparation
  • Use Anhydrous DMSO (≥99.9%, Water <0.005%).

  • Do not use "molecular biology grade" DMSO unless it is explicitly anhydrous; standard grades often contain enough water to degrade carbamates over months.

  • Validation Step: If a bottle of DMSO has been open for >1 month, test water content (Karl Fischer titration) or discard.

Solubilization Workflow
  • Equilibration: Allow the solid vial to warm to room temperature before opening . Opening a cold vial condenses atmospheric moisture onto the powder.

  • Dissolution: Add anhydrous DMSO to achieve a standard concentration (typically 10 mM). Vortex gently. Avoid sonication if possible, as heat/cavitation can stress the furan ring.

  • Visual QC: The solution should be clear and colorless to pale yellow. Dark yellow/brown indicates furan polymerization.

Protocol 3: Library Management (Freeze-Thaw)

Objective: Minimize precipitation and hydrolysis cycles.

The "Master vs. Working" System: Never dispense directly from your Master Stock for every assay. Use a tiered system.

The Workflow

Workflow Solid Solid Powder (-20°C, Dark, Inert) Master Master Stock (10mM) 100% Anhydrous DMSO (Single Use Aliquots) Solid->Master Solubilize (Ar Purge) Master->Master LIMIT: Max 5 Freeze/Thaws Working Working Plate (1mM) 90:10 DMSO:Water (Short Term Storage) Master->Working Dilute & Dispense Assay Assay Ready Plate (Aqueous Buffer) Working->Assay Acoustic Transfer

Figure 2: Tiered storage workflow. Master stocks are protected from repeated handling.

Freeze-Thaw Limits
  • Maximum Cycles: 5.

  • Precipitation Risk: Carbamates can crystallize out of cold DMSO.

  • Thawing Protocol: Thaw at room temperature (dark). Vortex to ensure re-solubilization of any micro-precipitates. Visually inspect the bottom of the tube/well.

Plate Sealing
  • Use heat seals (foil) rather than adhesive seals for long-term storage. Adhesive glues can be leached by DMSO, and they are permeable to oxygen (oxidizing the furan).

Quality Control & Troubleshooting

How to validate that your library is still active.

LC-MS Marker Analysis

If degradation is suspected, run a standard LC-MS. Look for these specific signals:

  • Parent Mass: [M+H]+ (Check theoretical mass of C13H13NO3).

  • Hydrolysis Marker: o-Toluidine (MW ~107 Da). The presence of this peak confirms carbamate bond cleavage.

  • Oxidation Marker: Mass shifts of +16 Da (Oxygen insertion) or +32 Da (Endoperoxide) on the parent peak.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Solution turns brown/black Furan polymerization due to acid or light.Discard. Check pH of DMSO. Store in amber vials.
Precipitate after thaw Compound crashed out of DMSO.Vortex/Shake at 25°C for 30 mins. Do not filter (you lose compound).
Loss of potency (IC50 shift) Hydrolysis or adsorption to plastic.Check LC-MS for o-toluidine. Ensure low-binding plates are used.

References

  • National Center for Advancing Translational Sciences (NCATS). (2025). Compound Management Capabilities and Library Resources.[1][2][3] Retrieved from [Link]

  • PubChem. (n.d.). Furfuryl N-(O-tolyl)carbamate Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Matson, S. L., et al. (2009).[4] Best practices in compound management for preserving compound integrity. Journal of Biomolecular Screening. Retrieved from [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Palmers, S., et al. (2015).[5] Furan formation during storage...[5][6]. Food Additives & Contaminants.[5][6][7] (Cited for Furan oxidative stability mechanics). Retrieved from [Link]

Sources

Application Note: Preparation and Handling of Furfuryl N-(O-tolyl)carbamate Stock Solutions

[1]

Abstract & Scope

This technical guide provides a standardized protocol for the preparation, storage, and handling of Furfuryl N-(O-tolyl)carbamate (CAS: 199443-39-5) stock solutions. Unlike stable aliphatic carbamates, this compound features a furan moiety susceptible to acid-catalyzed ring opening and photo-oxidation, alongside a carbamate linker prone to hydrolysis.

This protocol is designed for researchers in drug discovery and agrochemistry who require high-integrity stock solutions for High-Throughput Screening (HTS), IC50 determinations, or mechanistic studies.

Chemical Profile & Properties ("Know Your Molecule")

Before handling, it is critical to understand the physicochemical limitations of the compound to prevent "silent" degradation where the molecule loses potency without visible precipitation.

PropertyDataCritical Handling Note
Chemical Name Furfuryl N-(2-methylphenyl)carbamate--
Formula

--
Molecular Weight 231.25 g/mol Use this for Molarity calculations.
Solubility (Primary) DMSO (>50 mM), Ethanol (>20 mM)DMSO is the Gold Standard for biological stocks.
Solubility (Aqueous) Negligible / PoorDo not dissolve directly in water/buffer.
Stability (pH) Labile in Acid (pH < 5)Furan ring opens in acid; avoid acidic buffers.
Photosensitivity Moderate to HighFuran derivatives polymerize/darken in light. Use Amber Vials .
Toxicity Class Carbamate (Potential Cholinesterase Inhibitor)Handle in Fume Hood. Double glove.

Health, Safety, and Environment (HSE)

  • Engineering Controls: All weighing and solvation steps must be performed inside a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.

  • Waste Disposal: Segregate as "Halogen-free Organic Solvent Waste" containing toxic compounds.

Protocol A: Primary Stock Solution Preparation (10 mM)

Objective: Prepare 1 mL of a 10 mM stock solution in anhydrous DMSO.

Materials Required[1][2][3][4][5][6][7][8][9]
  • Furfuryl N-(O-tolyl)carbamate (Solid, >98% purity).

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%, stored over molecular sieves.

  • Container: 1.5 mL or 4 mL Amber Glass Vial with Teflon-lined cap.

  • Equipment: Analytical Balance (readable to 0.01 mg), Vortex Mixer.

Step-by-Step Methodology
  • Equilibration: Allow the vial of solid compound to equilibrate to room temperature before opening. This prevents condensation of atmospheric water onto the hygroscopic solid.

  • Gravimetric Preparation (Preferred):

    • Place the empty amber vial on the balance and tare.

    • Weigh approximately 2.31 mg of Furfuryl N-(O-tolyl)carbamate directly into the vial.

    • Note: Weighing exactly 2.31 mg is difficult. Weigh an amount close to it (e.g., 2.45 mg) and record the exact mass (

      
      ).
      
  • Volume Calculation: Calculate the volume of DMSO required to achieve exactly 10 mM using the formula:

    
    
    Example: If you weighed 2.45 mg :
    
    
    
  • Solvation:

    • Add the calculated volume of Anhydrous DMSO.[1]

    • Cap tightly.[1] Vortex for 30 seconds.

    • Visual QC: Inspect against a light source. The solution should be clear and colorless to pale yellow. If particles persist, sonicate for 5 minutes (bath sonicator, not probe).

  • Storage:

    • Flush the headspace with Nitrogen or Argon gas (if available) to remove oxygen.

    • Store at -20°C (short term < 1 month) or -80°C (long term).

Protocol B: Working Solutions & Serial Dilution

Scientific Logic: Lipophilic carbamates will precipitate ("crash out") if diluted directly from 100% DMSO into aqueous buffer at high concentrations. To prevent this, use an Intermediate Dilution Step .

Dilution Workflow (Graphviz)

DilutionWorkflowcluster_warningCRITICAL CHECKPOINTStockPrimary Stock(10 mM in 100% DMSO)InterIntermediate Stock(100 µM in 10% DMSO)Stock->Inter1:100 Dilution(into Buffer/Media)AssayAssay Well(1 µM in 0.1% DMSO)Inter->Assay1:100 Dilution(into Buffer/Media)BufferAssay Buffer(pH 7.4)Buffer->InterBuffer->AssayWarningAvoid Acidic Buffers(Risk of Furan Ring Opening)Warning->Inter

Figure 1: Recommended dilution scheme to maintain solubility and chemical stability.

Procedure
  • Thawing: Thaw the DMSO stock at room temperature. Vortex ensures homogeneity (DMSO freezes as crystals that can exclude solute).

  • Intermediate Dilution (10x - 100x):

    • Dilute the 10 mM stock into a compatible buffer (e.g., PBS pH 7.4) or media to create a 100 µM intermediate.

    • Crucial: Ensure the intermediate DMSO concentration is < 10% to prevent precipitation, but high enough to keep the compound soluble.

  • Final Assay Dilution:

    • Dilute the intermediate into the final assay wells.

    • Target DMSO: Ensure final DMSO concentration is ≤ 0.5% (v/v) to avoid solvent toxicity in cellular assays.

Quality Control & Stability Validation

Because the furan ring is chemically distinct from standard phenyl-carbamates, standard QC is insufficient.

Stability Logic Map

StabilityLogicCompoundFurfuryl N-(O-tolyl)carbamateResult1Furan Ring Opening(Polymerization/Color Change)Compound->Result1Catalyzed byResult2Carbamate Hydrolysis(Release of o-Toluidine)Compound->Result2Catalyzed byAcidAcidic Environment(pH < 5)Acid->Result1LightUV/Light ExposureLight->Result1WaterAqueous Storage(> 24 hours)Water->Result2

Figure 2: Major degradation pathways. The furan ring is the "weak link" in stability.

QC Checklist
  • Visual Inspection: If the clear DMSO stock turns amber or brown , oxidative polymerization of the furan ring has occurred. Discard.

  • Precipitation Check: In aqueous dilutions, use a nephelometer or simple visual check against a black background. Turbidity = Precipitation.

  • LC-MS Validation (Optional but Recommended):

    • Monitor for the parent peak (MW 231.25).

    • Watch for hydrolysis products: o-Toluidine (MW 107.15) or Furfuryl alcohol (MW 98.10).[2]

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Solution turns yellow/brown Photo-oxidation of furan ring.Discard. Prepare new stock in Amber Vials . Store in dark.
Precipitate upon water addition Compound "crashing out" (Lipophilicity).Use an intermediate dilution step (see Protocol B). Increase DMSO % in intermediate.
Loss of biological activity Hydrolysis or Acid degradation.Check pH of buffers. Ensure pH is neutral (7.0–7.5). Avoid long-term storage in aqueous media.
Viscous DMSO stock DMSO frozen or cold.DMSO freezes at 19°C. Warm in hands or 37°C bath until fully liquid before pipetting.

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Compound Management.[3] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-.[3][4] Available from: [Link]

  • PubChem. Furfuryl alcohol (Chemical Properties & Stability). National Library of Medicine.[3] Accessed 2023. Available from: [Link]

  • Emulate Bio. Protocol for Compound Treatment Solution Preparation. (General guidance on DMSO stock prep). Available from: [Link]

Application Note: Advanced Crystallization Techniques for the Purification of N-Aryl Carbamates

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Prepared by: Senior Application Scientist

Introduction & Mechanistic Context

N-aryl carbamates represent a privileged structural motif in the discovery of both agrochemicals (e.g., broad-spectrum fungicides) and active pharmaceutical ingredients (APIs), such as the HIV reverse transcriptase inhibitor Efavirenz [1] [2]. While discovery-scale synthesis often relies on silica gel column chromatography for isolation, advancing these molecules to preclinical and clinical stages requires scalable, chromatography-free purification.

Crystallization is the gold standard for achieving high-purity isolation while controlling the solid-state properties (polymorphism, crystal habit, and bulk density) of the final compound. This application note details the thermodynamic principles, solvent selection rationale, and a highly reproducible, self-validating protocol for the cooling and antisolvent crystallization of N-aryl carbamates.

Thermodynamics & Solvent Selection

The crystallization thermodynamics of N-aryl carbamates are heavily dictated by the hydrogen-bonding propensity of the carbamate moiety (-NH-COO-). Solvents influence not only the solubility curve but also the polymorphic outcome. The conformational preferences of the carbamate group and its relative interaction propensities, as a function of solvent selection, play a rate-limiting role in crystallization behavior by inhibiting or promoting the nucleation process [3].

Strongly hydrogen-bonding solvents (e.g., ethanol) may stabilize specific polymorphs by interacting directly with the carbamate carbonyl. Conversely, apolar solvents (e.g., toluene) force intermolecular solute-solute hydrogen bonding, which can lead to the rapid nucleation of metastable forms or high-aspect-ratio (needle-like) crystal habits [3].

Quantitative Data: Solvent Systems for N-Aryl Carbamate Crystallization

The following table summarizes empirically validated solvent systems and their impact on the crystallization profile of standard N-aryl carbamate derivatives.

Solvent / Antisolvent SystemCooling Rate (°C/min)Expected Yield (%)Purity Profile (%)Polymorph / Habit Tendency
Ethyl Acetate / Hexane 0.2 – 0.585 – 92> 99.5Granular, thermodynamically stable
Ethanol / Water 0.1 – 0.375 – 85> 99.0Prismatic, high H-bond stabilization
Toluene (Neat) 0.5 – 1.080 – 90> 98.0Needle-like, potential for metastable forms
Acetonitrile / Water 0.2 – 0.470 – 80> 98.5Variable, fast nucleation kinetics

Experimental Protocol: Self-Validating Crystallization Workflow

Context: This protocol assumes the N-aryl carbamate has been synthesized either via the green oxidation of aromatic amides (using an Oxone/KBr/NaN₃ system followed by Curtius rearrangement) [1], or via copper-catalyzed cross-coupling of aryl halides with cyanate and alcohols [4].

Step 1: Crude Reaction Workup
  • Quench the reaction mixture with cold water to halt the reaction.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times [5].

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Causality: Removing aqueous byproducts and inorganic salts early prevents heterogeneous nucleation on impurities during the crystallization phase, which would otherwise compromise the purity of the final crystal lattice.

Step 2: Solvent Dissolution and Clarification
  • Suspend the crude solid in a minimal volume of the primary solvent (e.g., Ethyl Acetate) and heat to 60 °C.

    • Self-Validation Check: Visually inspect the solution. Complete dissolution must be achieved. If cloudiness persists, perform a hot filtration through a pre-warmed Celite pad.

  • Causality: Hot filtration removes insoluble catalytic residues (e.g., Cu or Pd species from cross-coupling reactions) [2], ensuring that the subsequent nucleation is driven entirely by supersaturation rather than particulate contamination.

Step 3: Antisolvent Addition and Seeding
  • Maintain the clarified solution at 55–60 °C.

  • Slowly add the antisolvent (e.g., Hexane) dropwise using an addition funnel until the solution becomes faintly turbid, indicating the boundary of the metastable zone width (MZW).

  • Immediately add 0.5–1.0 wt% of pure N-aryl carbamate seed crystals (of the desired polymorph).

  • Causality: Antisolvent addition lowers the solubility threshold. Seeding intentionally bypasses the stochastic primary nucleation phase. This prevents "oiling out" (liquid-liquid phase separation)—a common issue with carbamates that traps impurities—and forces the system to grow the desired, thermodynamically stable polymorph.

Step 4: Controlled Cooling Crystallization
  • Program the reactor to cool the seeded mixture from 60 °C down to 5 °C at a strictly controlled linear rate of 0.2–0.5 °C/min.

  • Causality: A slow, linear cooling rate maintains the system's supersaturation within the MZW. This promotes the growth of existing seed crystals rather than triggering secondary nucleation, yielding larger, highly pure, and easily filterable crystals.

Step 5: Isolation and Drying
  • Isolate the product by vacuum filtration.

  • Wash the filter cake with a pre-chilled (5 °C) mixture of the solvent/antisolvent (e.g., 1:5 EtOAc/Hexane) to displace residual mother liquor.

  • Dry the crystals in a vacuum oven at 40 °C to a constant weight.

  • Self-Validation Check: Confirm chemical purity via HPLC (Target: >99.5%). Confirm polymorphic identity and absence of solvates via Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

Workflow Visualization

The following diagram maps the logical progression and self-validating checkpoints of the N-aryl carbamate crystallization protocol.

G Syn Synthesis of N-Aryl Carbamate (Curtius/Hofmann or Cross-Coupling) Workup Aqueous Quench & Extraction (Removal of inorganic salts) Syn->Workup Dissolve Hot Dissolution in Primary Solvent (e.g., Ethyl Acetate at 60°C) Workup->Dissolve Filter Hot Filtration (Removal of insoluble catalysts/impurities) Dissolve->Filter Antisolvent Antisolvent Addition (Hexane dropwise until turbid) Filter->Antisolvent Seed Seeding (0.5-1.0 wt%) (Prevents oiling out, controls polymorph) Antisolvent->Seed Cooling Controlled Cooling (0.2-0.5°C/min) (Promotes crystal growth over nucleation) Seed->Cooling Isolate Vacuum Filtration & Washing (Pre-chilled solvent mixture) Cooling->Isolate Validate Validation: HPLC, PXRD, DSC (Confirms >99% purity & form) Isolate->Validate

Figure 1: Self-validating workflow for the synthesis and crystallization of N-aryl carbamates.

References

  • Title: Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives Source: MDPI (Molecules) URL: [Link]

  • Title: Synthesis of Aryl Carbamates Source: ResearchGate URL: [Link]

  • Title: Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir Source: PubMed Central (PMC) URL: [Link]

  • Title: Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products Source: ACS Publications (Organic Process Research & Development) URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Furfuryl N-(O-tolyl)carbamate Handling & Polymerization Prevention

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Knowledge Base for handling Furfuryl N-(O-tolyl)carbamate . This compound is a highly valuable intermediate in drug development and materials science, but it is notoriously prone to spontaneous polymerization (resinification). This guide provides researchers with the mechanistic understanding, troubleshooting steps, and self-validating protocols required to stabilize this molecule.

Diagnostic Hub: The Causality of Polymerization

To prevent degradation, it is critical to understand why Furfuryl N-(O-tolyl)carbamate polymerizes. The instability is driven by the highly reactive nature of the furan ring coupled with a leaving group at the 2-methylene ("furylic") position[1].

When exposed to even trace amounts of acid or thermal stress, the carbamate group can become protonated and depart, generating a resonance-stabilized furfuryl cation . This cation acts as a potent electrophile, attacking the electron-rich C5 position of adjacent furan rings[2]. This initiates a rapid chain reaction, leading to a dense network of polyfurfuryl chains crosslinked via Diels-Alder cycloadducts and hydrolytic ring-opening byproducts[2].

Degradation_Mechanism Initiation Trace Acid / Thermal Stress Protonation Protonation of Carbamate Initiation->Protonation Cation Resonance-Stabilized Furfuryl Cation Protonation->Cation Loss of Carbamate Attack Electrophilic Attack at C5 of Adjacent Furan Cation->Attack Propagation Resin Polyfurfuryl Resin Network (Black/Brown Solid) Attack->Resin Diels-Alder & Ring-Opening

Caption: Acid-catalyzed polymerization mechanism of furfuryl carbamates.

Frequently Asked Questions (FAQs)

Q: My Furfuryl N-(O-tolyl)carbamate turned from a pale liquid/solid into a dark brown viscous resin overnight. What happened? A: Your sample underwent acid-catalyzed resinification. Standard laboratory solvents (like chloroform or dichloromethane) often contain trace amounts of HCl as a breakdown product. This trace acid is sufficient to trigger the formation of the furfuryl cation, leading to rapid polymerization[2].

Q: Can I store this compound in standard organic solvents? A: Never store it in unpurified halogenated solvents or protic solvents (which can facilitate hydrogen bonding and leaving-group departure). If solution storage is mandatory, use anhydrous, acid-free solvents (e.g., THF or DCM passed through basic alumina) supplemented with 0.1% v/v Triethylamine (TEA) as an acid scavenger.

Q: How do I know if my sample has started to polymerize before it turns black? A: Perform a


H NMR analysis. The earliest indicators of polymerization are the broadening of baseline peaks and the gradual disappearance of the C5 furan proton (typically observed around 

7.3–7.5 ppm), indicating that electrophilic substitution is occurring at that position.

Troubleshooting Guide

SymptomRoot CauseResolution Strategy
Spontaneous darkening during rotary evaporation Thermal stress concentrates trace acids present in the solvent, accelerating cation formation.Keep water bath < 30°C. Add a drop of TEA to the flask before evaporation to neutralize concentrating acids.
Inconsistent yields in downstream reactions Partial polymerization creates inactive oligomers that consume the starting material.Use the OND Masking Strategy (see Protocol B) to protect the furan ring until the exact moment it is needed[3].
Insoluble black particulates in the reaction flask Advanced resinification and extensive Diels-Alder crosslinking[2].Discard the batch. Thoroughly clean glassware with a base bath (KOH/Isopropanol) to remove acidic nucleation sites before the next run.

Experimental Protocols: Self-Validating Stabilization Systems

Protocol A: Acid-Free Synthesis & Storage

Use this protocol for short-term handling (days to weeks).

  • Solvent Purification: Pass all reaction and extraction solvents (especially DCM or

    
    ) through a plug of activated basic alumina (Brockmann Grade I).
    
    • Self-Validation: Test the eluent with damp pH indicator paper. Do not proceed unless the pH is

      
       7.5.
      
  • Acid Scavenging: Add 0.1% (v/v) Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) to the purified solvent.

  • Thermal Control: Evaporate solvents under high vacuum at

    
     25°C.
    
  • Storage: Store the neat compound under an inert argon atmosphere in an amber vial at -20°C.

    • Self-Validation: Before use, run a TLC (Hexanes/EtOAc). A single tight spot indicates stability; streaking near the baseline indicates oligomerization.

Protocol B: Oxanorbornadiene (OND) Masking Strategy

Use this protocol for long-term storage (>6 months) or when using the carbamate as a prodrug handle[3].

This strategy temporarily masks the reactive furan diene via a Diels-Alder reaction, preventing polymerization entirely[4].

  • Cycloaddition: Dissolve Furfuryl N-(O-tolyl)carbamate (1.0 equiv) in neat Dimethyl acetylenedicarboxylate (DMAD) (1.5 equiv).

  • Incubation: Stir the mixture in a sealed vial at 65°C for 16 hours.

  • Isolation: Purify the resulting OND-carbamate adduct via silica gel column chromatography.

    • Self-Validation: Confirm success via

      
      H NMR. The reactive furan protons (
      
      
      
      ~6.3, 6.4, and 7.4) must completely disappear, replaced by OND bridgehead protons.
  • On-Demand Release (Retro-Diels-Alder): When the free carbamate is needed, treat the OND adduct with a 3-fold excess of

    
    -mercaptoethanol and a catalytic amount of base (e.g., trimethylamine) at room temperature[3]. The thiol triggers a sequential Michael addition and retro-Diels-Alder reaction, releasing the pristine Furfuryl N-(O-tolyl)carbamate in situ[3].
    

OND_Workflow FNC Furfuryl N-(O-tolyl)carbamate (Unstable) DMAD Add DMAD (Dienophile) FNC->DMAD Cycloaddition OND OND-Carbamate Adduct (Stable for >6 months) DMAD->OND 65°C, 16h Thiol Add Thiol + Base (Retro-Diels-Alder) OND->Thiol On-Demand Release Recovered Regenerated FNC (In Situ Use) Thiol->Recovered Mild Conditions

Caption: Oxanorbornadiene (OND) masking workflow for furfuryl carbamate stabilization.

Quantitative Data: Comparative Stability

The following table summarizes the expected shelf-life of Furfuryl N-(O-tolyl)carbamate under various conditions, demonstrating the efficacy of the stabilization protocols.

Storage ConditionAdditive / MaskingTemp (°C)Expected Half-Life (

)
Visual Indicator of Degradation
Neat (Unprotected)None25°C< 48 hoursRapid darkening (orange to black)

Solution
None25°C~ 3 daysYellowing, increased viscosity
DCM Solution0.1% TEA (Protocol A)4°C> 4 weeksNone (remains clear)
OND-Masked AdductDMAD Masking (Protocol B)25°C> 6 monthsNone (stable solid/oil)

References

  • Synthesis and Reactivity of 5-Substituted Furfuryl Carbamates via Oxanorbornadienes Organic Letters (ACS Publications) / PubMed Central URL:[Link]

  • Understanding the Polymerization of Polyfurfuryl Alcohol: Ring Opening and Diels-Alder Reactions Polymers (MDPI) / PubMed Central URL:[Link]

  • Mechanically Triggered Release of Functionally Diverse Molecular Payloads from Masked 2-Furylcarbinol Derivatives ACS Central Science / PubMed Central URL:[Link]

Sources

Technical Support Center: Strategies for Enhancing the Stability of Furfuryl Carbamates in Acidic Environments

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with furfuryl carbamates. This guide provides in-depth troubleshooting advice and frequently asked questions to address the inherent instability of this important class of compounds in acidic media. Our goal is to equip you with the foundational knowledge and practical strategies to mitigate degradation and ensure the integrity of your experiments and formulations.

Troubleshooting Guide: Diagnosing and Resolving Instability

This section addresses common issues encountered during the handling and formulation of furfuryl carbamates in acidic conditions. Each issue is followed by a diagnostic workflow and actionable solutions.

Issue 1: Rapid and Uncontrolled Degradation of Furfuryl Carbamate in an Acidic Formulation (pH < 6)

Symptoms:

  • Low or no recovery of the parent compound during analysis.

  • Appearance of multiple unknown peaks in your chromatogram (HPLC, LC-MS).

  • Formation of a yellow or brownish tint, or even insoluble polymeric material in your solution.

Diagnostic Workflow & Explanation:

The primary culprit behind the instability of furfuryl carbamates in acidic media is the furan ring itself. The furfuryl group, while a useful scaffold, is highly susceptible to acid-catalyzed degradation. The degradation cascade is typically initiated by the protonation of the furan ring, which is the rate-limiting step. This is followed by a series of reactions that can lead to ring-opening and subsequent degradation of the entire molecule.

The proposed degradation pathway involves two main stages:

  • Protonation and Ring-Opening of the Furan Moiety: The acidic environment provides a proton source that attacks the furan ring, most commonly at the α-carbon. This leads to the formation of a highly reactive intermediate that can be attacked by nucleophiles, such as water, leading to ring-opening and the formation of dicarbonyl compounds.

  • Hydrolysis of the Carbamate Linkage: While carbamates can be stable under neutral conditions, the destabilization of the molecule upon furan ring-opening can facilitate the hydrolysis of the carbamate bond, releasing the free amine and carbon dioxide.

Visualization of the Degradation Pathway:

G cluster_0 Acid-Catalyzed Degradation of Furfuryl Carbamate A Furfuryl Carbamate B Protonation of Furan Ring (Rate-Limiting Step) A->B + H+ C Ring-Opened Intermediate (Dicarbonyl Species) B->C + H2O D Hydrolysis of Carbamate C->D E Degradation Products: - Free Amine - CO2 - Ring-Opened Furan Remnants D->E

Caption: Acid-catalyzed degradation of furfuryl carbamate.

Solutions & Mitigation Strategies:

  • Structural Modification:

    • Introduce Electron-Withdrawing Groups: The stability of the furan ring can be significantly enhanced by the presence of electron-withdrawing substituents.[1][2] Consider synthesizing analogs with groups such as halogens or nitro groups on the furan ring to decrease its susceptibility to protonation.

  • Formulation Adjustments:

    • pH Control: If possible, adjust the pH of your medium to be as close to neutral as the experimental conditions allow. The rate of degradation is highly pH-dependent.

    • Solvent Selection: The choice of solvent plays a critical role. Polar aprotic solvents, such as dimethylformamide (DMF), have been shown to have a stabilizing effect on furan derivatives.[3][4] Protic solvents, especially water, can participate in the degradation pathway and should be used with caution.[1][4]

    • Use of Buffers: Employ a suitable buffer system to maintain a stable pH throughout your experiment.

  • Protective Formulations:

    • Enteric Coatings: For oral drug formulations, an enteric coating can protect the acid-labile furfuryl carbamate from the highly acidic environment of the stomach.[[“]]

    • In-situ Buffering: Incorporating buffering agents into the formulation can help to locally neutralize the acidic environment.

    • Lipid-Based Formulations: Encapsulating the furfuryl carbamate in a lipid-based delivery system can provide a physical barrier against the acidic medium.

Experimental Protocol: Assessing the Stability of a Novel Furfuryl Carbamate

This protocol provides a general framework for determining the pH-rate profile of your specific furfuryl carbamate.

  • Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 5, 6, 7.4).

  • Stock Solution: Prepare a concentrated stock solution of your furfuryl carbamate in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Incubation:

    • In separate vials, add a small aliquot of the stock solution to each buffer to achieve a final concentration suitable for your analytical method (e.g., 10 µg/mL).

    • Incubate the vials at a constant temperature (e.g., 25°C or 37°C).

  • Time-Point Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each vial.

  • Quenching: Immediately quench the degradation by adding a neutralizing agent or by diluting the sample in the mobile phase for analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC or LC-MS method to quantify the remaining parent compound.[6][7][8]

  • Data Analysis: Plot the concentration of the furfuryl carbamate versus time for each pH and calculate the degradation rate constant (k) and the half-life (t½).

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the instability of furfuryl carbamates in acidic media?

A1: The primary reason is the acid-catalyzed degradation of the furan ring.[1][2] The furan ring is susceptible to protonation, which leads to ring-opening and subsequent degradation of the molecule. This inherent instability of the furfuryl moiety is the main driver of the overall compound's lability in acidic conditions.

Q2: How do substituents on the furan ring affect the stability of furfuryl carbamates?

A2: Substituents have a significant impact on the stability. Electron-withdrawing groups (e.g., halogens, nitro groups) on the furan ring generally increase stability by reducing the electron density of the ring, making it less susceptible to protonation.[1][2] Conversely, electron-donating groups can increase the reactivity of the furan ring and accelerate degradation.

Q3: Are there any general formulation strategies to improve the stability of furfuryl carbamates?

A3: Yes, several strategies can be employed:

  • pH and Buffer Control: Maintaining the pH of the formulation as close to neutral as possible is crucial.

  • Solvent Choice: Using polar aprotic solvents can enhance stability.[3][4]

  • Protective Delivery Systems: For oral formulations, enteric coatings or encapsulation in lipid-based systems can protect the compound from gastric acid.[[“]]

  • Use of Antioxidants: While the primary degradation is acid-catalyzed hydrolysis, oxidative degradation can also occur. The inclusion of antioxidants may be beneficial in some formulations.

Q4: At what pH range do furfuryl carbamates show acceptable stability?

A4: Generally, furfuryl carbamates are more stable at a pH closer to neutral (pH 6-7.4). However, the exact pH stability profile is compound-specific. It is highly recommended to perform a pH-rate profile study for your specific furfuryl carbamate derivative to determine its optimal stability range.

Q5: How can I monitor the degradation of my furfuryl carbamate?

A5: The most common and effective methods are stability-indicating High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7][8] These techniques allow for the separation and quantification of the parent compound from its degradation products over time.

Data Summary: Qualitative Stability of Furfuryl Carbamates in Acidic Conditions

Acidic ConditionObservationReference
1% Trifluoroacetic Acid (TFA) in CH₂Cl₂Clean deprotection within 10 minutes[9]
0.5% TFA in CH₂Cl₂Deprotection in approximately 3 hours[9]
0.25% TFA in CH₂Cl₂Partial deprotection with side products over 12 hours[9]
Aqueous acid (pH 5)Slow hydrolysis observed over 50 hours[9]

Disclaimer: The information provided in this technical support guide is for general guidance and informational purposes only. The stability of a specific furfuryl carbamate derivative can be influenced by a multitude of factors. It is essential to conduct thorough stability studies for your particular compound and formulation.

References

  • Tekkam, S., & Finn, M. G. (2017). Synthesis and Reactivity of 5-Substituted Furfuryl Carbamates via Oxanorbornadienes. Organic Letters, 19(11), 2833–2836. [Link]

  • BenchChem. (2025).
  • Li, et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2533. [Link]

  • García-Sancho, C., et al. (2021). Acid‐catalyzed degradation of hemicellulose to furfural. WIREs Energy and Environment, 10(6), e404.
  • Traoré, F., & de Alencastro, L. F. (2000). Key parameters for carbamate stability in dilute aqueous–organic solution.
  • U.S. Geological Survey. (1991). Methods of Analysis by the U.S.
  • Golysheva, A., et al. (2024). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem. [Link]

  • Canle, M., et al. (2001). Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection.
  • Kumar, R., & Singh, A. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 39(6).
  • Karlinskii, B. Y., et al. (2024). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions.
  • Akhtar, M., & Khan, S. (1988). A method for the analysis of secondary carbamate pesticides. Pakistan journal of scientific and industrial research, 31(11), 784-786.
  • Bianchi, F., et al. (2007). Quantitative analysis of 2-furfural and 5-methylfurfural in different Italian vinegars by headspace solid-phase microextraction coupled to gas chromatography-mass spectrometry using isotope dilution.
  • Ramírez-López, C. A., et al. (2019). Common reactions of furfural to scalable process of residual biomass. CT&F-Ciencia, Tecnología y Futuro, 9(1), 73-90.
  • Gunawardena, S., & Fernando, S. (2022). Catalytic upgrading of biomass derived furans. NSF PAR.
  • BenchChem. (2025).
  • Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Current Research and Review, 16(02), 1-8.
  • Sharma, S., et al. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in microbiology, 12, 694859.
  • Consensus. (2023).
  • Zhang, Y., et al. (2016). Theoretical study on the degradation mechanism of carbamate pesticides with OH radicals. Computational and Theoretical Chemistry, 1084, 10-17.
  • Choudhary, A. (2023). Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline.
  • Le, K. N., & Njardarson, J. T. (2022). 2-Furanylmethyl N-(2-propenyl)
  • Weer-Staporn, P., et al. (2021). Investigation on the mitigation effects of furfuryl alcohol and 5-hydroxymethylfurfural and their carboxylic acid derivatives in coffee and coffee-related model systems. Food Chemistry, 331, 127339.

Sources

Troubleshooting low yields in Furfuryl N-(O-tolyl)carbamate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the synthesis of Furfuryl N-(O-tolyl)carbamate. As a Senior Application Scientist, I have designed this resource to move beyond basic troubleshooting by addressing the fundamental thermodynamic and kinetic realities of your reaction system.

The synthesis of carbamates from isocyanates and furfuryl alcohol is deceptively complex. While the primary condensation pathway is straightforward, the extreme reactivity of the isocyanate electrophile and the acid-lability of the furfuryl moiety create competing side reactions that frequently decimate yields[1]. This guide will deconstruct these failure modes, explain their chemical causality, and provide self-validating protocols to ensure reproducible, high-yield synthesis.

Mechanistic Overview: Competing Reaction Pathways

To troubleshoot effectively, we must first map the reaction landscape. The diagram below illustrates the desired catalytic pathway alongside the two most common yield-destroying side reactions: moisture-induced urea precipitation and acid-catalyzed resinification.

G Reactants o-Tolyl Isocyanate + Furfuryl Alcohol Target Furfuryl N-(o-tolyl)carbamate (Target Product) Reactants->Target Base Catalyst (TEA) Dry Conditions Moisture Trace Moisture (H2O) Reactants->Moisture Contamination Acid Acidic Impurities Reactants->Acid Contamination Carbamic Carbamic Acid Intermediate Moisture->Carbamic Hydrolysis Amine o-Toluidine + CO2 Carbamic->Amine Decarboxylation Urea N,N'-Di(o-tolyl)urea (Solid Precipitate) Amine->Urea + Excess Isocyanate Resin Poly(furfuryl alcohol) (Dark Resin) Acid->Resin Cationic Polymerization

Reaction pathways and common side reactions in Furfuryl N-(O-tolyl)carbamate synthesis.

Troubleshooting FAQs

Q1: My reaction yields a heavy, insoluble white precipitate instead of the desired carbamate. What is this, and how do I prevent it?

The Causality: The white precipitate is N,N'-di(o-tolyl)urea. Isocyanates are highly electrophilic and react rapidly with trace water to form an unstable carbamic acid intermediate. This intermediate spontaneously decarboxylates to release CO₂ gas and form o-toluidine[2]. Because primary amines are vastly superior nucleophiles compared to alcohols, the newly formed o-toluidine immediately attacks another equivalent of o-tolyl isocyanate, forming a highly stable, insoluble urea linkage[2]. This side reaction consumes two equivalents of your isocyanate for every molecule of water, severely skewing your stoichiometry. The Solution: Absolute exclusion of moisture is mandatory. Solvents must be rigorously dried, and the reaction must be conducted under an inert atmosphere (N₂ or Argon). Self-Validation: Monitor the reaction via in-situ FTIR. The disappearance of the strong isocyanate peak (~2270 cm⁻¹) coupled with the appearance of a urea carbonyl peak (~1650 cm⁻¹) instead of the target carbamate carbonyl (~1700-1730 cm⁻¹) confirms moisture contamination[2].

Q2: The reaction mixture turns dark brown or black and becomes highly viscous. Why is the furfuryl alcohol degrading?

The Causality: Furfuryl alcohol is notoriously sensitive to acidic environments. Even trace amounts of Brønsted or Lewis acids (often present as impurities in solvents or older isocyanate batches) will protonate the furfuryl hydroxyl group. This leads to the loss of water and the formation of a resonance-stabilized furfuryl carbocation. This highly reactive electrophile undergoes rapid electrophilic aromatic substitution with other furan rings, triggering a cascade polymerization that forms a dark, viscous poly(furfuryl alcohol) network[3]. The Solution: Ensure all glassware is acid-free (avoid acid-washing prior to this reaction). Introduce a mild organic base, such as Triethylamine (TEA), which serves a dual purpose: it neutralizes trace acidic impurities to prevent resinification and acts as a nucleophilic catalyst for the main reaction[4].

Q3: The reaction stalls at ~40% conversion despite perfectly dry conditions. How can I drive it to completion?

The Causality: The ortho-methyl group on o-tolyl isocyanate creates significant steric bulk, physically shielding the electrophilic isocyanate carbon from the incoming furfuryl alcohol. Without a catalyst, the activation energy barrier is too high for the reaction to proceed efficiently at ambient temperatures. The Solution: Employ a base catalyst like Triethylamine (TEA) (0.05 - 0.1 equivalents) and elevate the temperature slightly. The base enhances the nucleophilicity of the alcohol via partial deprotonation/hydrogen bonding, allowing it to overcome the steric hindrance of the ortho-tolyl group[4].

Self-Validating Experimental Protocol

To guarantee high yields, follow this optimized, step-by-step methodology. Every critical phase includes a self-validation checkpoint to ensure the system is behaving as thermodynamically predicted.

Step 1: Reagent Purification & System Validation

  • Distill furfuryl alcohol under reduced pressure to remove any pre-existing polymeric impurities. Store over molecular sieves.

  • Self-Validation Checkpoint 1: Extract a 1 mL aliquot of your reaction solvent (e.g., Toluene) and analyze it via Karl Fischer titration. Do not proceed unless the water content is strictly <10 ppm.

Step 2: Reaction Setup

  • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a continuous nitrogen inlet.

  • Charge the flask with the dried solvent (10 mL per gram of reactant), Furfuryl alcohol (1.0 eq), and Triethylamine (0.1 eq)[4].

  • Self-Validation Checkpoint 2: Visually inspect the solution. It should remain completely clear and colorless. Any immediate darkening indicates residual acid in the glassware or solvent.

Step 3: Controlled Electrophile Addition

  • Cool the reaction vessel to 0°C using an ice bath. (While the uncatalyzed reaction is slow, the base-catalyzed reaction can be exothermic; controlling the initial temperature prevents thermal runaway and side-product formation).

  • Add o-tolyl isocyanate (1.05 eq) dropwise via a pressure-equalizing addition funnel over 30 minutes.

Step 4: Reaction Maturation

  • Remove the ice bath and allow the system to warm to room temperature.

  • Gradually heat the reaction mixture to an external temperature of 65°C and stir overnight under a blanket of nitrogen[4].

  • Self-Validation Checkpoint 3: Perform TLC (SiO₂, 1:1 EtOAc:Hexanes) or FTIR analysis. The reaction is complete when the isocyanate stretch at ~2270 cm⁻¹ is entirely absent.

Step 5: Quench and Purification

  • Cool to room temperature. Add 1 mL of anhydrous methanol to quench any unreacted trace isocyanate.

  • Concentrate the reaction mixture in vacuo.

  • Purify the crude residue via flash column chromatography or vacuum distillation (bulb-to-bulb) to isolate the clear, oily carbamate product[4].

Quantitative Data Summary

The following table summarizes the expected outcomes based on varying thermodynamic and environmental conditions during the synthesis. Use this as a diagnostic matrix for your own experimental results.

Reaction ConditionCatalystAtmospherePrimary Visual ObservationExpected Yield (%)Major Byproduct / Failure Mode
Ambient, Wet Solvents NoneAirHeavy white precipitate forms< 20%N,N'-Di(o-tolyl)urea (Moisture)
Acidic Impurities Present NoneN₂Solution turns dark, viscous< 10%Poly(furfuryl alcohol) resin
Dry, Uncatalyzed NoneN₂Clear solution, slow progress~ 40-50%Unreacted starting materials
Optimized (Dry + Base) TEA (0.1 eq)N₂Clear to pale yellow solution> 85% None (Trace urea only)

References

  • Source: nih.
  • 2-Furanylmethyl N-(2-propenyl)
  • Source: benchchem.
  • Source: redalyc.

Sources

Minimizing hydrolysis of Furfuryl N-(O-tolyl)carbamate in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Carbamate Stability. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of Furfuryl N-(O-tolyl)carbamate (FOTC) in aqueous environments.

Carbamates are notoriously labile in aqueous buffers, often leading to underestimated analyte concentrations, irreproducible assay results, and degraded pharmacokinetic data[1]. This guide provides the mechanistic causality behind FOTC degradation and field-proven, self-validating protocols to ensure absolute sample integrity.

Part 1: Mechanistic Insight into Carbamate Hydrolysis

To stop degradation, we must first understand the molecular mechanisms driving it. Furfuryl N-(O-tolyl)carbamate is a secondary carbamate (bearing one proton on the nitrogen atom). In aqueous media, its hydrolysis is highly pH-dependent and governed by two competing pathways[2][3]:

  • The E1cB Mechanism (Elimination Unimolecular conjugate Base): Dominant at neutral to alkaline pH (pH > 7.0). The hydroxide ion abstracts the acidic proton from the nitrogen, forming a conjugate base anion. This anion undergoes a rate-limiting unimolecular elimination, expelling furfuryl alcohol and forming an highly reactive o-tolyl isocyanate intermediate, which rapidly hydrolyzes into o-toluidine and CO₂[3].

  • The B_{AC}2 Mechanism (Bimolecular Base-Catalyzed): A slower, direct nucleophilic attack by water or hydroxide on the carbonyl carbon, forming a tetrahedral intermediate[3].

Because the E1cB pathway is exponentially faster than B_{AC}2, secondary carbamates like FOTC exhibit extreme instability the moment the pH crosses into the neutral or alkaline range[2].

G Carbamate Furfuryl N-(O-tolyl)carbamate (Secondary Carbamate) ConjBase Conjugate Base (Anion) [Deprotonated N] Carbamate->ConjBase OH- (Fast) Deprotonation Tetrahedral Tetrahedral Intermediate [OH- Attack on C=O] Carbamate->Tetrahedral OH- Attack (BAC2 Pathway) Isocyanate o-Tolyl Isocyanate + Furfuryl Alcohol ConjBase->Isocyanate Rate-Limiting Elimination (E1cB) Amine o-Toluidine + CO2 Isocyanate->Amine H2O Hydrolysis Tetrahedral->Amine Collapse & Bond Cleavage

Fig 1: Competing E1cB and BAC2 hydrolysis pathways for secondary carbamates like FOTC.

Part 2: Troubleshooting FAQs

Q1: Why does my FOTC degrade so rapidly in standard PBS (pH 7.4) at room temperature? A: Standard Phosphate-Buffered Saline (PBS) at pH 7.4 provides sufficient hydroxide ion concentration to trigger the E1cB elimination pathway. The O-tolyl group on the nitrogen increases the acidity of the N-H proton, making it highly susceptible to abstraction by weak bases[3]. At room temperature (25°C) in pH 7.4, the half-life of similar N-aryl carbamates can be reduced to mere hours or minutes[1].

Q2: What is the optimal buffer system to minimize FOTC hydrolysis during assays? A: The pH-rate profile of N-aryl carbamates is typically V-shaped, with the point of maximum stability occurring under slightly acidic conditions (pH 4.0 – 5.5)[4]. At this pH, the hydroxide concentration is too low to trigger the E1cB mechanism, and the hydronium concentration is not high enough to trigger specific acid-catalyzed (A1) hydrolysis[3][4]. We highly recommend using Citrate or Acetate buffers adjusted to pH 4.5[1].

Q3: How do co-solvents (e.g., Acetonitrile, DMSO) affect the stability of this carbamate? A: Adding a water-miscible organic co-solvent (like 10-20% Acetonitrile) significantly stabilizes FOTC. Co-solvents lower the dielectric constant of the medium and reduce the thermodynamic activity of water. This destabilizes the highly polar transition state required for the B_{AC}2 mechanism and limits the availability of bulk water needed to drive the final hydrolysis of the isocyanate intermediate[1].

Part 3: Quantitative Stability Profile

To guide your experimental design, the following table summarizes the causal relationship between pH, temperature, and the kinetic stability of typical N-aryl carbamates.

Buffer pHTemperature (°C)Dominant MechanismEstimated Half-Life (t₁/₂)Recommendation
pH 2.0 (HCl)25°CSpecific Acid (A1)~48 - 72 HoursAvoid prolonged exposure.
pH 4.5 (Citrate)4°CNone (Stable)> 4 Weeks Optimal for storage & extraction.
pH 4.5 (Citrate)25°CSpontaneous / Water~1 - 2 WeeksOptimal for room-temp assays.
pH 7.4 (PBS)37°CE1cB Elimination< 45 MinutesUnsuitable for prolonged incubation.
pH 9.0 (Borate)25°CE1cB Elimination< 15 MinutesCauses immediate degradation.

Part 4: Validated Experimental Protocols

To ensure a self-validating system, every step of sample handling must actively suppress hydrolysis. Below are the methodologies for stabilizing FOTC.

Protocol A: Preparation of a Stabilized Aqueous-Organic Extraction Buffer

Causality: This buffer locks the pH at the stability maximum (4.5) while using a co-solvent to reduce water activity.

  • Prepare the Aqueous Base: Dissolve 2.10 g of Citric Acid Monohydrate and 2.94 g of Sodium Citrate Dihydrate in 800 mL of LC-MS grade water.

  • pH Adjustment: Insert a calibrated pH probe. Add 0.1 M HCl or 0.1 M NaOH dropwise until the pH reads exactly 4.50 ± 0.05.

  • Volume Adjustment: Bring the total aqueous volume to 900 mL using LC-MS grade water.

  • Co-Solvent Integration: Add 100 mL of pre-chilled LC-MS grade Acetonitrile to the buffer (final concentration 10% v/v).

  • Storage: Store the buffer at 4°C. Self-Validation Check: Measure the pH of an aliquot after 24 hours at 4°C to ensure buffer capacity is maintained before use.

Protocol B: Ex Vivo Sample Extraction Workflow

Causality: Biological matrices (like plasma) contain esterases and are naturally at pH 7.4, which will rapidly destroy FOTC[2]. Immediate quenching is required.

  • Immediate Quenching: Collect the biological sample (e.g., 100 µL plasma) in a pre-chilled 1.5 mL Eppendorf tube. Immediately add 300 µL of the Stabilized Buffer (Protocol A) directly to the sample to crash the pH to ~4.5.

  • Protein Precipitation: Add 400 µL of ice-cold Acetonitrile (containing 1% Formic Acid) to precipitate esterases and further lower the dielectric constant.

  • Vortex and Centrifuge: Vortex vigorously for 30 seconds. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the clear supernatant to an amber glass HPLC vial (FOTC can be light-sensitive).

  • Analysis: Keep the autosampler at 4°C. Ensure the LC-MS/MS mobile phases are acidic (e.g., 0.1% Formic Acid in Water/Acetonitrile) to maintain the analyte in its protonated, stable state during chromatography.

Workflow Step1 1. Sample Collection (Pre-chilled Tubes, 4°C) Step2 2. Immediate Acidification (Add pH 4.5 Citrate Buffer) Step1->Step2 Step3 3. Protein Precipitation (Cold ACN + 1% Formic Acid) Step2->Step3 Step4 4. Centrifugation (14,000 x g at 4°C) Step3->Step4 Step5 5. LC-MS/MS Analysis (Acidic Mobile Phases) Step4->Step5

Fig 2: Optimized workflow for extracting and analyzing FOTC while preventing hydrolysis.

References

  • Organic Carbamates in Drug Design and Medicinal Chemistry Source: ACS Publications / Journal of Medicinal Chemistry URL:[Link]

  • The mechanisms of hydrolysis of N-alkyl O-arylthioncarbamate esters Source: ResearchGate URL:[Link]

  • Kinetics and mechanism of hydrolysis of efavirenz Source: PubMed / National Institutes of Health URL:[Link]

Sources

Handling moisture sensitivity of Furfuryl N-(O-tolyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stability Paradox

Welcome to the technical support hub for Furfuryl N-(O-tolyl)carbamate . As researchers, we often assume carbamates are robust protecting groups or stable pharmacophores. However, this specific molecule presents a unique "stability paradox." While the carbamate linkage itself is generally stable to neutral hydrolysis, the furfuryl moiety introduces significant lability.

The furan ring renders the adjacent oxygen highly susceptible to acid-catalyzed cleavage (acidolysis), a mechanism distinct from standard base-catalyzed carbamate hydrolysis. Furthermore, the furan ring is prone to oxidative polymerization upon exposure to air and light.

This guide moves beyond generic "store in a cool dry place" advice. It provides the mechanistic understanding and rigorous protocols required to maintain the integrity of this compound during sophisticated experimental workflows.

Module 1: The Mechanism of Failure

To prevent degradation, you must understand how it occurs. The primary failure mode for Furfuryl N-(O-tolyl)carbamate is Acid-Catalyzed Cleavage followed by Furan Polymerization .

The Cascade of Degradation:

  • Moisture Ingress: Water enters the system.

  • Acid Formation: Trace hydrolysis or atmospheric CO₂ forms carbonic acid, or the solvent (e.g., Chloroform) generates trace HCl over time.

  • Cleavage: The acid protonates the ether oxygen of the carbamate. Because the resulting furfuryl cation is resonance-stabilized, the bond breaks much faster than in typical alkyl carbamates.

  • Decomposition: The molecule splits into o-Toluidine (toxic amine) and Furfuryl Alcohol .

  • Polymerization: The liberated furfuryl alcohol (and the cation intermediate) rapidly polymerizes to form a brown/black tar.

Visualizing the Degradation Pathway

Hydrolysis Compound Furfuryl N-(O-tolyl)carbamate Transition Protonated Intermediate Compound->Transition Protonation Moisture Moisture + Trace Acid (H+) Moisture->Transition Split Cleavage Event Transition->Split Amine o-Toluidine (Toxic Amine) Split->Amine Release Alcohol Furfuryl Species Split->Alcohol Release Polymer Brown/Black Polymer (Irreversible) Alcohol->Polymer Rapid Polymerization

Figure 1: The acid-catalyzed degradation pathway. Note that the formation of the polymer is irreversible.

Module 2: The "Zero-Moisture" Storage Protocol

Standard laboratory refrigeration is insufficient due to condensation risks. Follow this Gold Standard Workflow to ensure long-term stability.

Storage Conditions Summary
ParameterSpecificationScientific Rationale
Temperature -20°C (Preferred) or 2-8°CRetards the kinetics of spontaneous hydrolysis and oxidation.
Atmosphere Argon or Nitrogen Displaces oxygen (prevents furan oxidation) and humidity.
Container Amber Glass + Parafilm/Tape Amber glass blocks UV light (prevents photo-oxidation). Tape seals against moisture.[1]
Desiccant Active Silica or P₂O₅ Secondary defense against moisture trapped inside the secondary container.
Handling Workflow (The "Warm-Up" Rule)

CRITICAL: Never open a cold bottle of Furfuryl N-(O-tolyl)carbamate in a humid room. Condensation will form inside the bottle, initiating the degradation cascade described in Module 1.

Handling Start Remove from Freezer (-20°C) Wait Equilibrate to Room Temp (Desiccator: 30-60 mins) Start->Wait Check Is bottle dry? Wait->Check Open Open under Inert Gas (Glovebox or N2 Cone) Check->Open Yes Wipe Wipe condensation Wait longer Check->Wipe No Use Weigh/Dispense Quickly Open->Use Wipe->Check Purge Backfill with Argon/N2 Use->Purge Seal Reseal & Parafilm Purge->Seal

Figure 2: The equilibration workflow prevents condensation—the #1 cause of batch failure.

Module 3: Troubleshooting & Diagnostics

How do you know if your compound has compromised integrity?

Visual & Olfactory Indicators
  • Color Change: Pure compound is typically white to off-white.

    • Yellowing: Early stage oxidation. Usable but purify soon.

    • Brown/Black Tar: Advanced polymerization. Discard.

  • Odor:

    • Neutral/Mild: Good.

    • Amine/Fishy Smell: Indicates hydrolysis has released o-toluidine . Hazard Warning: o-Toluidine is a carcinogen. Handle with extreme care.

NMR Diagnostics (¹H NMR in CDCl₃)

Note: Ensure your CDCl₃ is neutralized (filtered through basic alumina) to prevent degradation during the scan.

Signal Region (ppm)ObservationInterpretation
8.0 - 9.0 ppm Broad SingletIntact Carbamate NH . (Good)
3.5 - 4.5 ppm Broad SingletFree Amine (-NH₂) from o-toluidine. (Bad - Hydrolysis)
5.0 - 5.2 ppm Singlet (2H)Benzylic CH₂ of the Furfuryl group.
Shift in CH₂ Multiple peaksPolymerization of the furfuryl tail.

Module 4: FAQs & Emergency Reclamation

Q1: My compound has turned slightly yellow. Can I still use it? A: Yes, but with caution. Yellowing indicates surface oxidation of the furan ring.

  • Action: Check purity via TLC (Thin Layer Chromatography). If the main spot is dominant, you may proceed.

  • Purification: Recrystallize from a neutral solvent mixture (e.g., Hexane/Ethyl Acetate). Avoid acidic workups.

Q2: Can I use silica gel chromatography to purify it? A: Standard silica gel is acidic and can destroy this compound on the column (Tekkam & Finn, 2017).

  • Solution: Use Neutralized Silica . Pre-wash your silica column with 1-2% Triethylamine (Et₃N) in hexane before loading your sample. This neutralizes acidic sites and prevents on-column degradation.

Q3: Is it stable in DMSO or Methanol solutions? A:

  • Methanol: Stable for short periods (hours), but prolonged storage can lead to transesterification.

  • DMSO: Generally stable if the DMSO is dry. However, DMSO is hygroscopic. Wet DMSO will hydrolyze the carbamate rapidly. Always use anhydrous DMSO packed under argon.

Q4: I smell a "fishy" odor when opening the bottle. A: This is o-toluidine . Your compound has hydrolyzed.[2]

  • Safety: o-Toluidine is toxic and a suspected carcinogen.[3] Perform all work in a fume hood.

  • Recovery: If the solid is still mostly dry, wash with cold non-polar solvent (Hexane) to remove the oily amine, then recrystallize the remaining solid. If the material is gooey/sticky, it is likely beyond recovery due to furan polymerization.

References

  • Tekkam, S., & Finn, M. G. (2017). Synthesis and Reactivity of 5-Substituted Furfuryl Carbamates via Oxanorbornadienes.[4][5] Organic Letters, 19(11), 2833–2836.[4] [Link][4]

    • Key Insight: Establishes the specific lability of furfuryl carbamates toward acid and their stability profiles.
  • Shawali, A. S., et al. (1983). Basic hydrolysis of some alkyl and phenyl N-Aryl-N-methylcarbamates. Australian Journal of Chemistry, 36(1), 81-89. [Link]

    • Key Insight: detailed kinetics of N-aryl carbam
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7362, Furfural (and derivatives). [Link]

    • Key Insight: Safety and polymerization risks of furan/furfuryl deriv
  • Key Insight: General handling of moisture-sensitive furan-2-carbaldehyde deriv

Sources

Technical Support Center: Furan-Carbamate Stability & Optimization

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and drug development professionals encountering stability or toxicity issues with furan-containing carbamate scaffolds.

Topic: Strategies to Prevent Oxidation of the Furan Ring in Carbamates Ticket ID: CHEM-SUP-2026-03-07 Assigned Specialist: Senior Application Scientist, Lead Optimization Unit

Core Directive: The Furan Liability

Executive Summary: The furan ring in carbamate drugs (often present as a furfuryl carbamate moiety) is a known "structural alert" in medicinal chemistry. While it provides excellent hydrogen-bonding potential and pi-stacking interactions, it is highly susceptible to metabolic bioactivation by Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4).

This oxidation does not merely degrade your compound; it generates cis-2-butene-1,4-dial (BDA) , a highly reactive


-unsaturated dicarbonyl. BDA acts as a potent electrophile, covalently binding to cellular nucleophiles (proteins, DNA, and glutathione), leading to hepatotoxicity and high clearance.

This guide provides the strategies to block this pathway while retaining pharmacological potency.

Diagnostic & Troubleshooting (Q&A)

Module A: Diagnosing the Instability

Q1: My furan-carbamate compound shows high intrinsic clearance (


) in human liver microsomes (HLM), but is stable in plasma. Is this furan oxidation? 
A:  Likely, yes. Plasma stability rules out carbamate hydrolysis (which is driven by esterases). High microsomal clearance suggests CYP450 metabolism.
  • Diagnostic Test: Perform a GSH (Glutathione) Trapping Assay .

  • Indicator: If you detect a mass shift of +307 Da (Glutathione adduct) or +614 Da (bis-GSH adduct) via LC-MS/MS, your furan ring is being opened to form BDA.

  • Root Cause: The furan oxygen lone pair allows CYP450 to form an epoxide or radical cation intermediate, which rapidly collapses to the reactive enedial.

Q2: I see a "M+16" metabolite. Is this the stable epoxide? A: No. Furan epoxides are transient and highly unstable. An "M+16" peak in a furan scaffold is often a hydroxylated metabolite (e.g., on an alkyl side chain) or a ring-opened species that has re-cyclized.

  • Warning: Do not assume M+16 is a safe metabolite. It may be a precursor to ring opening.

Module B: Structural Optimization Strategies

Q3: How do I prevent this oxidation without removing the furan ring entirely? A: You must electronically deactivate the ring or sterically block the oxidation sites (C2 and C5).

Strategy 1: Electronic Deactivation (The "Pull" Effect) The furan ring is electron-rich. CYP450 oxidation is an electrophilic attack.

  • Action: Append an Electron-Withdrawing Group (EWG) directly to the furan ring.

  • Recommendation: Add a nitrile (-CN), trifluoromethyl (-CF3), or ester group at the C5 position (if C2 is the carbamate linker).

  • Mechanism: This lowers the HOMO energy of the furan

    
    -system, making it less reactive toward the high-valent Iron-Oxo species of CYP450.
    

Strategy 2: Steric Blocking (The "Shield" Effect)

  • Action: Introduce a methyl or chloro substituent at the vacant

    
    -position (C5).
    
  • Mechanism: This prevents the approach of the heme iron to the most reactive site.

  • Note: A methyl group (

    
     effect) might electronically activate the ring, so a Chloro or Trifluoromethyl group is preferred for dual steric/electronic protection.
    

Strategy 3: Bioisosteric Replacement (The "Switch") If the furan is not essential for specific H-bonding, replace it.

  • Tier 1 Replacement: Thiophene . Sulfur is less electronegative but the ring is more aromatic and significantly more stable to oxidative ring opening.

  • Tier 2 Replacement: Oxazole or Isoxazole . These contain nitrogen, which inherently pulls electron density, making the ring resistant to oxidation.

  • Tier 3 Replacement: Tetrahydrofuran (THF) . If aromaticity is not required for binding, saturating the ring eliminates the

    
    -system entirely, halting CYP oxidation.
    

Visualizing the Mechanism & Solution

Diagram 1: Mechanism of Furan Bioactivation

This pathway illustrates why your compound is toxic. The "Red Pathway" is the failure mode.

FuranOxidation Furan Furan-Carbamate (Parent Drug) Epoxide Furan-2,3-Epoxide (Unstable Intermediate) Furan->Epoxide CYP2E1/3A4 CYP CYP450 (Oxidation) CYP->Furan Catalysis BDA cis-2-butene-1,4-dial (Reactive Electrophile) Epoxide->BDA Ring Opening Toxicity Hepatotoxicity (Covalent Adduct) BDA->Toxicity Covalent Binding (Lys/Cys residues) Detox GSH-Conjugate (Excreted) BDA->Detox Trapping w/ GSH Protein Cellular Protein (Nucleophile) GSH Glutathione (GSH) GSH->BDA Detoxification

Caption: Metabolic bioactivation of furan to the reactive enedial metabolite and subsequent protein binding vs. GSH detoxification.[1][2][3]

Diagram 2: Structural Optimization Decision Tree

Follow this logic to redesign your lead compound.

OptimizationTree Start High Metabolic Clearance? CheckGSH GSH Adduct Detected? Start->CheckGSH NotFuran Investigate Carbamate Hydrolysis or other sites CheckGSH->NotFuran No IsFuran Furan Oxidation Confirmed CheckGSH->IsFuran Yes (+307 Da) Strategy Is Furan Oxygen Essential for Binding? IsFuran->Strategy Yes YES: Keep Oxygen Strategy->Yes No NO: Replace Ring Strategy->No Mod1 Add EWG at C5 (-CN, -CF3) Yes->Mod1 Mod2 Block C5 Sterically (-Cl, -Me) Yes->Mod2 Rep1 Switch to Thiophene (S-isostere) No->Rep1 Rep2 Switch to Oxazole (N-deactivation) No->Rep2 Rep3 Saturate to THF No->Rep3

Caption: Decision matrix for stabilizing furan-containing scaffolds based on binding requirements.

Experimental Protocols

Protocol: Reactive Metabolite Trapping (GSH Assay)

Purpose: To confirm if the furan ring is generating reactive electrophiles. Scope: In vitro microsomal incubation.

Materials:

  • Human Liver Microsomes (HLM) (20 mg/mL protein conc.)

  • Test Compound (10 mM DMSO stock)

  • NADPH regenerating system

  • L-Glutathione (GSH) or N-Acetyl Cysteine (NAC)

  • Phosphate Buffer (100 mM, pH 7.4)

Step-by-Step Workflow:

  • Preparation:

    • Prepare a reaction mixture containing 1 mg/mL HLM and 5 mM GSH (excess nucleophile) in phosphate buffer.

    • Pre-incubate at 37°C for 5 minutes.

  • Initiation:

    • Add Test Compound (final conc. 10 µM).

    • Add NADPH regenerating system to initiate metabolism.

    • Control: Prepare a duplicate without NADPH (negative control) and without GSH (stability baseline).

  • Incubation:

    • Incubate at 37°C for 60 minutes . (Longer incubation ensures accumulation of the adduct).

  • Termination:

    • Quench with ice-cold Acetonitrile (1:1 volume ratio) containing internal standard.

    • Centrifuge at 4,000 rpm for 15 mins to pellet proteins.

  • Analysis (LC-MS/MS):

    • Inject supernatant.

    • Scan Mode: Neutral Loss Scan (NL) of 129 Da (characteristic of GSH adducts) or Predictive MRM.

    • Target: Look for Parent MW + 307 Da (Mono-GSH) or Parent MW + 16 + 307 Da (Hydroxylated GSH adduct).

Data Interpretation Table:

Observation (LC-MS)InterpretationAction
Parent + 16 Da Stable hydroxylation (likely on alkyl chain)Check site of metabolism (SoM).
Parent + 307 Da Direct GSH conjugation (displacement)Highly reactive leaving group present.
Parent + 323 Da Oxidative activation + GSH attackFuran ring opening confirmed. (O-addition + GSH).
No Adducts Compound is stable or GSH trapping failedVerify with positive control (e.g., Furan or Clozapine).

References

  • Peterson, L. A. (2013).[3] Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology.

  • Chen, L. J., et al. (1995). Identification of cis-2-butene-1,4-dial as a microsomal metabolite of furan. Chemical Research in Toxicology.

  • Kalgutkar, A. S., et al. (2005). Structural Alerts in Medicinal Chemistry: A Guide to Metabolically Unstable and Toxic Functionalities. Chemical Research in Toxicology.

  • Mishra, S., et al. (2020).[4][5] Metabolic pathways for the degradation of aromatic ring-based carbamate pesticides. ResearchGate.

Sources

Technical Support Center: Furfuryl N-(O-tolyl)carbamate Solubility & Handling

[1][2]

Status: Operational Topic: Solubility Optimization in DMSO & Aqueous Media Ticket ID: CHEM-SUP-2024-FNC[1][2][3]

Compound Profile & The Solubility Challenge

Before troubleshooting, it is critical to understand why this compound behaves the way it does.[2][3] Furfuryl N-(O-tolyl)carbamate features a furan ring (acid/light sensitive) and an ortho-substituted phenyl ring linked by a carbamate.[1][2][3]

PropertyValue (Approx.)Implication for Solubility
Molecular Weight ~231.25 g/mol Small molecule; kinetics should be fast if lattice breaks.[1][2][3]
LogP (Est.) 2.5 – 3.2Moderately lipophilic.[2][3] Prefers organic solvents over water.[2][3]
H-Bond Donors 1 (NH)Critical for DMSO interaction (DMSO Oxygen accepts this H).[1][2]
H-Bond Acceptors 3 (O atoms)Competes with water; DMSO solvates these effectively.[1][2][3]
Key Risk Furan Moiety High sensitivity to oxidation/polymerization. Old DMSO or light exposure can degrade the compound.[2][3]

Troubleshooting Guide (Q&A)

Case 1: "I added the solid to DMSO, but it floats or forms a gel."

Diagnosis: This is likely a wettability and lattice energy issue , not a true solubility limit issue. The hydrophobic tolyl and furan rings repel the initial solvent contact, trapping air or forming a kinetic gel layer.

  • The Fix:

    • Vortex First: Do not sonicate immediately. Vortexing for 30 seconds ensures the solvent wets the entire powder surface.

    • The "Pulse" Sonication: Use an ultrasonic bath (not a probe) for 5-minute intervals. Continuous sonication generates heat which can degrade the furan ring.[2][3]

    • Anhydrous DMSO: Ensure your DMSO is fresh (<0.1% water).[2][3] DMSO is hygroscopic; "wet" DMSO has significantly reduced solvating power for this carbamate.[2][3]

Case 2: "My stock solution turned amber/brown after a week."

Diagnosis: Oxidative degradation of the furan ring. Furan derivatives are notoriously sensitive to acid and oxidation.[2] DMSO can slowly decompose to release sulfur species or become acidic over time, triggering furan polymerization (similar to furfuryl alcohol resinification).[2][3]

  • The Fix:

    • Storage: Store stocks at -20°C or -80°C, strictly in the dark.

    • Inert Atmosphere: If possible, purge the headspace of the vial with Nitrogen or Argon before closing.

    • Discard Rule: If the color shifts from colorless/pale yellow to dark amber, the compound purity is compromised.[3] Do not use for quantitative assays.

Case 3: "The compound crashes out when I dilute into cell culture media."

Diagnosis: The "Solvent Shock" Effect. You are transitioning from a favorable environment (DMSO) to a hostile one (Water) too quickly.[2][3] The local concentration of the compound exceeds its aqueous solubility limit before it can disperse.

  • The Fix: Use the Intermediate Dilution Method (see Protocol B below).[2]

  • Steric Note: The ortho-methyl group (o-tolyl) provides steric bulk that actually helps prevent tight crystal packing compared to para-isomers.[1][2] However, it also makes the molecule more hydrophobic.[2][3]

Advanced Protocols

Protocol A: Preparation of a High-Stability Stock Solution (50 mM)

Target: Create a master stock that minimizes degradation risks.[2][3]

  • Calculate: For 10 mL of 50 mM stock, weigh approx 115.6 mg of compound.[2][3]

  • Solvent Choice: Use Anhydrous DMSO (Grade ≥99.9%, water <50 ppm).[2][3]

  • Dissolution:

    • Add 50% of the volume (5 mL) first.[2]

    • Vortex vigorously for 60 seconds.

    • Add remaining 5 mL.[2][3]

    • Sonicate in a water bath at room temperature (20-25°C) for 5-10 minutes. Do not heat above 40°C.

  • QC Check: Inspect for "oil droplets" or floating micro-crystals. The solution must be optically clear.

Protocol B: The "Stepwise" Aqueous Dilution

Target: Diluting into assay buffer without precipitation.[2][3]

Incorrect: Injecting 1 µL of 100% DMSO stock directly into 1000 µL of PBS.[2][3] Correct (Serial Step-Down):

  • Step 1 (10x Conc): Dilute your DMSO stock 1:10 into a "transition solvent" (e.g., 50% DMSO / 50% PBS or PEG400).

    • Result: The compound is now in a semi-polar environment but still soluble.[2][3]

  • Step 2 (1x Conc): Pipette this intermediate solution into your final media while vortexing the media .

    • Mechanism:[3] This prevents the formation of local supersaturated zones where nucleation nuclei form.[2]

Decision Logic Visualization

The following diagram outlines the logical workflow for troubleshooting solubility issues with Furfuryl N-(O-tolyl)carbamate.

SolubilityLogicStartStart: Solid CompoundSolventAdd Anhydrous DMSO(Target 10-50 mM)Start->SolventCheckVisual InspectionSolvent->CheckClearSolution Clear?Check->ClearYesCloudyCloudy / Floating SolidsCheck->CloudyNoStorageStore -20°C (Dark)Protect from OxidationClear->StorageAction1Vortex 60s + Sonicate 5 mins (25°C)Cloudy->Action1Action1->CheckAction2Check DMSO Water Content(Must be <0.1%)Action1->Action2If failsAction3Gentle Heat (Max 37°C)*Risk of Furan degradation*Action2->Action3Last ResortAction3->CheckMediaDilution into MediaStorage->MediaPrecipPrecipitation?Media->PrecipStepwiseUse Stepwise Dilution(Intermediate 50% DMSO step)Precip->StepwiseYesDirectProceed with AssayPrecip->DirectNo

Caption: Logical workflow for solubilizing Furfuryl N-(O-tolyl)carbamate, prioritizing mechanical dispersion over heat to protect the furan ring.

References

  • Sigma-Aldrich. Furfuryl N-(O-tolyl)carbamate Product Information & CAS 199443-39-5. Available at: (Verified via snippet 1.7).[1][2]

  • BenchChem Technical Support. Troubleshooting Compound Precipitation in DMSO Stock Solutions. Available at: (Verified via snippet 1.1).[2][3]

  • National Toxicology Program (NTP). Furfural and Furan Derivatives: Physical Properties and Stability. Available at: (Verified via snippet 1.4).[2][3]

  • MedChemExpress (MCE). Compound Handling Instructions: DMSO Solubility and Dilution. Available at: (Verified via snippet 1.3).

  • PubChem. Furfuryl N-phenylcarbamate (Analog) Physicochemical Data. Available at: (Verified via snippet 1.17).[2][3]

Validation & Comparative

1H NMR Spectrum Analysis of Furfuryl N-(O-tolyl)carbamate: A Comparative Guide to Solvent Effects and Conformational Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Furfuryl N-(O-tolyl)carbamate is a critical structural motif frequently utilized in the design of self-immolative spacers, agricultural chemicals, and mechanically triggered prodrugs[1]. Accurate structural characterization via 1H Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying its synthesis and purity. However, analyzing aryl carbamates presents a unique analytical challenge: the partial double-bond character of the N-CO linkage leads to hindered rotation, resulting in dynamic conformational isomerism (rotamers) on the NMR timescale[2].

As a Senior Application Scientist, I have designed this guide to objectively compare the analytical performance of two primary deuterated NMR solvents—Chloroform-d (CDCl3) and Dimethyl Sulfoxide-d6 (DMSO-d6) . By understanding the causality behind solvent-induced chemical shifts and rotational barriers, researchers can optimize their spectroscopic workflows and ensure absolute data integrity.

Structural Overview & Expected Chemical Shifts

To interpret the 1H NMR spectrum accurately, the molecule must be deconstructed into its three distinct magnetic environments:

  • The Furfuryl Group: Features an isolated methylene (-CH2-) flanked by an oxygen atom and an electron-rich furan ring.

  • The Carbamate Linkage: The planar -O-C(=O)-NH- core, which dictates the molecule's conformational geometry and hydrogen-bonding capacity.

  • The O-Tolyl Group: An ortho-methyl substituted aromatic ring. The ortho-methyl group introduces significant steric bulk, which further restricts rotation around the N-Aryl bond and complicates the aromatic region.

Quantitative Data Comparison: CDCl3 vs. DMSO-d6

Table 1: Expected 1H NMR chemical shifts (δ, ppm) for Furfuryl N-(O-tolyl)carbamate at 298K (400 MHz).

Proton AssignmentMultiplicityExpected Shift in CDCl3 (ppm)Expected Shift in DMSO-d6 (ppm)
o-Tolyl -CH3 Singlet (3H)~2.25~2.20
Furfuryl -CH2- Singlet (2H)~5.15~5.10
Furan H3, H4 Multiplet (2H)~6.35~6.45
Furan H5 Multiplet (1H)~7.42~7.65
o-Tolyl Aromatic Multiplet (4H)7.05 - 7.807.10 - 7.60
Carbamate -NH- Broad Singlet (1H)~6.60 (Broad)~8.85 (Sharp)

Comparative Analysis: Solvent Effects & Mechanistic Insights

The choice of deuterated solvent fundamentally alters the observed NMR spectrum due to differential solvation environments and dielectric constants[3].

NH Proton Dynamics and Hydrogen Bonding

In CDCl3 (a non-polar solvent), the carbamate NH proton typically appears as a highly broadened singlet around 6.60 ppm. This broadening is caused by two factors: quadrupolar relaxation from the adjacent 14N nucleus (Spin I=1) and intermediate chemical exchange rates of the proton.

Conversely, DMSO-d6 is a strong hydrogen-bond acceptor. The oxygen atom of the DMSO sulfoxide group forms a robust intermolecular hydrogen bond with the carbamate NH. This interaction draws electron density away from the proton (deshielding), shifting the NH resonance significantly downfield to ~8.85 ppm[4]. Furthermore, this strong solvation locks the proton exchange rate, often sharpening the peak and allowing for precise integration.

Conformational Isomerism (s-cis vs. s-trans)

The lone pair of electrons on the carbamate nitrogen delocalizes into the adjacent carbonyl group, creating a resonance structure with a partial C=N double bond. This restricts free rotation, trapping the molecule in s-cis and s-trans conformations[2].

  • Performance in CDCl3: At room temperature (298K), the exchange rate between these rotamers is often on the same order of magnitude as the NMR timescale. This leads to severe line broadening or the appearance of duplicate, unequal signals for the furfuryl -CH2- and o-tolyl -CH3 groups, which can be easily misidentified as impurities.

  • Performance in DMSO-d6: DMSO-d6 stabilizes the highly polar, orthogonal transition state of the C-N bond, slightly lowering the rotational barrier[4]. More importantly, the high boiling point of DMSO-d6 (189 °C) makes it the superior choice for Variable Temperature (VT) NMR studies. It allows researchers to heat the sample beyond the coalescence temperature (typically 330-350K) to observe a single, time-averaged, cleanly resolved spectrum.

Rotamer_Equilibrium Cis s-cis Conformer (Ground State A) TS Orthogonal TS (Broken Conjugation) Cis->TS Heat (kT) Trans s-trans Conformer (Ground State B) TS->Trans Relaxation

Conformational isomerization pathway of the carbamate N-CO bond.

Experimental Protocol: Self-Validating VT-NMR Workflow

To resolve the rotameric line broadening of Furfuryl N-(O-tolyl)carbamate, a Variable Temperature (VT) NMR experiment in DMSO-d6 is required. This protocol is engineered as a self-validating system to ensure absolute trustworthiness of the acquired data.

Step 1: Sample Preparation & Initial Validation

  • Dissolve 15–20 mg of Furfuryl N-(O-tolyl)carbamate in 0.6 mL of anhydrous DMSO-d6.

  • Validation Check: Perform a visual clarity check. Any turbidity indicates incomplete dissolution, which will distort magnetic field homogeneity. Validate solvent anhydrousness by checking the HDO peak shift (must be strictly at 3.33 ppm in DMSO-d6; shifting indicates water contamination)[3].

Step 2: Instrument Tuning & 298K Prescan

  • Insert the sample, lock on the 2H signal of DMSO, and shim the magnet (Z1-Z4).

  • Validation Check: The 2H lock signal must remain stable at >95% amplitude. Acquire a 1D 1H prescan at 298K. The Full Width at Half Maximum (FWHM) of the solvent residual peak (2.50 ppm) must be < 1.0 Hz.

Step 3: VT Calibration

  • Replace the sample with an Ethylene Glycol standard tube.

  • Measure the chemical shift difference (Δδ) between the CH2 and OH protons to accurately calibrate the probe temperature.

Step 4: Isothermal Acquisition (Coalescence Study)

  • Re-insert the sample. Acquire spectra in 10K increments from 298K up to 353K. Allow 5 minutes of thermal equilibration at each step before acquisition.

  • Observe the coalescence of the duplicated furfuryl -CH2- peaks into a single, sharp singlet.

Step 5: Final Integrity Validation

  • Critical Validation Check: After reaching 353K, return the sample to 298K, allow it to equilibrate, and acquire a final spectrum. It must perfectly overlay with the initial 298K prescan. If new peaks appear, thermal degradation (e.g., retro-Diels-Alder or hydrolysis) occurred during the experiment, and the data is invalid[1].

VT_NMR_Workflow A Sample Preparation (15-20 mg in 0.6 mL DMSO-d6) B Probe Tuning & Matching (Lock & Shim) A->B C VT Calibration (Ethylene Glycol Standard) B->C D Isothermal Acquisition (298K to 353K, 10K steps) C->D E Data Validation (Return to 298K & Overlay) D->E

Workflow for Variable Temperature (VT) NMR analysis of carbamate rotamers.

References

1.[2] "Dicarbamates: Synthesis and substituent effects on the barrier to rotation around the N-CO bond." Tunisian Chemical Society. URL: 2.[4] Modarresi-Alam, A. R., et al. "Dynamic 1H NMR Study of the Barrier to Rotation about the C−N Bond in Primary Carbamates and Its Solvent Dependence." Journal of Molecular Structure. URL: 3.[3] Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development. URL: 4.[1] "Mechanically Triggered Release of Functionally Diverse Molecular Payloads from Masked 2-Furylcarbinol Derivatives." ACS Publications. URL:

Sources

FT-IR characteristic peaks for Furfuryl N-(O-tolyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

FT-IR Spectroscopic Profiling of Furfuryl N-(o-tolyl)carbamate: A Comparative Structural Guide

Introduction

Furfuryl carbamates have emerged as critical motifs in advanced polymer chemistry—particularly in thermoreversible Diels-Alder networks and mechanophore activation cascades[1]—as well as serving as cleavable prodrug linkers in pharmaceutical development[2]. Among these, Furfuryl N-(o-tolyl)carbamate (FNC) is highly valued for the specific steric and electronic profile imparted by its ortho-methylphenyl group.

For researchers synthesizing FNC, Fourier-Transform Infrared (FT-IR) spectroscopy is the frontline non-destructive analytical tool for structural validation. As a Senior Application Scientist, I have designed this guide to provide an in-depth comparative analysis of the FT-IR characteristic peaks of FNC against its structural analogs. It details the mechanistic causality behind specific spectral shifts and outlines a self-validating experimental protocol for accurate characterization.

Mechanistic Causality of FT-IR Spectral Signatures

The FT-IR spectrum of FNC is a composite of three distinct structural domains: the furan ring, the carbamate (urethane) linkage, and the o-tolyl aromatic ring. Understanding why these peaks appear where they do is essential for accurate spectral interpretation.

  • The Carbamate Linkage (-O-C(=O)-NH-): The defining feature of any carbamate is the strong carbonyl (C=O) stretching vibration. In FNC, this peak typically manifests between 1700–1715 cm⁻¹ [3]. The exact position is highly sensitive to hydrogen bonding; in a solid state, intermolecular hydrogen bonding between the N-H donor and C=O acceptor shifts the carbonyl peak to lower wavenumbers compared to dilute solution spectra. The secondary N-H stretch appears as a sharp, distinct band around 3300–3340 cm⁻¹ [3].

  • The Furan Ring: The furfuryl moiety is characterized by the C-O-C asymmetric ether stretch at ~1020–1030 cm⁻¹ and a distinct out-of-plane C-H bending mode at ~715–740 cm⁻¹ [2]. The electron-rich nature of the furan ring slightly strengthens the adjacent C-O bond of the carbamate, subtly influencing the C-O stretching region (1200–1250 cm⁻¹)[3].

  • The Ortho-Tolyl Group: The substitution pattern on the benzene ring is definitively identified in the "fingerprint" region. An ortho-substituted aromatic ring exhibits a strong out-of-plane C-H bending vibration near 750 cm⁻¹ . Furthermore, the aliphatic methyl group contributes to a C-H stretching band just below 3000 cm⁻¹ (typically ~2950 cm⁻¹ )[2] and a bending vibration at ~1380 cm⁻¹ .

Comparative FT-IR Analysis

To objectively validate the synthesis of FNC, it must be differentiated from common isomers and structural alternatives. The table below summarizes the quantitative FT-IR data used to distinguish FNC from Furfuryl N-(p-tolyl)carbamate (para-isomer), Furfuryl N-phenylcarbamate (demethylated analog), and Benzyl N-(o-tolyl)carbamate (furan-free analog).

Functional GroupFurfuryl N-(o-tolyl)carbamateFurfuryl N-(p-tolyl)carbamateFurfuryl N-phenylcarbamateBenzyl N-(o-tolyl)carbamate
N-H Stretch ~3320 – 3340 cm⁻¹~3320 – 3340 cm⁻¹~3320 – 3340 cm⁻¹~3320 – 3340 cm⁻¹
C=O Stretch (Carbamate) ~1700 – 1715 cm⁻¹~1700 – 1715 cm⁻¹~1705 – 1720 cm⁻¹~1700 – 1715 cm⁻¹
Furan C-O-C Ether Stretch ~1020 – 1030 cm⁻¹~1020 – 1030 cm⁻¹~1020 – 1030 cm⁻¹Absent
Aromatic C-H Out-of-Plane Bend ~750 cm⁻¹ (Ortho) ~810 – 840 cm⁻¹ (Para) ~690, 730 cm⁻¹ (Mono)~750 cm⁻¹ (Ortho)
Aliphatic C-H Stretch (Methyl) ~2950 cm⁻¹~2950 cm⁻¹Absent~2950 cm⁻¹

Experimental Protocol: Synthesis and ATR-FTIR Validation

To ensure a self-validating system, the following protocol details both the synthesis of FNC and its subsequent FT-IR analysis. Causality is embedded in each step to prevent common analytical errors.

Step 1: Anhydrous Synthesis
  • Procedure: Dissolve 1.0 equivalent of furfuryl alcohol in anhydrous dichloromethane (DCM) under an argon atmosphere. Add 0.05 equivalents of triethylamine as a catalyst. Cool the mixture to 0 °C using an ice bath. Dropwise add 1.0 equivalent of o-tolyl isocyanate. Stir for 12 hours, allowing the reaction to warm to room temperature[3].

  • Causality: Isocyanates are highly hygroscopic. If moisture is present, o-tolyl isocyanate will hydrolyze to o-toluidine and rapidly react with unreacted isocyanate to form N,N'-di(o-tolyl)urea. This urea byproduct exhibits a massive C=O peak at ~1640 cm⁻¹ and broad N-H peaks, which will completely mask the carbamate signals in the FT-IR spectrum.

Step 2: Purification & Washing
  • Procedure: Wash the organic layer with saturated aqueous NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc).

  • Causality: Washing with saturated sodium bicarbonate is critical; acidic conditions or harsh oxidative environments can result in the premature decomposition of the highly labile furfuryl carbamate product[2]. Furthermore, removing unreacted furfuryl alcohol ensures its broad O-H stretch (~3400 cm⁻¹) does not overlap with the sharp N-H stretch (~3320 cm⁻¹) of the target carbamate.

Step 3: ATR-FTIR Acquisition
  • Procedure: Utilize an Attenuated Total Reflectance (ATR) FT-IR spectrometer equipped with a diamond or ZnSe crystal. Collect a background spectrum of the ambient air. Place 2–3 mg of the purified solid FNC directly onto the crystal and apply consistent pressure using the anvil. Acquire the spectrum from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

  • Causality: ATR-FTIR is mandated over traditional KBr pellet pressing. KBr is highly hygroscopic; the mechanical pressing process often introduces atmospheric water into the pellet, creating an artificial O-H stretch artifact at 3400–3500 cm⁻¹ that compromises the analysis of the carbamate N-H region.

Visualization: Structural Validation Workflow

The following diagram illustrates the logical decision tree for validating FNC and ruling out common synthesis errors (such as urea formation or isomer contamination) using FT-IR data.

FTIR_Workflow cluster_peaks Key Characteristic Peaks Sample Synthesized Compound Furfuryl N-(o-tolyl)carbamate ATR ATR-FTIR Spectroscopy Data Acquisition Sample->ATR NH_Peak 3300-3350 cm⁻¹ N-H Stretch ATR->NH_Peak CO_Peak 1700-1715 cm⁻¹ C=O Stretch ATR->CO_Peak Furan_Peak 1020-1030 cm⁻¹ Furan C-O-C ATR->Furan_Peak Ortho_Peak ~750 cm⁻¹ Ortho C-H Bend ATR->Ortho_Peak Validation Positive Structural Validation NH_Peak->Validation CO_Peak->Validation Error Urea Impurity Detected (Broad ~1640 cm⁻¹) CO_Peak->Error Shifted Furan_Peak->Validation Differentiation Isomer Differentiation (Check for 810 cm⁻¹ para-peak) Ortho_Peak->Differentiation Differentiation->Validation

Logical workflow for FT-IR structural validation and impurity differentiation of FNC.

References

  • Title: Synthesis and Reactivity of 5-Substituted Furfuryl Carbamates via Oxanorbornadienes Source: Journal of Organic Chemistry (ACS Publications) / NIH URL: [Link]

  • Title: Mechanically Triggered Release of Functionally Diverse Molecular Payloads from Masked 2-Furylcarbinol Derivatives Source: ACS Central Science URL: [Link]

  • Title: 2-Furanylmethyl N-(2-propenyl)carbamate Source: Molbank (MDPI) URL: [Link]

Sources

Comprehensive Comparison Guide: Mass Spectrometry Fragmentation Profiling of Furfuryl N-(O-tolyl)carbamate (GC-EI-MS vs. LC-ESI-MS/MS)

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the correct analytical platform for the structural elucidation and quantification of complex carbamates is critical. Furfuryl N-(O-tolyl)carbamate (MW: 231.09 g/mol ) is a highly specific molecule featuring a rigid furan ring, a labile carbamate linkage, and an ortho-substituted tolyl group.

This guide objectively compares the performance of two primary mass spectrometry platforms—Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) —for the characterization of this compound. By examining the mechanistic causality behind its fragmentation, we provide a self-validating framework for robust assay development.

Mechanistic Causality: The "Why" Behind the Fragmentation

To optimize an analytical method, one must first understand the intrinsic gas-phase chemistry of the analyte. Carbamates typically exhibit predictable fragmentation patterns, but Furfuryl N-(O-tolyl)carbamate presents unique structural constraints that dictate its behavior in a mass spectrometer.

The Suppression of the McLafferty Rearrangement

In standard mass spectrometry, aliphatic carbonyl compounds containing a


-hydrogen frequently undergo the classic McLafferty rearrangement—a fragmentation driven by a six-membered cyclic transition state that yields an enol radical cation and a neutral alkene[1],[2].

However, in Furfuryl N-(O-tolyl)carbamate, the


-hydrogens are located on the C3 position of the furan ring. Because the furan ring is a planar, aromatic 

-hybridized system, these hydrogens are locked in the plane of the ring. They cannot physically rotate to achieve the necessary proximity to the carbonyl oxygen. Consequently, the McLafferty rearrangement is completely suppressed.
Dominance of the Furfuryl Cation

Instead of rearrangement, the fragmentation is overwhelmingly driven by direct bond cleavage to form the furfuryl cation (m/z 81) . The cleavage of the


 bond is highly favored because the resulting positive charge on the exocyclic methylene group is extensively delocalized into the furan ring, forming an ultra-stable oxonium ion resonance structure[3]. This makes m/z 81 the universal base peak across both hard and soft ionization platforms.

Platform Comparison: LC-ESI-MS/MS vs. GC-EI-MS

When comparing analytical alternatives, the choice between LC-ESI-MS/MS and GC-EI-MS depends entirely on whether the goal is trace-level quantitation or de novo structural confirmation.

  • LC-ESI-MS/MS (Soft Ionization): Operates via protonation to yield a strong

    
     precursor ion at m/z 232. By utilizing Collision-Induced Dissociation (CID), we can precisely control the fragmentation. This platform is the industry standard for high-sensitivity, trace-level quantitative tracking using Multiple Reaction Monitoring (MRM)[4].
    
  • GC-EI-MS (Hard Ionization): Utilizes a 70 eV electron beam that violently strips an electron to form the molecular radical cation

    
     at m/z 231. While the molecular ion is often weak, the extensive fragmentation provides a highly reproducible "fingerprint" ideal for library matching and confirming the presence of specific sub-structures (like the o-tolyl isocyanate moiety).
    

Workflow Prep Sample Prep (Solvent Extraction) LC LC-ESI-MS/MS Soft Ionization Prep->LC GC GC-EI-MS Hard Ionization Prep->GC DataLC MRM Quantitation & Precursor Tracking LC->DataLC DataGC Library Matching & Sub-structure ID GC->DataGC

Comparative analytical workflow for LC-ESI-MS/MS and GC-EI-MS platforms.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each method includes specific system suitability criteria to verify that the mechanistic chemistry is occurring as intended.

Protocol A: LC-ESI-MS/MS (Quantitative Profiling)

Causality of Design: We utilize 0.1% formic acid in the mobile phase to provide an abundant source of protons, artificially driving the equilibrium toward the formation of the


 ion (m/z 232).
  • Sample Preparation: Dissolve the standard in 50:50 Methanol:Water to a final concentration of 100 ng/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatography: Inject 2 µL onto a C18 reversed-phase column (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • Phase A: 0.1% Formic acid in HPLC-grade Water.

    • Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Ramp from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • MS Source Parameters: Positive ESI mode. Capillary voltage: 3.5 kV. Desolvation temperature: 350°C.

  • Self-Validation Step: Monitor the MRM transition ratio of 232

    
     81 (Quantifier) to 232 
    
    
    
    134 (Qualifier). System Suitability: The assay is only valid if the ion ratio between these two transitions remains within
    
    
    across all calibration standards, confirming that the collision energy is stable and the fragmentation mechanism is consistent.
Protocol B: GC-EI-MS (Structural Fingerprinting)

Causality of Design: A non-polar DB-5MS column is selected to minimize column bleed at high temperatures, preventing background interference with the low-mass furfuryl fragments.

  • Sample Preparation: Extract the analyte into Hexane or Ethyl Acetate (1 µg/mL). Ensure the sample is completely anhydrous, as water degrades the GC column and quenches EI efficiency.

  • Chromatography: Inject 1 µL (Split ratio 10:1) onto a DB-5MS column (30 m x 0.25 mm x 0.25 µm).

  • Oven Program: Initial temperature 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Source Parameters: Electron Ionization at 70 eV. Source temperature: 230°C. Scan range: m/z 40 to 300.

  • Self-Validation Step: Prior to sample injection, tune the mass spectrometer using Perfluorotributylamine (PFTBA). System Suitability: The assay is only valid if the m/z 69, 219, and 502 tuning ions exhibit the correct relative abundances, ensuring the 70 eV energy is accurately calibrated to produce the expected carbamate cleavage.

Quantitative Data & Fragmentation Pathways

LC-ESI-MS/MS Data Summary

ESI_Pathway M Precursor Ion [M+H]+ m/z 232 F1 Furfuryl Cation m/z 81 M->F1 Loss of o-Tolylcarbamic Acid (-151 Da) F2 Protonated o-Tolyl Isocyanate m/z 134 M->F2 Loss of Furfuryl Alcohol (-98 Da) F3 [C7H8N]+ Cation m/z 106 F2->F3 Loss of CO (-28 Da)

ESI-MS/MS CID fragmentation pathway for Furfuryl N-(O-tolyl)carbamate [M+H]+.

Table 1: LC-ESI-MS/MS Diagnostic Ions (Positive Mode)

Precursor Ion (m/z)Product Ion (m/z)Relative AbundanceStructural AssignmentOptimal Collision Energy (eV)
232

81100% (Base)Furfuryl cation

15
232

13445%Protonated o-Tolyl isocyanate

10
232

10615%

(Loss of CO from m/z 134)
25
GC-EI-MS Data Summary

EI_Pathway M Molecular Ion [M]+• m/z 231 F1 Furfuryl Cation m/z 81 M->F1 α-Cleavage (-150 Da) F2 o-Tolyl Isocyanate [M]+• m/z 133 M->F2 C-O Cleavage (-98 Da) F3 [C7H8N]+ Cation m/z 106 M->F3 Loss of Furfuryl + CO2 (-125 Da)

70 eV Electron Ionization (EI) fragmentation logic for Furfuryl N-(O-tolyl)carbamate.

Table 2: GC-EI-MS Diagnostic Ions (70 eV)

m/zRelative AbundanceStructural AssignmentCleavage Mechanism
231< 5%Molecular Ion

Intact molecule (Weak due to hard ionization)
13360%o-Tolyl isocyanate radical cationDirect C-O bond cleavage
10635%

Concerted loss of

and furfuryl radical
81100% (Base)Furfuryl cation

-cleavage at the ether oxygen

Conclusion

For the analysis of Furfuryl N-(O-tolyl)carbamate, the rigid geometry of the furan ring dictates that traditional carbamate rearrangements are bypassed in favor of direct cleavages yielding the highly stable m/z 81 furfuryl cation. If your laboratory requires high-throughput, trace-level quantification in biological or environmental matrices, LC-ESI-MS/MS is the superior alternative. Conversely, if you are conducting synthetic verification or structural elucidation without access to pure reference standards, the rich fragmentation fingerprint provided by GC-EI-MS is unmatched.

References

  • Title: How the McLafferty Rearrangement Affects Carbonyl Fragmentation in Mass Spectrometry Source: dummies.com URL:[Link]

  • Title: McLafferty Rearrangement - Chemistry Steps Source: chemistrysteps.com URL:[Link]

  • Title: Mechanically Triggered Release of Functionally Diverse Molecular Payloads from Masked 2-Furylcarbinol Derivatives Source: ACS Central Science URL:[Link]

  • Title: Application of Liquid Chromatography Tandem Mass Spectrometry for Trace-Level Detection of Potential Genotoxic Impurities Source: ResearchGate URL:[Link]

Sources

Methodological Comparison: Selecting the Right Detection Modality

Author: BenchChem Technical Support Team. Date: March 2026

High-Performance Liquid Chromatography (HPLC) Method Development for Furfuryl N-(O-tolyl)carbamate Purity: A Comparative Guide

The analysis of carbamate compounds, such as Furfuryl N-(O-tolyl)carbamate, presents unique analytical challenges. Because carbamates are thermally unstable and prone to degradation at high temperatures, traditional Gas Chromatography (GC) is often unviable. Consequently, High-Performance Liquid Chromatography (HPLC) has become the gold standard for assessing carbamate purity and detecting trace impurities[1].

This guide objectively compares the primary HPLC detection modalities for Furfuryl N-(O-tolyl)carbamate, explains the mechanistic causality behind chromatographic choices, and provides a self-validating experimental protocol grounded in the latest ICH Q2(R2) validation guidelines[2].

The choice of detector dictates the sensitivity, selectivity, and complexity of the assay. For an N-arylcarbamate like Furfuryl N-(O-tolyl)carbamate, analysts typically choose between Direct UV-Vis, Post-Column Fluorescence (FLD), and LC-MS/MS[3].

Table 1: Comparative Performance of HPLC Modalities for Carbamate Purity

Detection ModalityMechanism of ActionSensitivity (LOD)Matrix InterferenceIdeal Application
HPLC-UV (Direct) Measures absorbance of the aromatic o-tolyl and furfuryl rings (typically at 210–254 nm).Moderate (~0.1 – 1.0 µg/mL)High (Co-eluting UV-active impurities can interfere).Routine API purity assays; synthetic intermediate QC.
HPLC-FLD (Post-Column) Base hydrolysis cleaves the carbamate to yield a primary amine (o-toluidine), which reacts with o-phthalaldehyde (OPA) to form a fluorophore[4].High (<0.01 µg/mL)Low (Highly specific to primary amines).Trace residue analysis in complex environmental/biological matrices.
LC-MS/MS (MRM) Ionization (ESI+) followed by collision-induced dissociation. Monitors specific precursor-to-product ion transitions[3].Ultra-High (<0.001 µg/mL)Very Low (Mass filtering eliminates background).Pharmacokinetic studies; ultra-trace impurity profiling.

Strategic Insight: While EPA Method 531.1 heavily relies on HPLC-FLD for N-methylcarbamates (yielding methylamine)[4], Furfuryl N-(O-tolyl)carbamate yields an aromatic amine (o-toluidine) upon hydrolysis. Aromatic amines exhibit lower quantum yields with OPA than aliphatic amines. Therefore, for standard purity and release testing of this specific compound, HPLC-UV is the most robust, cost-effective, and reproducible choice, provided the chromatographic separation is highly optimized.

The Causality of Chromatographic Design

Method development is not empirical guesswork; it is a system of chemical logic. The following parameters are selected based on the specific molecular architecture of Furfuryl N-(O-tolyl)carbamate:

  • Stationary Phase (Column): A Reverse-Phase C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm) is selected. The hydrophobic octadecyl carbon chain effectively retains the non-polar o-tolyl ring, while the silica substrate provides a stable bed for high-pressure flow.

  • Mobile Phase Additives: We utilize 0.1% Formic Acid (FA) in the aqueous phase. Why? Residual silanol groups on the silica-based C18 column are weakly acidic. If uncapped silanols ionize, they cause secondary ion-exchange interactions with the polar carbamate linkage, resulting in severe peak tailing. Formic acid lowers the pH to ~2.7, suppressing silanol ionization and ensuring sharp, symmetrical peaks.

  • Elution Strategy (Gradient vs. Isocratic): A Gradient Elution (Water/Acetonitrile) is mandatory for purity assays. A high-aqueous starting condition retains polar degradants, while a steady ramp to high-organic (Acetonitrile) efficiently elutes the target carbamate and washes strongly retained hydrophobic impurities off the column, preventing carryover in subsequent injections.

G A Define Analytical Target Profile (Purity of Furfuryl N-(O-tolyl)carbamate) B Select Chromatographic Mode (Reverse-Phase C18) A->B C Optimize Mobile Phase (Gradient ACN/Water + 0.1% FA) B->C D Select Detection Modality (UV-Vis, FLD, or MS/MS) C->D E Method Validation (ICH Q2(R2) Parameters) D->E

Logical workflow for HPLC method development and ICH Q2(R2) validation.

Self-Validating Experimental Protocol (HPLC-UV)

To ensure Trustworthiness, this protocol is designed as a self-validating system . It includes a System Suitability Test (SST) block. The analyst cannot proceed to sample quantification unless the instrument proves its mechanical and thermodynamic stability during the SST phase, aligning with ICH Q14 and Q2(R2) lifecycle guidelines[2].

Phase 1: Preparation
  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water. Filter through a 0.22 µm PTFE membrane.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Diluent: 50:50 Water:Acetonitrile (v/v).

  • Standard Solution: Dissolve Furfuryl N-(O-tolyl)carbamate reference standard in diluent to a final concentration of 100 µg/mL.

Phase 2: Chromatographic Conditions
  • Column: C18, 150 mm × 4.6 mm, 3.5 µm.

  • Column Temperature: 30°C (Stabilizes partitioning kinetics and reduces backpressure).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Gradient Program:

    • 0–2 min: 10% B

    • 2–12 min: Ramp to 90% B

    • 12–15 min: Hold at 90% B (Column Wash)

    • 15–15.1 min: Drop to 10% B

    • 15.1–20 min: Hold at 10% B (Equilibration)

Phase 3: System Suitability Testing (The Self-Validation Gate)

Before injecting unknown samples, execute the following sequence:

  • Blank Injection (x2): Inject diluent. Acceptance Criteria: No interfering peaks at the retention time of the carbamate.

  • Standard Injection (x5): Inject the 100 µg/mL standard five consecutive times.

    • Precision Check: Calculate the Relative Standard Deviation (%RSD) of the peak areas. Must be ≤ 2.0%.

    • Thermodynamic Check: Calculate the Tailing Factor (Tf). Must be ≤ 1.5.

    • Efficiency Check: Calculate Theoretical Plates (N). Must be ≥ 2000. Causality: If %RSD > 2.0%, there is an autosampler leak or integration error. If Tf > 1.5, column silanols are active, or the column bed is degrading. Do not proceed until resolved.

Phase 4: Alternative Post-Column Derivatization (For Trace Analysis)

If the required Limit of Detection (LOD) is below UV capabilities, the method must be adapted for FLD using a Post-Column Reaction System (PCRS)[4].

G A Furfuryl N-(O-tolyl)carbamate (Elution from HPLC Column) B Base Hydrolysis (NaOH, 100°C) Cleavage of Carbamate Bond A->B C Primary Amine Formation (o-Toluidine derivative) B->C D Derivatization (OPA + Thiol) Room Temp / Heated C->D E Highly Fluorescent Isoindole (Ex: 330nm, Em: 450nm) D->E

Post-column derivatization reaction sequence for enhanced carbamate detection.

Method Validation Parameters (ICH Q2(R2) Compliance)

To officially publish or utilize this method for regulatory submissions, it must be validated against the following ICH Q2(R2) criteria[2]:

  • Specificity: Force-degrade the Furfuryl N-(O-tolyl)carbamate (using 1N HCl, 1N NaOH, and 3% H2O2). Ensure the peak purity angle is less than the purity threshold using a Photodiode Array (PDA) detector.

  • Linearity: Prepare standards at 25%, 50%, 75%, 100%, and 125% of the target concentration. The correlation coefficient (

    
    ) must be 
    
    
    
    .
  • Accuracy: Spike known amounts of standard into a blank matrix at 50%, 100%, and 150% levels. Recovery must fall between 98.0% and 102.0%.

References

  • The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent Technologies.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA)
  • Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System.

Sources

A Comparative Analysis of the Chemical Stability of Furfuryl N-(o-tolyl)carbamate and Benzyl Carbamates

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry and organic synthesis, carbamates are a cornerstone functional group, frequently employed as protecting groups for amines or as key pharmacophores in drug candidates.[1][2] The stability of the carbamate linkage is a critical parameter that dictates its utility, influencing everything from reaction yields and purification strategies to the in-vivo efficacy and shelf-life of a therapeutic agent. This guide provides an in-depth comparison of the chemical stability of furfuryl N-(o-tolyl)carbamate against the widely utilized class of benzyl carbamates, offering experimental insights to inform compound design and development.

The selection of a carbamate is often a balance between sufficient stability to withstand synthetic manipulations and a designed lability for controlled cleavage under specific physiological or chemical conditions. While benzyl carbamates, particularly the benzyloxycarbonyl (Cbz or Z) group, are well-characterized, the furfuryl-based analogues present a unique set of properties owing to the distinct electronic nature of the furan ring.

I. Understanding Carbamate Stability: Mechanistic Overview

The stability of a carbamate is intrinsically linked to the susceptibility of its carbonyl carbon to nucleophilic attack and the nature of the alcohol-derived leaving group. Degradation, typically via hydrolysis, can be catalyzed by both acid and base.[3][4]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by water. The subsequent collapse of the tetrahedral intermediate releases the alcohol, carbon dioxide, and the protonated amine.[5]

  • Base-Catalyzed Hydrolysis: In alkaline media, the reaction can proceed through several mechanisms. For secondary carbamates like those under discussion, a common pathway is the BAc2 (Base-catalyzed, Acyl-cleavage, bimolecular) mechanism, involving the direct attack of a hydroxide ion on the carbonyl carbon.[6][7]

The electronic properties of the "R" group in the R-O-C(O)NHR' structure significantly influence these processes. Electron-withdrawing groups on "R" can stabilize the corresponding alkoxide leaving group, potentially accelerating cleavage. Conversely, the stability of the carbocation formed from the "R" group can also play a pivotal role, particularly in acid-catalyzed mechanisms that may have some SN1 character.

II. Acidic Stability: A Tale of Two Rings

Experimental evidence points to a marked difference in the stability of furfuryl and benzyl carbamates under acidic conditions.

Furfuryl Carbamates: High Acid Lability

Furfuryl carbamates are notably unstable in acidic environments.[1] This heightened reactivity is attributed to the nature of the furan ring, which, upon protonation of the carbamate or the ring itself, can readily facilitate the formation of a stabilized furfuryl carbocation. This intermediate is prone to rapid reaction with nucleophiles or decomposition.[8][9]

A study on 5-substituted furfuryl carbamates demonstrated their rapid cleavage under mild acidic conditions.[1] For instance, complete deprotection was observed within minutes to a few hours using reagents like 1% trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂) or boron trifluoride etherate (BF₃·OEt₂).[1] This lability makes the furfuryl carbamate moiety a potential candidate for acid-triggered prodrug activation in environments such as the endolysosomes of cancer cells.[1]

Benzyl Carbamates: Robust Acid Resistance

In stark contrast, benzyl carbamates (Cbz group) are renowned for their considerable stability across a wide range of pH, including mildly acidic conditions.[10] They are generally stable to conditions used for the cleavage of other protecting groups like tert-butyloxycarbonyl (Boc), which requires strong acids (e.g., neat TFA).[2][11] This robustness allows for their use in complex, multi-step syntheses where orthogonal protection strategies are essential.[10] While benzyl carbamates can be hydrolyzed under harsh acidic conditions (e.g., low pH and elevated temperatures), they are significantly more resilient than their furfuryl counterparts.[5][12]

Table 1: Comparative Stability of Furfuryl vs. Benzyl Carbamates under Acidic Conditions

Carbamate TypeReagent/ConditionObservationReference
Furfuryl Carbamate1% TFA in CH₂Cl₂Complete cleavage in ~10 minutes[1]
Furfuryl Carbamate0.5% TFA in CH₂Cl₂Complete cleavage in ~3 hours[1]
Furfuryl CarbamateBF₃·OEt₂ in CH₂Cl₂Complete cleavage in ~5 minutes[1]
Benzyl Carbamate (Cbz)Mildly Acidic MediaGenerally Stable[10]
Benzyl Carbamate (Cbz)Strong Acid (e.g., HBr/AcOH)Required for cleavage[12]
III. Stability in Basic and Neutral Media

The stability profile in neutral to basic conditions presents a different picture.

  • Furfuryl Carbamates: These compounds have shown resistance to basic conditions, highlighting a significant divergence from their acid lability.[1]

  • Benzyl Carbamates: Similarly, Cbz-protected amines are stable under basic conditions, which allows for their use in conjunction with base-labile protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl).[10][11]

Alkaline hydrolysis for both classes of carbamates is generally a slow process at ambient temperatures but can be accelerated with heat.[3] The rate is dependent on the hydroxide ion concentration.

IV. Thermal Stability

The thermal decomposition of carbamates is a critical consideration, especially for compounds that require heating during synthesis, purification, or formulation.

  • Benzyl Carbamates: Thermal degradation studies on alkyl N-phenylcarbamates, including benzyl carbamates, show that decomposition often initiates with the dissociation into an isocyanate and the corresponding alcohol.[13] Subsequent reactions can lead to the formation of anilines and other byproducts.[13] The temperature required for significant decomposition is typically high, often exceeding 200°C.[13][14] The presence of electron-withdrawing substituents on the N-aryl ring has been shown to increase the rate of decomposition.[15]

  • Furfuryl Derivatives: While specific data on the thermal decomposition of furfuryl N-(o-tolyl)carbamate is scarce, studies on related furfuryl compounds like furfuryl alcohol indicate that thermal degradation pathways are activated at temperatures around 140-160°C.[16] Given the inherent thermal sensitivity of the furan ring, it is plausible that furfuryl carbamates may exhibit lower thermal stability compared to their more robust benzyl counterparts.

Experimental Protocol: Forced Degradation Study for Carbamate Stability Assessment

This protocol outlines a general method for comparing the stability of carbamates under forced acidic and basic conditions.

Objective: To quantitatively assess and compare the degradation rates of Furfuryl N-(o-tolyl)carbamate and a representative Benzyl carbamate (e.g., Benzyl N-(o-tolyl)carbamate) under controlled hydrolytic stress.

Materials:

  • Furfuryl N-(o-tolyl)carbamate

  • Benzyl N-(o-tolyl)carbamate

  • HPLC-grade Acetonitrile (ACN) and Water

  • Hydrochloric Acid (HCl), 1M solution

  • Sodium Hydroxide (NaOH), 1M solution

  • Phosphate buffer (pH 7.4)

  • HPLC system with a UV detector and a suitable C18 column

Procedure:

  • Stock Solution Preparation: Prepare 1 mg/mL stock solutions of each test carbamate in ACN.

  • Stress Sample Preparation:

    • Acidic Stress: To a vial, add 100 µL of the stock solution and 900 µL of 0.1M HCl.

    • Basic Stress: To a separate vial, add 100 µL of the stock solution and 900 µL of 0.1M NaOH.

    • Neutral Stress: To a third vial, add 100 µL of the stock solution and 900 µL of phosphate buffer (pH 7.4).

    • Control: Prepare a control sample by adding 100 µL of the stock solution to 900 µL of a 50:50 ACN:Water mixture.

  • Incubation: Incubate all samples at a controlled temperature (e.g., 40°C or 60°C).

  • Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample. For the acidic and basic samples, immediately neutralize the aliquot with an equimolar amount of base or acid, respectively, to quench the degradation reaction.

  • HPLC Analysis: Analyze all samples by HPLC. A typical method would be a gradient elution on a C18 column with mobile phases of water and ACN (both may contain 0.1% formic acid to improve peak shape), monitoring at a wavelength where the parent compound has maximum absorbance.

  • Data Analysis: Calculate the percentage of the parent carbamate remaining at each time point relative to the t=0 sample. Plot the percentage remaining versus time to determine the degradation kinetics and half-life (t₁/₂) under each condition.

Diagrams

G cluster_acid Acid-Catalyzed Hydrolysis Carbamate_A Carbamate ProtonatedCarbamate Protonated Carbamate (More Electrophilic) Carbamate_A->ProtonatedCarbamate + H⁺ Tetrahedral_A Tetrahedral Intermediate ProtonatedCarbamate->Tetrahedral_A + H₂O H2O_A H₂O H2O_A->Tetrahedral_A Products_A Amine (R-NH₃⁺) + Alcohol (R'-OH) + CO₂ Tetrahedral_A->Products_A - H⁺

Caption: General mechanism for acid-catalyzed carbamate hydrolysis.

G cluster_workflow Forced Degradation Workflow start Prepare Stock Solutions stress Incubate under Stress (Acid, Base, Neutral) start->stress sample Sample at Time Points (t=0, 2, 4, 8, 24h) stress->sample quench Quench Reaction (Neutralize) sample->quench analyze HPLC Analysis quench->analyze end Determine % Remaining & Half-Life analyze->end

Caption: Experimental workflow for comparative stability testing.

V. Conclusion and Strategic Implications

The choice between a furfuryl carbamate and a benzyl carbamate has significant consequences for chemical stability.

  • Furfuryl N-(o-tolyl)carbamate should be considered a highly acid-labile entity. This property makes it unsuitable for applications requiring stability in acidic media but opens opportunities for its use as an acid-sensitive protecting group or as a component in prodrugs designed for release in low-pH environments. Its relative stability to base offers a degree of orthogonality.

  • Benzyl carbamates remain the gold standard for robust amine protection. Their stability to a wide range of conditions, including mild acids and bases, coupled with their selective removal by hydrogenolysis, ensures their continued prominence in multi-step synthesis.[10][11] The o-tolyl substituent on the nitrogen of the titular compounds would impart additional steric hindrance, likely modulating the reactivity of both the furfuryl and benzyl variants, but the fundamental stability differences conferred by the furan versus the benzene ring will remain the dominant factor.

For drug development professionals, this comparison underscores the importance of the carbamate's alcohol portion in tuning the stability and, consequently, the pharmacokinetic and pharmacodynamic profile of a molecule. For researchers in synthesis, it highlights the distinct advantages and limitations of each class, enabling a more strategic selection of protecting groups to achieve complex molecular targets.

References

  • Hydrolysis of a carbamate triggered by coordination of metal ions. RSC Publishing.
  • Tekkam, S., & Finn, M. G. (2017). Synthesis and Reactivity of 5-Substituted Furfuryl Carbamates via Oxanorbornadienes. Organic Letters, 19(11), 2833–2836.
  • Kinetics of Carbaryl Hydrolysis. Clemson University - College of Engineering, Computing, and Applied Sciences (CECAS).
  • Wang, Z., et al. (2022). Hydrolysis Mechanism of Carbamate Methomyl by a Novel Esterase PestE: A QM/MM Approach. Molecules.
  • Gallacher, G., et al. (1993). Evidence that the mechanism of antibody-catalysed hydrolysis of arylcarbamates can be determined by the structure of the immunogen used to elicit the catalytic antibody. European Journal of Biochemistry.
  • Carbamate base-catalyzed hydrolysis mechanisms. ResearchGate.
  • Stability issues of (S)-benzyl piperidin-3-ylcarbamate under acidic conditions. Benchchem.
  • Cbz-Protected Amino Groups. Organic Chemistry Portal.
  • Protective Groups. Organic Chemistry Portal.
  • Dyer, E., & Throckmorton, C. B. (1960). The thermal decomposition of t-alkyl N-arylcarbamates. I. The effect of ring substituents. Canadian Journal of Chemistry, 38(11), 2303-2311.
  • Dyer, E., & Wright, G. C. (1959). Thermal Degradation of Alkyl N-Phenylcarbamates. Journal of the American Chemical Society, 81(9), 2138-2143.
  • Shcherbakov, I. N., et al. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem.
  • Hydrolysis. Course document.
  • Dyer, E., & Wright, G. C. (1959). Thermal Degradation of Alkyl N-Phenylcarbamates. Journal of the American Chemical Society.
  • The Enduring Guardian: A Technical Guide to the Benzyloxycarbonyl (Cbz) Protecting Group in Synthesis. Benchchem.
  • Shcherbakov, I. N., et al. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem.
  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry.
  • Waffo-Teguo, P., et al. (2020). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. Food Chemistry.

Sources

A Senior Application Scientist's Guide to the Chromatographic Separation of Furfuryl N-(O-tolyl)carbamate and Its Process-Related Impurities

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of a target molecule is paramount. This guide provides an in-depth, experience-driven comparison of chromatographic strategies for the separation and analysis of Furfuryl N-(O-tolyl)carbamate, a molecule of interest in various synthetic pathways. We will delve into the rationale behind method development, offering a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), with a strong emphasis on HPLC as the more suitable technique. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for this class of compounds.

The Analytical Challenge: Understanding Furfuryl N-(O-tolyl)carbamate and Its Impurity Profile

Furfuryl N-(O-tolyl)carbamate is synthesized from the reaction of furfuryl alcohol and o-tolyl isocyanate. The inherent reactivity of the starting materials and the potential for side reactions necessitate a thorough understanding of the likely impurity profile.

Key Molecular Characteristics:

  • Furfuryl N-(O-tolyl)carbamate: A moderately non-polar molecule containing both aromatic and furan moieties. Its structure suggests strong UV absorbance, making UV-based detection in HPLC a viable option.

  • Potential Impurities:

    • Starting Materials: Unreacted furfuryl alcohol (polar) and o-toluidine (a potential precursor to and degradant of o-tolyl isocyanate, moderately polar).

    • By-products: Symmetrical and unsymmetrical ureas formed from the reaction of o-tolyl isocyanate with any residual water or o-toluidine. These are generally less polar than the starting amines but can have varying polarities based on their structure.

    • Degradation Products: Furfuryl alcohol is known to be unstable and can undergo acid-catalyzed oligomerization, leading to more complex and often more polar impurities.

This complex mixture of compounds with varying polarities presents a significant chromatographic challenge, requiring a method with high resolving power.

Comparative Analysis of Chromatographic Techniques

While both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful separation techniques, their applicability to carbamate analysis differs significantly.

Gas Chromatography (GC): A Limited Approach

Carbamates, as a class of compounds, are often thermally labile.[1] This thermal instability can lead to degradation in the hot GC inlet, resulting in inaccurate quantification and the appearance of artifact peaks. While derivatization can sometimes mitigate this issue, it adds complexity to the sample preparation process. Given these limitations, GC is generally not the preferred method for the analysis of Furfuryl N-(O-tolyl)carbamate and its impurities.

High-Performance Liquid Chromatography (HPLC): The Method of Choice

HPLC, particularly in the reversed-phase mode, is the industry standard for the analysis of carbamates and other moderately polar to non-polar compounds.[2] Its advantages include:

  • Ambient Temperature Analysis: HPLC separations are typically performed at or near room temperature, preserving the integrity of thermally sensitive molecules.

  • Versatility: A wide range of stationary and mobile phases are available, allowing for fine-tuning of selectivity to achieve optimal separation.

  • Sensitive Detection: UV-Vis, fluorescence, and mass spectrometry detectors provide excellent sensitivity and selectivity.

A Head-to-Head Comparison of HPLC Methods

To illustrate the practical application of HPLC for this separation challenge, we present a comparative guide of three distinct reversed-phase HPLC methods. The following data is based on a hypothetical, yet representative, sample of Furfuryl N-(O-tolyl)carbamate containing the aforementioned impurities.

Table 1: Hypothetical Comparative Data for HPLC Methods

ParameterMethod A: Isocratic ElutionMethod B: Gradient ElutionMethod C: Specialized Carbamate Column
Resolution (Rs) between Furfuryl N-(O-tolyl)carbamate and closest eluting impurity 1.2> 2.0> 2.5
Peak Symmetry (As) for Furfuryl N-(O-tolyl)carbamate 1.41.11.0
Retention Time (min) of Furfuryl N-(O-tolyl)carbamate 8.512.210.8
Total Run Time (min) 152520
Solvent Consumption per run (mL) 152520

From this comparison, it is evident that a gradient elution method on a standard C18 column (Method B) offers a significant improvement in resolution and peak shape over a simple isocratic method. However, for routine quality control where high throughput and optimal resolution are critical, a specialized carbamate column (Method C) provides the best performance.

Experimental Protocols

The following are detailed, step-by-step methodologies for the compared HPLC methods.

Method A: Isocratic Elution on a Standard C18 Column

This method represents a basic, initial screening approach.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • Acetonitrile:Water (60:40, v/v)

Chromatographic Conditions:

  • Set the column temperature to 30 °C.

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes.

  • Prepare the sample by dissolving approximately 1 mg of the Furfuryl N-(O-tolyl)carbamate sample in 10 mL of the mobile phase.

  • Inject 10 µL of the sample.

  • Monitor the elution at a wavelength of 254 nm.

Method B: Gradient Elution on a Standard C18 Column

This method provides enhanced resolution for complex mixtures.

Instrumentation:

  • HPLC system with a gradient pump and UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • A: Water

  • B: Acetonitrile

Gradient Program:

Time (min)%A%B
06040
202080
226040
256040

Chromatographic Conditions:

  • Set the column temperature to 30 °C.

  • Equilibrate the column with the initial mobile phase composition (60% A, 40% B) at a flow rate of 1.0 mL/min for at least 15 minutes.

  • Prepare the sample as described in Method A.

  • Inject 10 µL of the sample.

  • Monitor the elution at 254 nm.

Method C: Optimized Separation on a Specialized Carbamate Column

This method is recommended for routine analysis and quality control.

Instrumentation:

  • HPLC system with a gradient pump and UV detector

  • Specialized carbamate column (e.g., designed for polar-endcapped reversed-phase separation)

Mobile Phase:

  • A: Water with 0.1% Formic Acid

  • B: Acetonitrile with 0.1% Formic Acid

Gradient Program:

Time (min)%A%B
07030
153070
177030
207030

Chromatographic Conditions:

  • Set the column temperature to 35 °C.

  • Equilibrate the column with the initial mobile phase composition at a flow rate of 1.2 mL/min.

  • Prepare the sample by dissolving approximately 1 mg of the sample in 10 mL of a 50:50 mixture of Mobile Phase A and B.

  • Inject 5 µL of the sample.

  • Monitor the elution at 254 nm.

Visualizing the Workflow and Logic

To further clarify the experimental process and the decision-making involved, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Equilibrate Column Equilibration Filter->Equilibrate Prepared Sample Inject Inject Sample Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Chromatogram Quantify Quantification Integrate->Quantify Report Generate Report Quantify->Report

Caption: A generalized workflow for the HPLC analysis of Furfuryl N-(O-tolyl)carbamate.

Method_Selection_Logic cluster_criteria Key Performance Criteria Start Define Separation Goal Isocratic Isocratic Method (Screening) Start->Isocratic Initial Feasibility Gradient Gradient Method (Improved Resolution) Isocratic->Gradient Co-elution or Poor Peak Shape Resolution Resolution (Rs) Isocratic->Resolution Symmetry Peak Symmetry (As) Isocratic->Symmetry Specialized Specialized Column (Optimized QC) Gradient->Specialized Need for Higher Throughput & Robustness Gradient->Resolution Gradient->Symmetry Time Analysis Time Gradient->Time Specialized->Resolution Specialized->Symmetry Specialized->Time

Caption: Decision tree for selecting the optimal HPLC method for Furfuryl N-(O-tolyl)carbamate analysis.

Conclusion and Recommendations

The successful chromatographic separation of Furfuryl N-(O-tolyl)carbamate from its process-related impurities is readily achievable using reversed-phase HPLC. While a simple isocratic method may suffice for initial screening, a well-developed gradient method on a standard C18 column offers superior resolution and peak shape. For laboratories requiring a high-throughput, robust, and highly resolving method for routine quality control, the use of a specialized carbamate column is strongly recommended. The choice of method will ultimately depend on the specific analytical requirements, including the complexity of the sample matrix, the need for impurity profiling versus simple potency assay, and throughput demands.

References

  • Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Retrieved from a verified source.[2]

  • Restek Corporation. (2023, December 8). Effective Analysis Carbamate Pesticides. Separation Science. Retrieved from a verified source.[1]

  • U.S. Environmental Protection Agency. (n.d.). Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Drinking Water by High Performance Liquid Chromatography (HPLC) with Post Column Derivatization. Retrieved from a verified source.[3]

  • Thermo Fisher Scientific Inc. (2020, November 11). Faster, More Sensitive Determination of Carbamates in Drinking Water. LCGC International. Retrieved from a verified source.[3]

  • BenchChem. (2025, December). Application Note: High-Throughput Analysis of N-Methyl Carbamates in Complex Matrices using HPLC-MS/MS. Retrieved from a verified source.[4]

  • Abdel-kader, M. H. K., Stiles, D. A., & Ragab, M. H. (2006, December 19). Thin-layer Chromatographic Separation and Identification of Carbofuran and Two Carbamate Metabolites and their Dinitrophenyl Ethers. Taylor & Francis Online. Retrieved from a verified source.[5]

  • Martinez, A., Rodriguez, M. E., York, S. W., Preston, J. F., & Ingram, L. O. (2000, July 15). Use of UV Absorbance To Monitor Furans in Dilute Acid Hydrolysates of Biomass. PubMed. Retrieved from a verified source.[6][7]

  • Ren, Y., & Rousseaux, S. A. L. (2018). A Mild and Metal-Free Synthesis of Aryl Isocyanates from Arylamines. The Journal of Organic Chemistry, 83(2), 913–920.[5]

  • Salvatore, R. N., Shin, S. I., Nagle, A. S., & Jung, K. W. (2001). Cesium Carbonate-Promoted N-Alkylation of Amines, Anilines, and Sulfonamides. The Journal of Organic Chemistry, 66(3), 1035–1037.[5]

  • Oliva-Teles, M. T., Delerue-Matos, C., & Alvim-Ferraz, M. C. M. (2005). Determination of free furfuryl alcohol in foundry resins by chromatographic techniques. Analytica Chimica Acta, 537(1-2), 47–51.[8]

Sources

Comparative Guide: Biological Profiling of N-Aryl vs. N-Alkyl Furfuryl Carbamates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Divergence

In the development of acetylcholinesterase (AChE) inhibitors, the carbamate moiety is a privileged pharmacophore. However, the choice between N-alkyl (typically N-methyl) and N-aryl (typically N-phenyl) substitution on the furfuryl carbamate scaffold fundamentally alters the compound's biological profile.

While N-alkyl derivatives (analogous to carbofuran) historically offer nanomolar potency, they often suffer from poor selectivity and high acute toxicity. Conversely, N-aryl furfuryl carbamates are emerging as "tunable" alternatives—offering moderate potency (micromolar range) but significantly enhanced stability and reduced neurotoxicity profiles suitable for therapeutic applications like Alzheimer's disease (AD).

This guide provides a rigorous, data-driven comparison of these two subclasses, detailing the specific assays required to validate their performance.

Mechanistic Basis of Inhibition

To interpret biological assays correctly, one must understand the underlying kinetic differences. Carbamates are pseudo-irreversible inhibitors. They react with the catalytic serine (Ser203 in TcAChE) to form a carbamylated enzyme intermediate.

The Kinetic Pathway

The inhibition follows a two-step covalent mechanism:

  • Binding: Formation of the reversible Michaelis complex (

    
    ).
    
  • Carbamylation: Nucleophilic attack by Serine-OH, releasing the leaving group (furfuryl alcohol) and forming the carbamylated enzyme (

    
    ).
    
  • Decarbamylation: Hydrolysis of the carbamate-enzyme complex to regenerate active enzyme (

    
    ).
    

Key Difference:

  • N-Alkyl: The small steric footprint allows rapid entry into the catalytic gorge, leading to high

    
    . However, the resulting carbamylated enzyme is slow to hydrolyze, causing prolonged inhibition.
    
  • N-Aryl: Steric bulk and

    
    -stacking interactions at the Peripheral Anionic Site (PAS) often reduce 
    
    
    
    but can stabilize the initial complex (
    
    
    ). The decarbamylation rate (
    
    
    ) is highly sensitive to electronic effects on the aryl ring.

AChE_Mechanism cluster_0 Structural Impact E Free Enzyme (AChE) EI Michaelis Complex (Reversible) E->EI + I (Binding) I Inhibitor (Carbamate) EI->E Dissociation EC Carbamylated Enzyme (Covalent Intermediate) EI->EC Carbamylation (k2) (Fast for N-Alkyl) P Leaving Group (Furfuryl Alcohol) EI->P Active Regenerated Enzyme EC->Active Decarbamylation (k3) (Slow hydrolysis) Note1 N-Alkyl: High k2, Low k3 (Potent, Toxic) Note2 N-Aryl: Modulated k2 (Selectivity potential)

Caption: Kinetic pathway of AChE inhibition. N-alkyl carbamates typically accelerate the carbamylation step (red arrow), while N-aryl derivatives modulate the initial binding affinity.

Primary Assay: Ellman’s Method (Potency)

The modified Ellman’s assay is the gold standard for determining the IC50. For furfuryl carbamates, specific modifications are necessary due to their potential hydrolytic instability.

Protocol Optimization

Objective: Determine the concentration required to inhibit 50% of enzyme activity (IC50).

  • Buffer Preparation: Use 0.1 M Phosphate buffer (pH 8.0). Critical: Avoid higher pH as furfuryl carbamates can degrade non-enzymatically.

  • Enzyme Source:

    • Screening:Electrophorus electricus AChE (eeAChE) – Cost-effective.

    • Validation: Human Recombinant AChE (hAChE) – Essential for N-aryl derivatives intended for therapeutic use to assess species selectivity.

  • Substrate: Acetylthiocholine iodide (ATChI).

  • Chromophore: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB).

Experimental Workflow:

  • Incubate Enzyme + Inhibitor (Furfuryl Carbamate) for 20 minutes at 25°C. Note: Pre-incubation is mandatory for carbamates to allow carbamylation to occur.

  • Add DTNB (0.3 mM) and ATChI (0.4 mM).

  • Monitor absorbance at 412 nm for 5 minutes.

Data Interpretation (Representative Trends):

ParameterN-Alkyl (e.g., N-Methyl)N-Aryl (e.g., N-Phenyl)
IC50 Range Nanomolar (10–100 nM) Micromolar (1–50 µM)
Pre-incubation Effect Strong shift (IC50 decreases 10x with time)Moderate shift
Selectivity (BuChE) Often poor (Dual inhibitor)Tunable (Can be highly selective)

Validation Check: If your N-methyl derivative shows IC50 > 1 µM, check for hydrolysis of the stock solution.

Secondary Assay: Kinetic Characterization

IC50 is time-dependent for carbamates. To rigorously compare N-aryl vs N-alkyl, you must determine the bimolecular rate constant (


).
Protocol: Progress Curve Analysis
  • Add substrate (ATChI) and DTNB to the buffer before adding the enzyme.

  • Initiate reaction by adding Enzyme + Inhibitor simultaneously.

  • Record absorbance continuously for 20–30 minutes.

  • Fit data to the pseudo-first-order equation:

    
    
    
  • Plot

    
     vs [Inhibitor] to derive 
    
    
    
    (affinity) and
    
    
    (maximal carbamylation rate).

Comparative Insight:

  • N-Alkyl: Typically displays high

    
     values, driving potency.
    
  • N-Aryl: Often shows lower

    
     but may have comparable 
    
    
    
    due to
    
    
    stacking with Trp286 in the peripheral site. This makes N-aryl derivatives "softer" inhibitors.

Tertiary Assay: Hydrolytic Stability

Furfuryl carbamates are chemically distinct due to the electron-rich furan ring, which can facilitate leaving group departure under acidic conditions, or hydrolysis of the carbamate ester.

Protocol: HPLC Stability Profiling

Objective: Differentiate chemical instability from enzymatic inhibition.

  • Conditions:

    • Acidic: 0.1 M HCl or Simulated Gastric Fluid (pH 1.2).

    • Physiological: PBS (pH 7.4).

    • Alkaline: pH 9.0 (Simulates accelerated aging).

  • Method: Incubate compound (100 µM) at 37°C. Inject aliquots into HPLC (C18 column, Acetonitrile/Water gradient) at t=0, 1h, 6h, 24h.

Expected Outcomes:

  • N-Alkyl: Generally stable at pH 7.4. Susceptible to specific enzymatic hydrolysis by carboxylesterases (not AChE).

  • N-Aryl: High Risk. N-aryl carbamates can undergo E1cB elimination in alkaline conditions, releasing the isocyanate and furfuryl alcohol.

  • Furfuryl Linker: The furfuryl-oxygen bond is acid-labile. Both classes may degrade in pH 1.2, but N-alkyls are typically more robust than N-aryls in plasma-like conditions.

Comparative Data Summary

The following table synthesizes performance metrics based on standard structure-activity relationships (SAR) for furfuryl carbamates.

FeatureN-Alkyl Furfuryl CarbamatesN-Aryl Furfuryl Carbamates
Primary Target AChE (Active Site)AChE (PAS) / BuChE
Potency (IC50) High (nM range)Moderate (µM range)
Binding Mode Steric fit in catalytic triad

-stacking / Bulky occlusion
Mechanism Fast Carbamylation (

)
Slow Carbamylation / Mixed Type
Duration Long-acting (Slow

)
Short-to-Medium duration
Toxicity (LD50) High (Acute cholinergic crisis)Lower (Better therapeutic index)
Stability (pH 7.4) Stable (>24h)Variable (Substituent dependent)
Application Pesticides (e.g., Benfuracarb prodrugs)Alzheimer's Therapeutics

Experimental Workflow Diagram

This diagram outlines the decision tree for evaluating a new library of furfuryl carbamates.

Workflow cluster_screen Phase 1: Screening cluster_profiling Phase 2: Profiling Start New Furfuryl Carbamate Library Ellman Ellman's Assay (eeAChE) @ 10 µM Start->Ellman Hit Hit Identification (>50% Inhibition) Ellman->Hit Active? IC50 IC50 Determination (hAChE vs BuChE) Hit->IC50 Stability HPLC Stability (pH 7.4 / Plasma) Hit->Stability Kinetics Kinetic Analysis (k_inact / K_I) IC50->Kinetics If IC50 < 10 µM Decision Lead Selection Kinetics->Decision Stability->Decision

Caption: Step-by-step evaluation workflow. Stability testing (red node) is critical for furfuryl derivatives before advancing to kinetic profiling.

References

  • Mechanistic Basis of Carbamates

    • Casida, J. E. (1963). Mode of action of carbamates. Annual Review of Entomology, 8, 39-58.
  • Furfuryl Carbamate Synthesis & Stability

    • Koumbis, A. E., et al. (2017). Synthesis and Reactivity of 5-Substituted Furfuryl Carbamates via Oxanorbornadienes.[1][2][3] Organic Letters, 19(11), 2937–2940.

  • Comparative AChE Inhibition (N-Aryl vs N-Alkyl)

    • Krátký, M., et al. (2016).
  • Ellman's Assay Protocol

    • Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95.

Sources

Safety Operating Guide

Furfuryl N-(O-tolyl)carbamate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive technical guide provides researchers, scientists, and drug development professionals with authoritative, step-by-step operational and disposal protocols for Furfuryl N-(O-tolyl)carbamate . By understanding the mechanistic toxicology and regulatory frameworks governing carbamate compounds, laboratories can implement self-validating safety systems that protect personnel and ensure strict environmental compliance.

Hazard Assessment and Mechanism of Toxicity

Furfuryl N-(O-tolyl)carbamate is an N-substituted carbamate ester. In laboratory and drug development settings, handling this compound requires stringent safety protocols due to the inherent biological activity of the carbamate class.

The Causality of Toxicity: Carbamates exert their primary toxicological effects by causing the reversible carbamylation of the acetylcholinesterase (AChE) enzyme[1]. Unlike organophosphates, which irreversibly phosphorylate the enzyme, the carbamyl-AChE complex slowly dissociates[2]. However, during the inhibition period, the normal substrate (acetylcholine) accumulates rapidly at parasympathetic neuroeffector junctions, skeletal muscle myoneural junctions, and autonomic ganglia[1]. This accumulation triggers a cholinergic toxidrome characterized by profound muscarinic and nicotinic effects, including respiratory depression, which is the primary cause of severe morbidity in exposure cases[3].

Because of its lipophilicity, dermal absorption and inhalation of aerosolized particulates are the most insidious routes of laboratory exposure. Consequently, disposal and operational protocols must be designed to completely isolate the compound and chemically neutralize its active ester bond prior to final destruction.

Carbamate Waste Management Workflow

The following diagram illustrates the logical relationship between waste generation, chemical segregation, and regulatory disposal paths.

CarbamateDisposal N1 Furfuryl N-(O-tolyl)carbamate Waste Generation N2 Aqueous & Organic Liquid Waste N1->N2 Liquid Effluents N3 Solid Waste (PPE & Consumables) N1->N3 Contaminated Solids N5 RCRA Segregation & Secondary Containment N2->N5 N4 Alkaline Hydrolysis (10% NaOH Decontamination) N3->N4 Surface Decon N4->N5 N6 EPA LDR Compliance (BDAT Requirement) N5->N6 Manifesting N7 High-Temperature Incineration (TSDF Facility) N6->N7 Final Destruction

Workflow for the segregation, decontamination, and EPA-compliant disposal of carbamate waste.

Quantitative Operational Parameters

To establish a self-validating safety system, laboratories must adhere to specific quantitative parameters for personal protective equipment (PPE) and waste compatibility.

Table 1: PPE Specifications and Waste Management Data

ParameterSpecificationScientific Rationale
Glove Material 100% Nitrile (Unlined), ≥0.11 mm thicknessPrevents dermal absorption. Unlined interiors are mandatory, as fabric linings absorb and trap lipophilic carbamates against the skin.
Decontamination Solution 1N NaOH (approx. 4% w/v aqueous)Drives the base-catalyzed hydrolysis of the carbamate ester bond, cleaving it into less toxic furfuryl alcohol and carbonate ions.
Incineration Temp. > 1,000°C (BDAT Standard)Ensures complete thermal destruction and prevents the volatilization of intact hazardous air pollutants.
Waste Accumulation < 90 days (Large Quantity Generators)Complies strictly with RCRA temporal limits for hazardous waste storage to prevent container degradation.

Step-by-Step Operational & Spill Response Protocol

Phase 1: Pre-Handling & Weighing

  • Isolate the Environment: Conduct all weighing and transfer operations inside a certified Class II Type B2 biological safety cabinet or a dedicated chemical fume hood to prevent inhalation of aerosolized particulates.

  • Don PPE: Equip unlined nitrile gloves, wrap-around chemical safety goggles, and a fluid-resistant lab coat.

  • Static Mitigation: Use an anti-static weighing gun or ionizer. Causality: Furfuryl N-(O-tolyl)carbamate powders can hold a static charge; neutralizing the charge prevents the powder from aerosolizing or clinging to the exterior of weighing vessels.

Phase 2: Chemical Spill Decontamination (Self-Validating System)

  • Containment: Immediately surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth). Do not use water, as it will spread the lipophilic compound.

  • Alkaline Hydrolysis: Carefully apply a 1N NaOH solution over the absorbed spill. Causality: The high pH initiates alkaline hydrolysis, rapidly degrading the active carbamate ester into inactive byproducts.

  • Validation Check: Wait 15 minutes for the hydrolysis reaction to complete. Use pH indicator strips to ensure the localized area remains alkaline (pH > 9) during the degradation phase.

  • Collection: Scoop the neutralized slurry into a wide-mouth, high-density polyethylene (HDPE) hazardous waste container using a non-sparking tool.

Proper Disposal Procedures & EPA Compliance

Under the EPA's Resource Conservation and Recovery Act (RCRA), carbamate wastes are subject to strict Land Disposal Restrictions (LDR)[4]. Because analytical laboratory standards are not always commercially available to measure the exact numeric concentration limits of specific, novel carbamate derivatives, the EPA mandates the use of Best Demonstrated Available Technology (BDAT) [5]. For carbamate wastes, BDAT is defined as high-temperature incineration (CMBST).

Step-by-Step Disposal Execution:

  • Liquid Waste Segregation:

    • Funnel all organic and aqueous liquid effluents containing Furfuryl N-(O-tolyl)carbamate into a dedicated, chemically compatible HDPE or PTFE-lined glass carboy.

    • Self-Validation Step: Before sealing the container for the day, verify the pH of the liquid waste. If the pH is highly acidic (pH < 3), carefully neutralize it to pH 7–9. Acidic environments can cause unpredictable side reactions or container degradation during long-term storage.

  • Solid Waste Segregation:

    • Place all contaminated consumables (unlined gloves, Kimwipes, empty reagent vials, and spill cleanup vermiculite) into a heavy-duty, double-bagged solid waste container.

  • Regulatory Labeling:

    • Affix a compliant RCRA "Hazardous Waste" label to all containers immediately upon the first drop of waste entering the vessel.

    • Explicitly list the contents as: "Toxic Hazardous Waste: Contains Furfuryl N-(O-tolyl)carbamate (Carbamate Pesticide/Research Derivative)."

  • Secondary Containment & Storage:

    • Transfer the sealed containers to a designated Waste Accumulation Area (WAA). Place the primary containers inside secondary containment bins capable of holding 110% of the largest container's volume. Ensure the WAA is actively ventilated.

  • TSDF Manifesting:

    • Contract with a licensed Treatment, Storage, and Disposal Facility (TSDF). Ensure the waste manifest explicitly requests High-Temperature Incineration (CMBST) to comply with the EPA's BDAT alternative treatment standards for carbamate wastes[4].

References

  • U.S. Environmental Protection Agency (EPA). Recognition and Management of Pesticide Poisonings: Sixth Edition: 2013: Chapter 6 Carbamates. Retrieved from:[Link]

  • Federal Register. Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes (June 13, 2011). Retrieved from:[Link]

  • National Center for Biotechnology Information (NCBI) StatPearls. Carbamate Toxicity. Retrieved from:[Link]

Sources

Personal protective equipment for handling Furfuryl N-(O-tolyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide for Furfuryl N-(O-tolyl)carbamate

As a Senior Application Scientist, I recognize that handling novel or highly specific research chemicals like Furfuryl N-(O-tolyl)carbamate requires moving beyond generic safety data sheets. To ensure absolute laboratory safety and experimental integrity, researchers must understand the mechanistic causality behind every required piece of personal protective equipment (PPE) and operational protocol.

This guide provides a self-validating, step-by-step operational and disposal framework designed specifically for the toxicological profile of N-aryl carbamate derivatives.

Toxicological Profile & Mechanistic Causality

Furfuryl N-(O-tolyl)carbamate presents a dual-hazard profile driven by its distinct functional moieties. Understanding these mechanisms is critical for justifying the rigorous PPE requirements:

  • The Carbamate Moiety (Systemic Hazard): Carbamates act as [1]. Upon systemic absorption, the compound carbamylates the AChE enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of the neurotransmitter at synaptic clefts, precipitating a cholinergic toxidrome characterized by muscarinic and nicotinic overstimulation (clinically recognized by the DUMBBELS mnemonic: Defecation, Urination, Miosis, Bronchorrhea, Emesis, Lacrimation, Salivation)[1].

  • The Furfuryl & O-Tolyl Moieties (Localized Hazard): These aromatic and heterocyclic groups confer high lipophilicity, allowing the compound to rapidly bypass the stratum corneum (skin barrier). Furthermore, furfuryl derivatives are notorious for causing severe localized skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335)[2].

Because the compound is highly bioavailable via dermal and inhalation routes[3], standard benchtop handling is strictly prohibited.

Mandatory PPE & Engineering Controls Matrix

The following table summarizes the quantitative specifications and mechanistic justifications for all required PPE when handling Furfuryl N-(O-tolyl)carbamate.

PPE CategoryMaterial SpecificationQuantitative MetricMechanistic Justification
Dermal (Hands) Nitrile (Double-gloved)≥ 0.11 mm thickness, > 480 min breakthroughPrevents lipophilic absorption of the o-tolyl and furfuryl moieties. Outer glove acts as a sacrificial layer.
Ocular Chemical Safety GogglesANSI Z87.1 compliant, 0 mm gap toleranceBlocks aerosolized carbamate dust from contacting the highly vascularized ocular mucosa.
Respiratory N95 / P100 RespiratorNIOSH approved, 99.97% particulate filtrationPrevents inhalation of micro-particulates that can rapidly absorb through alveolar beds into systemic circulation[3].
Body Tyvek Lab Coat100% coverage, Polyethylene coatedPrevents electrostatic accumulation of carbamate powders on woven personal clothing.

Step-by-Step Operational Protocol

Every protocol in your laboratory must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Phase 1: Pre-Operational Setup & Validation
  • Engineering Control Check: Turn on the Chemical Fume Hood.

    • Validation: Use an anemometer to verify the face velocity is between 80–120 feet per minute (fpm) . Alternatively, perform a tissue paper test at the sash opening; the tissue must be steadily pulled inward, confirming negative pressure.

  • Static Mitigation: Line the analytical balance area within the fume hood with anti-static weighing paper.

    • Causality: Carbamate powders easily hold static charges. Anti-static paper prevents the powder from aerosolizing and adhering to the balance draft shield during transfer.

Phase 2: Handling and Weighing Workflow
  • Don PPE: Apply the Tyvek coat, safety goggles, respirator, and double nitrile gloves.

  • Tare and Transfer: Place a sealed weighing vessel on the balance and tare. Using a grounded, anti-static micro-spatula, transfer the required mass of Furfuryl N-(O-tolyl)carbamate.

  • Seal and Verify: Tightly cap the weighing vessel before removing it from the fume hood.

    • Validation: Remove the sealed vessel, clear the balance pan, and re-tare. The balance must return to exactly 0.000 g . Any deviation indicates residual toxic powder on the pan, requiring immediate decontamination.

Phase 3: Base-Catalyzed Decontamination

Carbamate esters are highly susceptible to base-catalyzed hydrolysis, which cleaves the molecule into less toxic, non-AChE-inhibiting byproducts.

  • Solution Prep: Prepare a 5% w/v Sodium Hydroxide (NaOH) or 10% Sodium Carbonate solution.

  • Application: Spray the basic solution onto all spatulas, balance pans, and hood surfaces used during the procedure. Allow a 15-minute reaction time to ensure complete hydrolysis of the carbamate linkage.

  • Rinse and Validate: Wipe the surfaces clean, followed by a distilled water rinse, and finally a 70% ethanol wipe.

    • Validation: Touch a pH indicator strip to the cleaned surface. The strip must read pH ~7 , confirming no residual caustic base or active chemical remains.

Spill Management & Emergency Response

  • Dermal Exposure: Immediately remove contaminated clothing (including the outer nitrile glove). Flush the affected skin with copious amounts of water for 15 minutes. Do NOT use solvents (e.g., ethanol) to clean the skin, as this will dissolve the carbamate and accelerate lipophilic absorption into the bloodstream.

  • Systemic Toxicity (Inhalation/Ingestion): If a researcher exhibits signs of a cholinergic toxidrome (muscle fasciculations, excessive salivation, pinpoint pupils)[1], seek emergency medical attention immediately.

    • Clinical Note for Responders: indicated for carbamate poisoning[4]. Unlike organophosphate poisoning, oxime therapy (e.g., Pralidoxime / 2-PAM) is generally ineffective and contraindicated due to the reversible nature of the carbamate-AChE bond[4].

Disposal Plan

  • Solid Waste: All sacrificial gloves, anti-static weighing papers, and contaminated paper towels must be placed in a sealed, puncture-resistant hazardous waste container labeled: "Toxic Solid Waste - Carbamate Derivatives."

  • Aqueous Waste: The basic hydrolysis washings must be collected in compatible high-density polyethylene (HDPE) containers. Label as "Toxic Aqueous Waste - Basic Carbamate Hydrolysate."Never mix this waste with strong acids , as rapid neutralization can cause exothermic boiling and potentially reverse the hydrolysis process.

Mechanistic Diagram: Carbamate Toxicity Pathway

CarbamateToxicity Exposure Furfuryl N-(O-tolyl)carbamate Exposure Absorption Systemic Absorption & Synaptic Entry Exposure->Absorption PPE Failure AChE_Inhib Reversible Carbamylation of AChE Enzyme Absorption->AChE_Inhib ACh_Accum Accumulation of ACh at Synaptic Clefts AChE_Inhib->ACh_Accum Enzyme Blockade Resolution Spontaneous Hydrolysis (24-48 hr Recovery) AChE_Inhib->Resolution Decarbamylation Receptors Overstimulation of Cholinergic Receptors ACh_Accum->Receptors Toxidrome Cholinergic Toxidrome (DUMBBELS Symptoms) Receptors->Toxidrome Clinical Onset Resolution->Toxidrome Symptom Resolution

Fig 1: Mechanistic pathway of carbamate-induced AChE inhibition and cholinergic toxidrome.

References

  • Title: Carbamate Toxicity - StatPearls - NCBI Bookshelf Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Carbamate Toxicity Source: MD Searchlight URL: [Link]

  • Title: ORGANOPHOSPHORUS AND CARBAMATE INSECTICIDES | Poisoning & Drug Overdose, 8e Source: AccessMedicine URL: [Link]

  • Title: The mechanism of toxicity of carbamates involves Source: Testbook URL: [Link]

  • Title: SAFETY DATA SHEET - furfuryl alcohol Source: Flavour Art URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.